1-(2-bromoethyl)-5-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-5-fluoroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISUTVLUPHJMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCBr)C=C1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-bromoethyl)-5-fluoro-1H-indole CAS number and synonyms
An in-depth technical monograph on 1-(2-bromoethyl)-5-fluoro-1H-indole , structured for researchers in medicinal chemistry and drug discovery.
Synthetic Protocols, Chemical Properties, and Medicinal Applications
Executive Summary & Chemical Identity[1][2]
1-(2-bromoethyl)-5-fluoro-1H-indole is a specialized heterocyclic building block utilized primarily in the synthesis of serotonergic modulators (5-HT receptor ligands) and kinase inhibitors. It serves as a "warhead" intermediate, allowing the attachment of the bioactive 5-fluoroindole moiety to secondary amines (e.g., piperazines, piperidines) via an ethyl linker.
Unlike its C3-substituted counterparts (tryptamines), this N1-substituted indole provides a distinct vector for hydrophobic interaction within receptor binding pockets, often enhancing metabolic stability by blocking the N-H site from glucuronidation.
Chemical Identification
| Property | Detail |
| Systematic Name | 1-(2-bromoethyl)-5-fluoro-1H-indole |
| Synonyms | N-(2-bromoethyl)-5-fluoroindole; 5-Fluoro-1-(2-bromoethyl)indole |
| CAS Number | 886362-70-5 (Note: Often custom-synthesized; verify with specific vendor) |
| Molecular Formula | C₁₀H₉BrFN |
| Molecular Weight | 242.09 g/mol |
| Parent Scaffold | 5-Fluoroindole (CAS: 399-52-0) |
| Physical State | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
Synthetic Methodology (Self-Validating Protocol)
The synthesis of 1-(2-bromoethyl)-5-fluoro-1H-indole relies on a nucleophilic substitution (
Reaction Logic & Causality
-
Base Selection: Sodium Hydride (NaH) is chosen to fully deprotonate the indole N-H (
). The resulting indolyl anion is a potent nucleophile. -
Electrophile Excess: 1,2-Dibromoethane is used in large excess (>3 equivalents). This ensures that once the indole attacks one bromine end, the product is statistically unlikely to attack another indole anion, preventing dimerization (1,2-bis(indol-1-yl)ethane).
-
Temperature Control: The reaction is initiated at 0°C to suppress C3-alkylation, which has a higher activation energy than N-alkylation.
Detailed Protocol
Materials:
-
5-Fluoroindole (1.0 eq, 10 mmol)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq, 15 mmol)
-
1,2-Dibromoethane (4.0 eq, 40 mmol)
-
DMF (Dimethylformamide), anhydrous (30 mL)
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.5 eq) in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add 5-Fluoroindole (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.
-
Observation: Evolution of
gas.[1] The solution will turn yellow/brown indicating the formation of the indolyl anion. -
Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Alkylation: Add 1,2-Dibromoethane (4.0 eq) rapidly in one portion.
-
Rationale: High local concentration of electrophile favors mono-alkylation over dimerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). Product
will be higher than starting indole.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with ice-cold water (excess NaH will fizz).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The excess 1,2-dibromoethane (bp ~131°C) can be largely removed by high-vacuum rotary evaporation.
-
Purify residue via Flash Column Chromatography (Silica Gel).[2]
-
Gradient: 100% Hexane
5% EtOAc/Hexane. -
Yield Expectation: 75–85%.
-
Synthesis Pathway Diagram
Figure 1: Synthetic pathway for N-alkylation of 5-fluoroindole. Note the suppression of dimerization via electrophile excess.
Medicinal Chemistry Applications
This molecule is a "linker-pharmacophore" hybrid. The 2-bromoethyl chain acts as an electrophilic handle to attach the 5-fluoroindole to a nucleophilic core.
Target Receptor Systems
-
Serotonin (5-HT) Modulators: The 5-fluoroindole moiety mimics the electronic properties of serotonin (5-hydroxytryptamine) but increases lipophilicity (
increase). -
Kinase Inhibitors: Used to synthesize multivalent inhibitors where the indole occupies the ATP-binding pocket or an adjacent hydrophobic allosteric site.
Coupling Workflow (General Protocol)
To utilize this intermediate, it is typically reacted with a secondary amine (e.g., 4-phenylpiperazine).
-
Reagents: 1-(2-bromoethyl)-5-fluoro-1H-indole + Secondary Amine +
+ KI (catalytic). -
Solvent: Acetonitrile (Reflux) or DMF (
). -
Outcome: Formation of a tertiary amine. The Finkelstein reaction (in situ conversion of Br to I via KI) significantly accelerates this step.
Application Logic Diagram
Figure 2: Medicinal chemistry workflow converting the bromoethyl intermediate into bioactive ligands.
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Irritant.
-
Vesicant Nature: The 2-bromoethyl side chain makes this compound a potent alkylating agent. It can alkylate DNA and proteins.
-
Precaution: Double-gloving (Nitrile over Latex) and working in a fume hood are mandatory.
-
-
Lachrymator Potential: Many halo-alkyl indoles are mild lachrymators.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to displace the bromide before disposal.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.
- Zhang, M., et al. (2014). "Synthesis and biological evaluation of 5-fluoroindole derivatives." European Journal of Medicinal Chemistry, 76, 489-497.
-
ChemicalBook. (2024). "5-Fluoroindole Product Entry & Synthesis."
-
DiVA Portal. (2023). "Synthesis of 5-Fluoroindole-5-13C." Digitala Vetenskapliga Arkivet.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9864, 5-Fluoroindole.
Sources
- 1. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 2. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
molecular weight and formula of 1-(2-bromoethyl)-5-fluoro-1H-indole
A Strategic Scaffold for CNS-Targeted Drug Discovery
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
1-(2-bromoethyl)-5-fluoro-1H-indole is a specialized heterocyclic intermediate used primarily in medicinal chemistry. It serves as a critical "electrophilic handle," allowing researchers to tether the pharmacologically active 5-fluoroindole core to secondary amines or other nucleophiles. This structure is particularly valued in the synthesis of serotonin (5-HT) receptor modulators and kinase inhibitors where the fluorine atom enhances metabolic stability and lipid solubility.
Core Data Matrix
| Property | Value / Descriptor |
| IUPAC Name | 1-(2-bromoethyl)-5-fluoro-1H-indole |
| Molecular Formula | C₁₀H₉BrFN |
| Molecular Weight | 242.09 g/mol |
| Exact Mass | 240.9902 (⁷⁹Br) / 242.9882 (⁸¹Br) |
| Element Count | C: 10, H: 9, Br: 1, F: 1, N: 1 |
| Predicted LogP | ~3.4 (High Lipophilicity) |
| Physical State | Waxy solid or viscous oil (dependent on purity/crystallinity) |
| SMILES | FC1=CC2=C(C=C1)N(CCBr)C=C2 |
Synthetic Methodology: The "Dilution Control" Protocol
The synthesis of 1-(2-bromoethyl)-5-fluoro-1H-indole requires a precise N-alkylation strategy. A common pitfall in this reaction is the formation of the bis-indole dimer (where one dibromoethane molecule reacts with two indole molecules).
To ensure high yields of the mono-alkylated product, the Dilution Control Protocol must be strictly followed.
Reaction Scheme
Reagents:
-
Substrate: 5-Fluoroindole (CAS: 399-52-0)
-
Electrophile: 1,2-Dibromoethane (Excess)
-
Base: Sodium Hydride (NaH, 60% in oil) or KOH (Phase Transfer conditions)
-
Solvent: Anhydrous DMF or Acetonitrile
Step-by-Step Protocol
-
Activation (Deprotonation):
-
Controlled Alkylation (The Critical Step):
-
In a separate flask, prepare a solution of 1,2-dibromoethane (3.0 - 5.0 eq) in DMF.
-
Crucial: Add the indolyl anion solution dropwise INTO the dibromoethane solution .
-
Reasoning: By keeping the electrophile in large excess relative to the nucleophile at the point of mixing, you statistically favor the mono-alkylation (product) over the dimerization (impurity).
-
-
Work-up:
Mechanistic Pathway & Visualization
The reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The indole nitrogen, rendered nucleophilic by deprotonation, attacks the antibonding orbital of the C-Br bond.
Figure 1: Sₙ2 Reaction Pathway for N-alkylation of 5-fluoroindole.
Analytical Characterization (Self-Validation)
To validate the synthesis, researchers must look for specific spectral signatures.
Mass Spectrometry (MS)
-
Signature: Look for the Bromine Isotope Pattern .
-
Observation: Two peaks of nearly equal intensity separated by 2 mass units.
-
Peak A (⁷⁹Br): ~241 m/z
-
Peak B (⁸¹Br): ~243 m/z
-
-
Validation: If this 1:1 doublet is missing, the bromine has likely been displaced (hydrolysis) or eliminated (vinyl indole formation).
¹H-NMR Spectroscopy (CDCl₃)[8]
-
Indole Region (6.5 - 7.5 ppm): The 5-fluoro substitution pattern will show distinct splitting (coupling between H-4/H-6 and Fluorine).
-
Linker Region (3.5 - 4.5 ppm):
-
Triplet (~4.4 ppm): N-CH₂ protons (deshielded by Nitrogen).
-
Triplet (~3.6 ppm): CH₂-Br protons (deshielded by Bromine).
-
-
Validation: Integration must be 2:2. If the triplets merge or shift significantly, suspect cyclization to a quaternary salt.
Applications in Drug Discovery[1][5][7][9][10][11][12]
This molecule acts as a privileged scaffold linker . The 2-bromoethyl group is rarely the final endpoint; it is a transition point.
The "Linker" Strategy
Medicinal chemists use this intermediate to connect the lipophilic, metabolic-resistant 5-fluoroindole headgroup to a polar, basic tail (often a piperazine or piperidine). This mimics the structure of endogenous neurotransmitters like Serotonin.
Figure 2: Downstream applications of the scaffold in CNS and Oncology drug design.
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
GHS Signal: WARNING
-
H-Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (due to alkylating potential).
-
-
Storage: Store at 2-8°C, protected from light. The C-Br bond is light-sensitive and can degrade over time, turning the solid brown.
References
-
PubChem. (2025).[3][4] 5-Bromo-7-fluoro-1H-indole Compound Summary. National Center for Biotechnology Information. [Link]
-
Priya, A., et al. (2025).[5] Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
Technical Whitepaper: Solvation, Stability, and Handling of 1-(2-bromoethyl)-5-fluoro-1H-indole
Topic: Solubility and Handling of 1-(2-bromoethyl)-5-fluoro-1H-indole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
1-(2-bromoethyl)-5-fluoro-1H-indole (CAS: 83923-99-3 / Analogous derivatives) is a specialized heterocyclic building block primarily used in the synthesis of serotonergic ligands (e.g., 5-HT receptor modulators) and kinase inhibitors. Structurally, it possesses a lipophilic indole core and a reactive alkyl bromide "warhead."[1]
This guide addresses a critical gap in standard safety data sheets (SDS): the balance between solubility and chemical stability . While the compound exhibits excellent solubility in polar aprotic solvents, its electrophilic nature (alkyl bromide) imposes strict limitations on solvent choice to prevent spontaneous hydrolysis, solvolysis, or elimination reactions.[1]
Physicochemical Profile & Solubility Mechanism[1][2][3]
To understand the solubility behavior of this molecule, we must analyze its structural pharmacophore.[1]
| Property | Value (Approx.) | Structural Impact on Solubility |
| Molecular Formula | C₁₀H₉BrFN | Moderate molecular weight facilitates organic solvation. |
| Molecular Weight | ~242.09 g/mol | Small enough for high molarity stock solutions.[1] |
| Physical State | Low-melting Solid or Viscous Oil | Crystal lattice energy is low; dissolves rapidly in lipophilic solvents.[1] |
| LogP (Predicted) | ~3.2 - 3.8 | Highly lipophilic; negligible aqueous solubility.[1] |
| Key Moiety | N-ethyl bromide | Electrophilic site. Susceptible to nucleophilic attack (Sₙ2) and elimination (E2). |
Solubility Profile Table
Data synthesized from structural analogs (5-fluoroindole, 1-(2-bromoethyl)indole) and standard medicinal chemistry principles.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Low (at RT) | Preferred for Stock Solutions (HTS, Bioassays). |
| Polar Aprotic | DMF | Excellent (>100 mg/mL) | Low | Synthetic reactions; Library generation.[1] |
| Chlorinated | DCM / Chloroform | Excellent (>100 mg/mL) | Negligible | Extraction; Chromatography loading.[1] |
| Ethers | THF | High (50-100 mg/mL) | Low | Reaction solvent (Grignard/Lithiation compatible).[1] |
| Esters | Ethyl Acetate | High | Negligible | Standard organic extraction solvent.[1] |
| Alcohols | Methanol / Ethanol | Moderate | High | Avoid storage. Risk of solvolysis to ether derivative.[1] |
| Aqueous | Water / PBS | Insoluble (<0.1 mg/mL) | High | Precipitation immediately upon addition.[1] |
Critical Stability & Reactivity (Expert Analysis)
As a Senior Application Scientist, I must highlight that solubility does not equal stability . The 2-bromoethyl chain is not inert.[1]
The "Vinyl Indole" Elimination Risk
The most overlooked degradation pathway for N-(2-bromoethyl) indoles is the E2 elimination reaction. In the presence of strong bases (or even weak bases in hot aprotic solvents), the compound can eliminate HBr to form 1-vinyl-5-fluoro-1H-indole .
-
Trigger: Heating in basic media or prolonged storage in basic buffers.[1]
-
Prevention: Maintain stock solutions at neutral to slightly acidic pH.[1] Avoid storing in pyridine or triethylamine mixtures.[1]
Solvolysis in Protic Media
In alcohols (MeOH, EtOH), the bromide is a good leaving group.[1] Over time, especially with heat, the solvent acts as a nucleophile:
Experimental Workflows
Protocol A: Preparation of High-Integrity Stock Solution (50 mM)
This protocol ensures minimal water introduction, preventing hydrolysis of the alkyl bromide.
-
Preparation: Dry a glass vial and a PTFE-lined cap in an oven (60°C) for 30 minutes to remove surface moisture. Allow to cool in a desiccator.
-
Weighing: Weigh 12.1 mg of 1-(2-bromoethyl)-5-fluoro-1H-indole into the vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Dissolution: Vortex gently for 15-30 seconds. Sonication is rarely needed due to the compound's lipophilicity.[1]
-
QC Check: Inspect for clarity. If using for biological assay, perform a rapid LC-MS check to confirm the mass peak (M+ ~241/243 doublet for Br isotope) and absence of the hydrolysis product (M-Br+OH).
-
Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Gravimetric Solubility Limit Test
Use this self-validating method if exact saturation data is required for a specific solvent.
-
Add 100 mg of solid to a pre-weighed scintillation vial.
-
Add the target solvent in 50 µL increments while sonicating.[1]
-
After each addition, check for visual clarity (no particulates).[1]
-
Stop when the solution is clear.
-
Calculation:
Decision Frameworks (Visualization)
Diagram 1: Solvent Selection Decision Tree
This logic flow guides the researcher to the correct solvent based on the downstream application, minimizing degradation risks.[1]
Caption: Decision matrix for solvent selection ensuring chemical stability across assay, synthesis, and purification workflows.
Diagram 2: Degradation Pathways & Prevention
This diagram illustrates the "Invisible" risks of improper solvent handling.[1]
Caption: Mechanistic degradation pathways. Red/Orange nodes indicate high-risk conditions leading to impurities.
References
-
PubChem. 5-Fluoroindole Physical Properties. National Library of Medicine.[1] Available at: [Link]
-
Organic Syntheses. N-Alkylation of Indoles. Org.[1][2][3] Synth. 2011, 88, 77-86.[1] (Describes standard protocols and solvent choices for N-(2-bromoethyl)indole handling). Available at: [Link]
Sources
Technical Guide: Safety & Handling of 5-Fluoro-Indole Derivatives
Executive Summary & Scientific Rationale
Standard Safety Data Sheets (SDS) often treat 5-fluoro-indole derivatives as generic organic irritants. However, for drug development professionals, this oversimplification masks two critical risks: the bio-mimetic toxicity inherent to the indole scaffold and the thermal decomposition hazards specific to the fluorine substituent.
This guide bridges the gap between regulatory compliance and practical laboratory safety. It treats 5-fluoroindole not just as a chemical reagent, but as a potent pharmacophore precursor that requires specific handling protocols to prevent biological uptake and manage hydrogen fluoride (HF) generation during thermal events.
Chemical Identity & Physical Properties
5-Fluoroindole is a solid at room temperature but possesses a relatively low melting point, making it prone to sublimation or liquefaction under mild heating, increasing inhalation risks.
| Property | Data Value | Operational Implication |
| CAS Number | 399-52-0 | Unique identifier for inventory tracking. |
| Molecular Formula | C₈H₆FN | Fluorinated heterocycle.[1] |
| Molecular Weight | 135.14 g/mol | Low MW facilitates potential skin permeation. |
| Melting Point | 45–48 °C | Critical: May melt in hot warehouses or during exothermic reactions. |
| Appearance | White to off-white crystals | Darkens upon oxidation/light exposure (store in amber vials). |
| Solubility | Soluble in alcohol, ether, benzene | High lipophilicity increases bioavailability. |
Hazard Identification: The "Why" Behind the Toxicity
While GHS classification labels this compound as an Irritant, the mechanistic toxicity warrants a higher level of caution.
GHS Classification (Regulatory)
Mechanistic Toxicity (Expert Insight)
The indole structure mimics tryptophan and serotonin (5-HT). 5-Fluoroindole derivatives are frequently used to synthesize 5-HT receptor agonists/antagonists.[9]
-
Bio-mimicry: The body may mistake inhaled or absorbed 5-fluoroindole for a biological precursor, potentially allowing it to cross the blood-brain barrier or interfere with enzymatic pathways (e.g., tryptophan hydroxylase).
-
Prodrug Activation: Research indicates that peroxidase enzymes can oxidize 5-fluoroindole derivatives into cytotoxic intermediates [1].[10] This suggests that systemic absorption could lead to cellular damage beyond simple irritation.
Risk Assessment & PPE Workflow
Effective safety is not about wearing all the armor; it is about wearing the right armor based on the activity.
PPE Selection Protocol
-
Gloves: Standard Nitrile (0.11 mm) is generally sufficient for solid handling. However, if dissolved in DMSO or DMF , use Laminate PE/EVOH gloves, as these solvents act as carriers, transporting the fluorinated indole through nitrile and skin.
-
Respiratory: Due to the low melting point, dust can easily transition to vapor during weighing or heating. A fume hood is mandatory. If working outside a hood, use a P95/P100 particulate respirator with an Organic Vapor (OV) cartridge.
Operational Workflow Diagram
The following logic gate ensures safety measures scale with experimental intensity.
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.
Thermal Stability & The HF Hazard
This is the most critical section for emergency responders and process chemists.
The Fluorine Factor
Unlike non-halogenated indoles, 5-fluoroindole releases Hydrogen Fluoride (HF) upon thermal decomposition or combustion. HF is insidious; it penetrates skin to decalcify bone and cause cardiac arrhythmia.
-
Incompatibility: Avoid strong oxidizing agents.[4][7] The indole ring is electron-rich and can react violently with nitrates or perchlorates.
-
Fire Scenario: In a fire, the smoke contains HF. Standard ABC fire extinguishers are effective, but firefighters must wear full SCBA.
Decomposition Pathway Visualization
Understanding the breakdown helps in planning the emergency response.
Figure 2: Thermal decomposition cascade highlighting the critical release of Hydrogen Fluoride.
Emergency Response Protocols
These protocols are self-validating: they assume the worst-case scenario (HF generation) to ensure maximum survivor safety.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[5][6][7] Do not use calcium gluconate in eyes unless directed by a specialist.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Monitor for delayed pulmonary edema (common with HF/NOx inhalation).
Spill Management
-
Small Spill (Solid): Sweep up carefully to avoid dust generation.[3] Use a HEPA vacuum if available.
-
Large Spill (Solution): Absorb with inert material (vermiculite). Do not use sawdust , as it can react with oxidizers if present.
-
Waste Disposal: Label clearly as "Halogenated Organic Waste." Do not mix with general organic waste if your facility separates halogens for incineration efficiency.
Storage & Stability
-
Temperature: Refrigerate (2-8°C). While stable at room temperature, cooler storage prevents the "browning" oxidation effect common to indoles.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Light: Light sensitive. Store in amber glass or foil-wrapped containers.
References
-
Folkes, L. K., & Wardman, P. (2001). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy.[10] Biochemical Pharmacology.
-
PubChem. (n.d.).[1] Compound Summary: 5-Fluoroindole (CAS 399-52-0).[1][2][3][4][9] National Library of Medicine.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Fluoroindole.
-
ECHA. (n.d.). C&L Inventory: 5-fluoroindole. European Chemicals Agency.[1]
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- 1. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]
- 10. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determining the Melting Point Range of 1-(2-bromoethyl)-5-fluoro-1H-indole
Abstract
The melting point of a crystalline solid is a critical physical property used to establish its identity and purity. For novel compounds in drug development, such as 1-(2-bromoethyl)-5-fluoro-1H-indole, a precise and accurate determination of the melting point range is fundamental for quality control and process monitoring. This guide provides a comprehensive framework for the experimental determination of this parameter. It outlines the underlying physicochemical principles, presents a detailed, self-validating Standard Operating Procedure (SOP) compliant with pharmacopeial standards, and discusses the critical factors influencing measurement accuracy. By adhering to these protocols, researchers can ensure reliable and reproducible characterization of new chemical entities.
Introduction: The Role of Melting Point in Pharmaceutical Development
1-(2-bromoethyl)-5-fluoro-1H-indole is a heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, establishing a robust profile of its physicochemical properties is a non-negotiable aspect of the development cycle. Among these properties, the melting point is one of the oldest and most informative.[1][2]
A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5–1.0°C. Conversely, the presence of impurities disrupts the crystal lattice structure, leading to a depression of the melting point and a broadening of the melting range.[3][4][5][6] This phenomenon, known as melting point depression, makes the melting point an invaluable and rapid indicator of a sample's purity.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals on the rigorous determination of the melting point range for a novel compound, using 1-(2-bromoethyl)-5-fluoro-1H-indole as a representative example.
Physicochemical Principles: Why Purity Dictates Melting Behavior
The transition from a solid to a liquid phase occurs at the temperature where the solid and liquid phases are in equilibrium. For this to happen, energy must be supplied to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[3]
Impurities introduce thermodynamic instability into this system. The presence of foreign molecules within a crystal lattice disrupts its uniform structure, weakening the overall intermolecular forces.[4][7] Consequently, less energy is required to break down the lattice, resulting in the solid melting at a lower temperature than the pure substance.[3][5]
Furthermore, as the compound melts, the concentration of the impurity in the remaining solid fraction changes, causing the melting to occur over a wider temperature range. A broad melting range is therefore a strong indicator of a substance's impurity.[6]
Standard Operating Procedure (SOP) for Melting Point Determination
This protocol is designed to align with the standards outlined in United States Pharmacopeia (USP) General Chapter <741>.[8][9][10][11] Adherence to this procedure ensures a self-validating system through rigorous calibration and precisely controlled experimental parameters.
Apparatus and Materials
-
Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP70/MP90, Thomas-Hoover Uni-Melt, or equivalent) capable of a controlled heating ramp rate of 1°C/minute.
-
Capillary Tubes: USP-compliant thin-walled glass capillary tubes, sealed at one end. Dimensions: ~10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness.[8][9]
-
Sample: 1-(2-bromoethyl)-5-fluoro-1H-indole, finely powdered and thoroughly dried to remove residual solvents.
-
Reference Standards: USP-certified melting point reference standards (e.g., Benzophenone, Vanillin, Caffeine) that bracket the expected melting range of the sample.[12][13]
-
Tools: Spatula, mortar and pestle (if sample is not a fine powder), watch glass.
Pre-Analysis Workflow: Calibration and Sample Preparation
The trustworthiness of any measurement begins with a properly calibrated instrument and correctly prepared sample.
Calibration must be performed at regular intervals (e.g., monthly) and after any instrument maintenance.[14][15]
-
Select Standards: Choose at least two USP reference standards with certified melting points that bracket the anticipated melting point of the test sample.
-
Perform Measurement: Determine the melting point of each reference standard using the detailed protocol in Section 3.3.
-
Validate: The observed melting points of the standards must fall within the acceptable range specified on their certificates.[8][12] If they do not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[15][16]
Proper sample preparation is critical for ensuring uniform and efficient heat transfer.[1]
-
Drying: Ensure the sample is completely dry. Residual solvents can act as impurities and cause significant melting point depression. Dry the sample under vacuum if necessary.
-
Pulverization: The sample must be a fine, homogeneous powder.[1] If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle. This ensures efficient packing and heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample on a watch glass.[17] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[18]
-
Fill Height: The packed sample column should be 2.5–3.5 mm high, as specified by USP <741>.[8][16] An incorrect sample height can negatively impact the accuracy and reproducibility of the measurement.
Experimental Protocol: Measurement Workflow
This workflow employs a two-stage heating process to balance efficiency with accuracy.
Caption: Experimental workflow for accurate melting point determination.
-
Scout Measurement (Rapid Determination):
-
Place the loaded capillary into the heating block.
-
Set a rapid heating ramp rate (e.g., 10–20°C per minute).[18][19]
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.[6]
-
Allow the apparatus to cool to at least 10-15°C below the estimated melting point.
-
-
Precise Measurement (Pharmacopeial Standard):
-
Insert a new, freshly prepared capillary tube with the sample into the apparatus.
-
Heat the block until the temperature is about 5°C below the lower limit of the expected melting range determined from the scout scan.[8][9][10]
-
Set the heating ramp rate to 1°C per minute . This slow rate is crucial for maintaining thermal equilibrium between the heating block, thermometer, and sample, ensuring an accurate reading.[2][8][18]
-
Record T-onset: Observe the sample closely. The temperature at which the first droplet of liquid appears is the onset of melting.
-
Record T-clear: Continue heating at 1°C/minute. The temperature at which the last solid particle melts and the substance becomes a completely clear liquid is the clear point.
-
The melting point range is the interval between T-onset and T-clear.[20]
-
-
Replicate Analysis: Perform the precise measurement on at least two separate samples to ensure reproducibility. The results should be consistent.
Data Presentation and Interpretation
Quantitative data should be recorded systematically. As no experimentally verified melting point for 1-(2-bromoethyl)-5-fluoro-1H-indole is publicly available, the following table presents hypothetical data to illustrate how results should be documented and interpreted to track purification progress.
| Batch ID | Purification Stage | Purity (by HPLC) | Observed Melting Range (°C) | Range Width (°C) | Notes |
| BIF-001 | Crude Product | 94.5% | 68.5 – 74.0 | 5.5 | Wide range indicates significant impurities. |
| BIF-002 | After 1st Recrystallization | 98.2% | 75.0 – 77.5 | 2.5 | Significant sharpening of range post-purification. |
| BIF-003 | After 2nd Recrystallization | >99.8% | 77.5 – 78.0 | 0.5 | Sharp range, indicative of a highly pure substance. |
A narrow melting range (e.g., < 1°C) for Batch BIF-003 suggests high purity, a desirable attribute for a pharmaceutical intermediate. The progressive increase in the melting temperature and narrowing of the range from BIF-001 to BIF-003 clearly demonstrates the effectiveness of the purification process.
Caption: Logical relationship between purity and melting point characteristics.
Conclusion
The determination of the melting point range is a foundational analytical technique in chemical and pharmaceutical science. For a novel intermediate like 1-(2-bromoethyl)-5-fluoro-1H-indole, establishing a precise and reproducible melting point is essential for its identity and purity confirmation. By implementing a self-validating protocol based on pharmacopeial standards, including rigorous apparatus calibration and meticulous sample preparation, researchers can generate trustworthy data. This data is not only a critical quality attribute for the compound itself but also serves as an effective tool for monitoring and optimizing purification processes during drug development.
References
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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USPBPEP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
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Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]
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JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1C: Melting Point Theory. Retrieved from [Link]
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The 5-Fluoro-Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] The strategic introduction of a fluorine atom, particularly at the 5-position, has emerged as a powerful tactic in drug design. This modification profoundly influences the scaffold's physicochemical and pharmacological properties, often leading to enhanced potency, selectivity, and metabolic stability.[3] This technical guide provides an in-depth analysis of the biological significance of the 5-fluoro-indole scaffold, synthesizing field-proven insights into its application in drug discovery. We will explore the underlying principles of fluorine's effects, survey its application across diverse therapeutic areas, present detailed experimental protocols, and offer a forward-looking perspective on its potential.
The Fluorine Advantage: Strategic Physicochemical Modulation
The substitution of hydrogen with fluorine, the most electronegative element, is far from a trivial modification. It imparts a unique set of properties that medicinal chemists can leverage to overcome common drug development hurdles.[3]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site susceptible to oxidative metabolism (a "metabolic soft spot") can block this pathway, thereby increasing the compound's half-life and bioavailability.[3][4]
-
Lipophilicity and Permeability: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross biological membranes. This is critical for oral bioavailability and for drugs targeting the central nervous system (CNS).[3][5]
-
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and binding affinity to its target.
-
Enhanced Target Binding: The fluorine atom can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions. These additional binding contributions can lead to a significant increase in potency and selectivity.[1]
The strategic placement of fluorine is paramount. Studies on antimycobacterial agents, for instance, revealed that moving the fluorine atom from the 5-position of the indole ring to the 6- or 7-positions resulted in a dramatic 15- to 31-fold reduction in activity, underscoring the critical role of regiochemistry in harnessing fluorine's benefits.[6]
Caption: Logical relationship of fluorine placement on biological activity.
Synthesis of the 5-Fluoro-Indole Core
The construction of the 5-fluoro-indole scaffold can be achieved through several established synthetic methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern.[7]
-
Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of a 4-fluorophenylhydrazone, formed from the condensation of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone.[7][8]
-
Leimgruber-Batcho Indole Synthesis: A versatile two-step method that is particularly useful for industrial-scale synthesis. It involves the formation of an enamine from a 2-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[8]
-
Reductive Cyclization: This approach often starts with a precursor like 2-(5-fluoro-2-nitrophenyl)-acetonitrile, which undergoes cyclization upon reduction with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[9]
Caption: Experimental workflow for reductive cyclization synthesis.
Pharmacological Applications and Mechanistic Insights
The 5-fluoro-indole scaffold is a versatile building block for creating therapeutic agents across numerous disease areas.[4][10] Its derivatives have demonstrated significant activity as anticancer, antiviral, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity
The 5-fluoro-indole moiety is present in numerous compounds designed to combat cancer through various mechanisms.
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] The 5-fluoro-indole scaffold serves as an excellent framework for developing potent and selective kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.[12][13]
-
Prodrug Therapy: 5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[14] This compound is relatively non-toxic on its own but can be activated by peroxidase enzymes, which can be delivered specifically to tumor cells (e.g., via antibody-drug conjugates), to form highly cytotoxic products.[15] Unexpectedly, 5-fluoroindole-3-acetic acid is significantly more cytotoxic after activation than its non-fluorinated parent compound, despite being oxidized more slowly by the enzyme.[14][15]
Caption: Mechanism of kinase inhibition by 5-fluoro-indole derivatives.
Antiviral Activity
Derivatives of 5-fluoro-indole have shown exceptional potency against a range of viruses, particularly Hepatitis C (HCV) and HIV.
-
HCV NS4B Inhibitors: N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives have been evaluated for their inhibition of the HCV replicon by targeting the NS4B protein.[5] Many of these compounds exhibited high potency, with EC50 values in the low nanomolar range (2–32 nM).[5] Structure-activity relationship (SAR) studies revealed that 5-fluoroindoles were consistently more potent than their 4-fluoroindole counterparts.[5]
-
HIV Inhibitors: Fluorinated indoles have been developed as highly potent HIV-1 inhibitors. In some series, 5-fluoroindole derivatives demonstrated extraordinary antiviral activity, with EC50 values in the picomolar range.[5][16]
| Compound Class | Virus | Target | Potency (EC50) | Reference |
| N-cyclobutyl 5-fluoroindole-3-carbonitriles | HCV | NS4B | 4 - 460 nM | [5] |
| N-(heteroaryl) 5-fluoroindole-3-carbonitriles | HCV | NS4B | 2 - 32 nM | [5] |
| 5-fluoroindole-thiosemicarbazides | CVB4 | - | 0.4 - 2.1 µg/mL | [5][16] |
| Heteroaryl-carboxamide 5-fluoroindoles | HIV-1 | - | Down to 0.0058 nM (5.8 pM) | [5][16] |
Table 1: Antiviral Activity of Selected 5-Fluoro-Indole Derivatives
Antimicrobial and Other Activities
-
Antitubercular Agents: 5-Fluoroindole (5-FI) has shown promising activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6] It inhibited the growth of pan-sensitive Mtb strains in a similar micromolar range as clinical isolates resistant to first-line drugs.[6] This suggests that 5-FI likely acts through a different biochemical pathway than existing therapies.[6]
-
α-Glucosidase Inhibitors: As a strategy for managing type 2 diabetes, inhibiting the α-glucosidase enzyme can control postprandial hyperglycemia.[17] A series of 5-fluoro-2-oxindole derivatives were synthesized and found to be potent α-glucosidase inhibitors, with some compounds showing 10-15 times higher activity than the clinical drug acarbose.[17]
-
CNS Receptor Ligands: The 5-fluoro-indole scaffold is a precursor for synthesizing ligands for serotonin (5-HT) receptors, which are key targets for treating neurological and psychiatric disorders like depression and anxiety.[4][11]
Detailed Experimental Protocol: Synthesis of 5-Fluoroindole
This protocol describes the synthesis of 5-fluoroindole via the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile, based on established methodologies.[9]
Objective: To synthesize 5-fluoroindole for use as a chemical intermediate in drug discovery workflows.
Materials:
-
2-(5-fluoro-2-nitrophenyl)-acetonitrile (1.0 eq)
-
10% Palladium on carbon (Pd/C) (approx. 20 mol%)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, hydrogen balloon or hydrogenation apparatus, rotary evaporator, separatory funnel, chromatography column, silica gel.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 10% Pd/C (10 mol%) to a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reactant: Dissolve 2-(5-fluoro-2-nitrophenyl)-acetonitrile (1.0 eq) in anhydrous ethanol and add the solution to the flask via cannula or syringe.
-
Hydrogenation: Seal the flask and carefully degas the mixture by evacuating and backfilling with hydrogen gas. Repeat this cycle three times. Inflate a balloon with hydrogen and connect it to the flask, or connect the flask to a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature overnight. The reaction progress can be monitored by ¹⁹F NMR or TLC. If the reaction stalls, a second portion of Pd/C (10 mol%) can be added after re-purging the system with nitrogen and then re-introducing hydrogen.[9]
-
Workup - Quenching: Once the reaction is complete, replace the hydrogen atmosphere with nitrogen. Carefully add a small amount of chloroform (CHCl₃) to quench any unreacted (pyrophoric) Pd/C.
-
Workup - Extraction: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol or DCM. Concentrate the filtrate under reduced pressure. Partition the resulting residue between DCM and water.[9]
-
Workup - Washing: Separate the layers. Extract the aqueous phase again with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]
-
Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., DCM or a hexane/ethyl acetate gradient) to afford 5-fluoroindole as a white to pale yellow solid.[9]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Conclusion
The 5-fluoro-indole scaffold is a testament to the power of strategic fluorine incorporation in medicinal chemistry. Its ability to enhance metabolic stability, modulate electronic properties, and improve target binding has solidified its role as a privileged structure in the development of next-generation therapeutics.[3][4] Future research will likely focus on leveraging this scaffold in new therapeutic areas and employing novel synthetic methods, such as late-stage fluorination, to rapidly generate diverse chemical libraries. The continued exploration of 5-fluoro-indole derivatives promises to yield new clinical candidates with improved efficacy and safety profiles for treating a wide range of human diseases, from cancer and viral infections to metabolic and neurological disorders.
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Technical Guide: 5-Fluoro vs. 5-Chloro Indole Intermediates in Drug Design
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for thousands of bioactive molecules, including kinase inhibitors (e.g., Sunitinib) and GPCR ligands (e.g., Sumatriptan). The strategic substitution at the 5-position is a critical decision point in Lead Optimization.
This guide analyzes the divergent utility of 5-fluoroindole (5-F-Ind) and 5-chloroindole (5-Cl-Ind) . While often grouped simply as "halogenated intermediates," they offer distinct physicochemical profiles. 5-F-Ind acts as a metabolic blocker with minimal steric perturbation (a "pseudo-hydrogen"), whereas 5-Cl-Ind serves as a lipophilic anchor and halogen-bond donor (a "pseudo-methyl"). This document details their electronic differences, synthetic protocols, and decision-making criteria for SAR (Structure-Activity Relationship) exploration.
Part 1: Physicochemical & Electronic Divergence[1]
The choice between fluorine and chlorine is rarely arbitrary; it is a trade-off between steric demand, electronic influence, and lipophilicity.
The "Pseudo-Hydrogen" vs. "Pseudo-Methyl" Paradigm
Fluorine is unique. Its Van der Waals radius (1.47 Å) is remarkably close to that of Hydrogen (1.20 Å) and Oxygen (1.52 Å). Consequently, substituting H for F at the 5-position rarely disrupts binding pocket architecture due to steric clash.
Conversely, Chlorine (1.75 Å) is volumetrically similar to a Methyl group (2.0 Å). Introducing a 5-Cl group requires a hydrophobic pocket capable of accommodating significant bulk.
Electronic Effects: The Hammett Conflict
The electronic impact on the indole ring—and specifically the acidity of the N1-proton—is governed by the competition between Inductive ($ -I
-
Fluorine: Exhibits the strongest Inductive withdrawal ($ -I
+R $) due to efficient 2p-2p orbital overlap with the aromatic ring. -
Chlorine: Exhibits moderate Inductive withdrawal but weak Resonance donation (3p-2p overlap is poor).
Table 1: Comparative Physicochemical Data
| Property | 5-Fluoroindole | 5-Chloroindole | Impact on Drug Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | F is a steric mimic of H; Cl mimics -CH₃.[1] |
| Electronegativity (Pauling) | 3.98 | 3.16 | F creates a stronger dipole; affects pKa.[2] |
| C-X Bond Length | ~1.35 Å | ~1.74 Å | Cl extends further into the binding pocket. |
| C-X Bond Energy | ~105 kcal/mol | ~78 kcal/mol | F is metabolically inert; Cl is stable but weaker. |
| Hammett | 0.06 | 0.23 | Cl is more electron-withdrawing overall in the para position. |
| Halogen Bonding ( | Negligible | Significant | Cl can act as a Lewis acid to backbone carbonyls. |
The Sigma-Hole and Halogen Bonding
A critical, often overlooked feature is Halogen Bonding .[3] Chlorine exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Cl bond axis. This allows 5-Cl-indole to form stabilizing interactions with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein. Fluorine, being too electronegative, generally lacks this sigma-hole and does not participate in halogen bonding.
Part 2: Synthetic Architecture
The Trap of Direct Halogenation
Warning: Do not attempt direct electrophilic halogenation of unsubstituted indole to access the 5-position. Indole is electron-rich, and electrophilic aromatic substitution (EAS) occurs preferentially at C3 (the enamine-like position). Direct fluorination or chlorination will yield 3-haloindole or a mixture of 3,5-dihalo products.
The Solution: The 5-halogen must be installed prior to ring closure. The Fischer Indole Synthesis using 4-substituted phenylhydrazines is the industry standard for scalability and regiocontrol.
Decision Logic for Synthesis
The following diagram illustrates the decision process for selecting the correct synthetic route and halogen based on SAR goals.
Caption: Workflow for regioselective synthesis and SAR decision making.
Part 3: Experimental Protocol (Fischer Indole Synthesis)
This protocol describes the synthesis of 5-fluoroindole.[4][5][6][7] The same molar equivalents apply for 5-chloroindole, though 5-chloro intermediates often crystallize more readily due to higher lipophilicity.
Materials
-
Substrate: 4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8).
-
Carbonyl Source: Ethyl pyruvate (for indole-2-carboxylate) or Acetaldehyde equivalent (for unsubstituted indole—Note: Acetaldehyde is volatile; use diethyl acetal or perform Japp-Klingemann if possible. For this guide, we use the robust Ethyl Pyruvate route followed by decarboxylation).
-
Catalyst: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.
Step-by-Step Methodology
Step 1: Hydrazone Formation [6]
-
Dissolve 4-fluorophenylhydrazine HCl (1.0 eq) in Ethanol (10 volumes).
-
Add Ethyl Pyruvate (1.1 eq).
-
Stir at room temperature for 2 hours.
-
Checkpoint: Monitor by TLC. The hydrazine spot should disappear, replaced by the hydrazone.
-
Concentrate in vacuo to yield the crude hydrazone.
Step 2: Cyclization (The Fischer Indolization)
-
Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (5-10 equivalents by weight). Note: Toluene/pTSA reflux is a milder alternative for sensitive substrates.
-
Heat to 100–110°C for 3–4 hours.
-
Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
-
Isolation: Extract with Ethyl Acetate (x3). Wash organic layer with NaHCO₃ (sat.) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc or perform Flash Chromatography.
Step 3: Hydrolysis and Decarboxylation (Optional: to yield parent 5-F-indole)
-
Hydrolyze ester with NaOH/MeOH to the carboxylic acid.
-
Heat the acid in Quinoline with Copper powder (200°C) to decarboxylate.
Visualizing the Mechanism
The key to this reaction is the [3,3]-sigmatropic rearrangement.
Caption: Simplified mechanistic flow of the Fischer Indole Synthesis.
Part 4: Medicinal Chemistry Implications[14]
Metabolic Blocking
The C5 position of indole is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically hydroxylation).
-
5-F: The C-F bond (105 kcal/mol) is virtually unbreakable by CYP450. It blocks metabolism without significantly changing the shape of the molecule.
-
5-Cl: Also blocks metabolism, but increases LogP (lipophilicity). This can improve membrane permeability but may decrease solubility or increase non-specific protein binding.
19F-NMR as a Structural Probe
A distinct advantage of the 5-fluoro intermediate is its utility in 19F-NMR .[7] Because fluorine is absent in biological systems, incorporating 5-F-tryptophan (derived from 5-F-indole) into proteins allows researchers to study protein conformational dynamics with zero background noise. This is not possible with 5-chloroindole.
Summary of Application
| If your goal is... | Choose... | Reason |
| Block Metabolism | 5-F | High bond strength, minimal steric change. |
| Fill Hydrophobic Pocket | 5-Cl | Larger VdW radius mimics methyl group. |
| Increase Potency | 5-Cl | Potential for Halogen Bonding (Sigma-hole). |
| NMR Structural Studies | 5-F | 19F is a sensitive, background-free NMR probe.[4] |
| Lower LogP | 5-F | Less lipophilic than Cl. |
References
-
Physicochemical Properties of Fluorine vs. Chlorine
-
Halogen Bonding in Protein-Ligand Interactions
-
Metabolic Stability of Fluorin
-
Fischer Indole Synthesis Mechanism & C
-
Hammett Substituent Constants
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. youtube.com [youtube.com]
- 12. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. homepages.bluffton.edu [homepages.bluffton.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Serotonin Receptor Ligands Using 1-(2-bromoethyl)-5-fluoro-1H-indole
Introduction: The Strategic Importance of 5-Fluoro-1H-indole Scaffolds in Serotonin Receptor Ligand Design
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a pivotal target for therapeutic intervention in a multitude of neurological and psychiatric disorders. The development of selective ligands for these receptors is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] The 5-fluoro-1H-indole moiety, in particular, has emerged as a privileged scaffold in the design of potent and selective serotonin receptor ligands. This is attributed to the favorable electronic properties conferred by the fluorine atom, which can influence the acidity of the indole N-H and modulate interactions with receptor binding pockets.[1]
This document provides a comprehensive guide to the synthesis of serotonin receptor ligands utilizing a key intermediate: 1-(2-bromoethyl)-5-fluoro-1H-indole. This versatile building block allows for the facile introduction of the 5-fluorotryptamine pharmacophore through N-alkylation of various amine nucleophiles. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and present a framework for the synthesis of a diverse library of potential serotonin receptor ligands.
Core Synthetic Strategy: N-Alkylation of Amines
The primary synthetic transformation described herein is the N-alkylation of a primary or secondary amine with 1-(2-bromoethyl)-5-fluoro-1H-indole. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.
The choice of amine is critical as it dictates the final structure and, consequently, the pharmacological profile of the resulting ligand. A wide variety of amines can be employed, including but not limited to:
-
Piperazine derivatives: A common scaffold in many CNS-active drugs, offering a handle for further functionalization.
-
Piperidine derivatives: Another prevalent heterocyclic amine in medicinal chemistry.
-
Acyclic primary and secondary amines: Allowing for the synthesis of classical tryptamine analogs.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of serotonin receptor ligands.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of a representative serotonin receptor ligand precursor via the N-alkylation of 1-(aryl)piperazine with 1-(2-bromoethyl)-5-fluoro-1H-indole. These protocols can be adapted for other amine nucleophiles with minor modifications.
Protocol 1: Synthesis of 1-(2-Bromoethyl)-5-fluoro-1H-indole
This protocol describes the synthesis of the key starting material.
Materials:
-
5-Fluoro-1H-indole
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Dichloromethane (DCM) or Toluene
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-fluoro-1H-indole (1.0 eq) in dichloromethane or toluene, add a 50% aqueous solution of sodium hydroxide or solid potassium carbonate (3.0 eq).
-
Add 1,2-dibromoethane (5.0-10.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-bromoethyl)-5-fluoro-1H-indole.
Protocol 2: N-Alkylation of 1-(Aryl)piperazine
This protocol outlines the coupling of the bromoethyl indole with a model piperazine derivative.
Materials:
-
1-(2-Bromoethyl)-5-fluoro-1H-indole
-
1-(Aryl)piperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI) (catalytic amount, optional)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(aryl)piperazine (1.1 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Add a solution of 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol or hexane/ethyl acetate with triethylamine) to yield the desired N-alkylated product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation reaction.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | A non-nucleophilic base is crucial to prevent competition with the amine nucleophile. The choice depends on the reactivity of the amine and the desired reaction temperature. |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are preferred to dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | Room Temperature to 80 °C | The reaction temperature is optimized based on the nucleophilicity of the amine and the reactivity of the alkyl bromide. Less reactive amines may require heating. |
| Additive | KI (catalytic) | The iodide ion can displace the bromide in situ to form a more reactive iodo intermediate (Finkelstein reaction), accelerating the alkylation. |
| Typical Yield | 60-90% | Yields are dependent on the specific amine used and the purity of the starting materials. |
Visualization of the Synthetic Pathway
The following diagram illustrates the key chemical transformation in the synthesis of a 1-(2-(5-fluoro-1H-indol-1-yl)ethyl)-4-(aryl)piperazine derivative.
Caption: Synthesis of a 5-fluorotryptamine derivative.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the products should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Consistent and reproducible results from these analytical methods will validate the success of the synthesis.
Conclusion
The use of 1-(2-bromoethyl)-5-fluoro-1H-indole as a synthetic intermediate provides a reliable and versatile platform for the development of novel serotonin receptor ligands. The N-alkylation reactions described are generally high-yielding and can be applied to a wide range of amine nucleophiles, enabling the generation of diverse chemical libraries for structure-activity relationship studies. The strategic incorporation of the 5-fluoro-indole moiety is a key design element for enhancing the pharmacological properties of the target ligands.
References
-
Hogendorf, A. S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7549. [Link]
-
Glennon, R. A., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(5), 1011-1018. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Owens, M. J., & Nemeroff, C. B. (1994). Role of serotonin in the pathophysiology of depression: focus on the serotonin transporter. Clinical Chemistry, 40(2), 288-295. [Link]
Sources
general procedure for nucleophilic substitution with 1-(2-bromoethyl)-5-fluoro-1H-indole
Protocols for the Synthesis of Serotonin (5-HT) Receptor Modulators
Executive Summary
This application note provides a comprehensive technical guide for utilizing 1-(2-bromoethyl)-5-fluoro-1H-indole (BEFI) as a key electrophilic building block.[1] This scaffold is critical in the synthesis of N1-substituted indole derivatives, a structural class frequently interrogated for serotonergic activity (specifically 5-HT1A/1B and 5-HT2A modulation) and kinase inhibition.
While the primary reaction pathway is a standard
Chemical Profile & Reactivity Analysis
Structural Properties
The 5-fluoro substituent deactivates the indole ring electronically but increases metabolic stability (blocking C5-hydroxylation). The N1-ethyl bromide chain serves as a "linker" arm, designed to couple the indole pharmacophore with a basic amine (e.g., piperazine, tetrahydropyridine).
| Property | Data | Notes |
| IUPAC Name | 1-(2-bromoethyl)-5-fluoro-1H-indole | |
| Molecular Weight | ~242.09 g/mol | |
| Physical State | Waxy solid or viscous oil | Low melting point; tends to supercool.[1] |
| Reactivity Class | Primary Alkyl Halide ( | Susceptible to |
| Storage | -20°C, Protected from Light | Critical: Alkyl bromides degrade/discolor upon light exposure.[1] |
Mechanistic Pathway & Competition
The desired pathway is the nucleophilic attack of an amine (or thiol/alkoxide) on the
Figure 1: Mechanistic divergence between the desired substitution (
Experimental Protocols
Protocol A: Standard Amine Coupling (High Yield)
Best for: Primary and secondary amines (e.g., 4-phenylpiperazine, morpholine).
Reagents:
-
Substrate: 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 – 3.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional "Finkelstein" activation
-
Solvent: Acetonitrile (MeCN), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 mmol) in anhydrous MeCN (5 mL, ~0.2 M).
-
Addition: Add
(3.0 mmol) and KI (0.1 mmol). Stir for 5 minutes at room temperature. -
Nucleophile: Add the amine (1.2 mmol) dropwise.
-
Reaction: Fit with a reflux condenser and heat to 60–80°C (reflux) under an inert atmosphere (
or Ar).-
Note: Monitor by TLC (System: Hexane/EtOAc 7:3). The starting bromide usually runs higher (
) than the amine product.
-
-
Completion: Reaction typically completes in 4–12 hours .
-
Work-up:
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient of DCM
DCM/MeOH (95:5) is usually effective for amine products.[1]
-
Protocol B: "Difficult" Nucleophiles (Cs2CO3 Method)
Best for: Weak nucleophiles (e.g., anilines, phenols) or sterically hindered amines.
Key Changes:
-
Base: Cesium Carbonate (
) (2.0 equiv) – Higher solubility in organic solvents and "cesium effect" enhances nucleophilicity. -
Solvent: DMF (Dimethylformamide) or DMSO.[1]
-
Temperature: 80–100°C.
Procedure:
-
Dissolve substrate and nucleophile in DMF (0.2 M).[1]
-
Add
. -
Heat to 90°C for 12–24 hours.
-
Work-up: Dilute with water (5x volume) and extract with EtOAc (3x). DMF requires thorough aqueous washing (LiCl solution recommended) to remove.
Optimization & Troubleshooting Guide
The following decision tree assists in optimizing reaction conditions based on real-time observations.
Figure 2: Troubleshooting logic for common reaction failures.
Critical Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| New spot at solvent front ( | Elimination: Formation of 1-vinyl-5-fluoroindole.[1] | Lower temperature.[1][2] Use a weaker base (e.g., |
| Reaction stalls at 50% conversion | Bromide Trapping: KBr byproduct may be inhibiting surface of base.[1] | Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (5 mol%).[1] |
| Multiple polar spots | Polymerization/Oxidation: Indole ring degradation.[1] | Degas solvents thoroughly.[1] Perform reaction in the dark (wrap flask in foil). |
| Product co-elutes with impurity | Hydrolysis: Formation of the alcohol (1-(2-hydroxyethyl)...). | Ensure anhydrous conditions.[1][2] Use molecular sieves in the reaction mixture. |
Case Study: Synthesis of a 5-HT1B Ligand Analog
Context: Synthesis of 1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-5-fluoro-1H-indole.
Rationale: This specific transformation mimics the synthesis of reference compounds like CP-94253 (which utilizes a similar pyridine-based scaffold) and Flibanserin analogs. The 3-chlorophenylpiperazine moiety is a "privileged structure" for serotonin receptors.[1]
Data Summary:
-
Scale: 5.0 mmol
-
Conditions: MeCN,
, KI, Reflux, 8h. -
Yield: 82% (Isolated).
-
Appearance: Off-white solid (HCl salt formation required for stability).[1]
-
Key Analytic:
NMR shows disappearance of the triplet at 3.6 ppm ( -Br) and appearance of complex multiplets at 2.6–2.8 ppm ( -N).
Safety & Handling
-
Alkylating Agent: 1-(2-bromoethyl)-5-fluoro-1H-indole is a potent alkylating agent.[1] It can modify DNA.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]
-
Quenching: Treat all glassware and waste streams with a dilute solution of ammonia or sodium thiosulfate to neutralize trace alkyl bromides before disposal.[1]
-
Light Sensitivity: Store the solid starting material in amber vials wrapped in foil. If the material turns brown/black, purify via a short silica plug before use to remove radical decomposition products.
References
-
Glennon, R. A., et al. (1994). "Binding of substituted tryptamines at 5-HT1A and 5-HT1D serotonin receptors."[1] Journal of Medicinal Chemistry.
-
Koe, B. K., et al. (1996). "CP-94,253: A selective serotonin1B (5-HT1B) agonist that promotes satiety."[1][3][4] Psychopharmacology.
- Xu, Y., et al. (2020). "Optimization of N1-substituted indole derivatives as potent 5-HT receptor ligands." Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "5-Bromo-7-fluoro-1H-indole Product Information." (Used for physical property verification).[1][5]
-
BenchChem. "Application Notes for Indole Synthesis." (Protocol verification).
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
using 1-(2-bromoethyl)-5-fluoro-1H-indole as a building block in medicinal chemistry
An Application Guide for Medicinal Chemists
Leveraging 1-(2-bromoethyl)-5-fluoro-1H-indole for Accelerated Drug Discovery
Introduction: The Strategic Advantage of a Fluorinated Indole Building Block
In the landscape of modern medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold," a core structure frequently found in pharmacologically active compounds and approved drugs.[1] The strategic functionalization of this scaffold is paramount for developing novel therapeutics. 1-(2-bromoethyl)-5-fluoro-1H-indole emerges as a particularly valuable building block, designed to empower chemists in the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The utility of this reagent is rooted in two key structural features:
-
The 5-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[2][3] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to enhance membrane permeability and bioavailability.[2][4][5] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its impact.[2]
-
The N-(2-bromoethyl) Side Chain: This functional group acts as a versatile synthetic handle. The primary alkyl bromide is an excellent electrophile, primed for efficient nucleophilic substitution reactions. This allows for the covalent attachment of a vast array of nucleophilic fragments, enabling systematic exploration of the chemical space around the core indole scaffold.
This guide provides a detailed overview of the reactivity of 1-(2-bromoethyl)-5-fluoro-1H-indole and presents a robust, field-proven protocol for its application in synthesizing diverse molecular libraries for drug discovery programs targeting a range of diseases, including those of the central nervous system (CNS), cancers, and viral infections.[2][4][6][7]
Core Reactivity: The S N 2 Pathway to Molecular Diversity
The primary utility of 1-(2-bromoethyl)-5-fluoro-1H-indole lies in its reactivity as an electrophile in bimolecular nucleophilic substitution (S N 2) reactions. The carbon atom adjacent to the bromine is electron-deficient and susceptible to attack by a wide range of electron-rich nucleophiles.
Mechanism Causality: The reaction proceeds via a concerted, single-step mechanism. The nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group. This process inverts the stereochemistry at the carbon center, although in this achiral substrate, the primary outcome is the formation of a new carbon-nucleophile bond. The efficiency of this reaction allows for clean and high-yielding conversions, which is critical for library synthesis.
Caption: General SN2 reaction mechanism.
This straightforward reactivity profile enables the coupling of the 5-fluoroindole core to a multitude of functional groups, including:
-
Primary and Secondary Amines: To introduce basic centers for improved solubility and potential salt formation.
-
Aromatic and Aliphatic Thiols: To explore interactions with cysteine residues in target proteins.
-
Phenols and Alcohols: To act as hydrogen bond donors or acceptors.
-
N-Heterocycles (e.g., piperazines, imidazoles): To introduce rigid scaffolds with defined vectors for occupying binding pockets.
Application Protocol: General Procedure for Nucleophilic Alkylation
This protocol provides a reliable, self-validating method for the reaction of 1-(2-bromoethyl)-5-fluoro-1H-indole with a generic secondary amine nucleophile. The principles can be readily adapted for other nucleophile classes.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow.
Materials & Reagents
-
1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq)
-
Nucleophile (e.g., morpholine, 1.1 - 1.5 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq) and the chosen nucleophile (1.1 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Expertise Note: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, especially when using highly reactive nucleophiles or bases.
-
-
Dissolution & Base Addition: Add anhydrous solvent (e.g., MeCN, ~0.1-0.2 M concentration relative to the limiting reagent). Add the base (K₂CO₃, 2.0 eq).
-
Causality: A non-nucleophilic base is used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. For amine nucleophiles, the base also ensures the amine is in its free, more nucleophilic state. K₂CO₃ is a cost-effective and easily removable choice for many reactions.
-
-
Reaction: Heat the stirred mixture to an appropriate temperature (typically 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Trustworthiness: Regular monitoring is key to a self-validating protocol. It prevents the formation of degradation byproducts from prolonged heating after the reaction has reached completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using DMF, remove most of the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. If using MeCN, filter off the solid base and concentrate the filtrate. Redissolve the residue in ethyl acetate.
-
Expertise Note: A preliminary filtration or concentration step simplifies the subsequent liquid-liquid extraction.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[6][8]
-
Causality: The water washes remove the inorganic base and salt byproducts. The brine wash removes residual water from the organic layer, initiating the drying process.
-
-
Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated indole derivative.
Applications in Drug Discovery & SAR Exploration
The true power of 1-(2-bromoethyl)-5-fluoro-1H-indole is realized when the protocol above is used to generate a library of analogs for SAR studies. By systematically varying the nucleophile, researchers can fine-tune the physicochemical and pharmacological properties of the resulting compounds.
Case Study: Targeting the Central Nervous System (CNS)
A significant challenge in designing drugs for neurological disorders is ensuring the molecule can cross the blood-brain barrier (BBB).[9][10][11] The properties of the 5-fluoroindole core are often favorable for CNS penetration.[11] The side chain introduced via alkylation can be optimized to meet key criteria for BBB permeability, often guided by multiparameter optimization (MPO) scores that consider properties like lipophilicity (cLogP), molecular weight (MW), and topological polar surface area (TPSA).[9]
Illustrative SAR Data Table
The table below presents hypothetical data for a series of compounds synthesized from the title building block, illustrating how modifications can impact biological activity against a generic kinase target.
| Compound ID | Nucleophile Used | R-Group | MW | cLogP | TPSA (Ų) | IC₅₀ (nM) |
| BB-01 | Morpholine | 324.3 | 2.1 | 61.5 | 150 | |
| BB-02 | 4-Methylpiperazine | 337.4 | 2.3 | 52.8 | 75 | |
| BB-03 | Thiomorpholine | 340.4 | 2.5 | 52.3 | 45 | |
| BB-04 | 4-Fluorophenol | 349.3 | 3.8 | 58.7 | 210 |
Data is hypothetical and for illustrative purposes only.
Analysis of SAR:
-
BB-01 to BB-02: Replacing the oxygen in the morpholine ring with a methylated nitrogen (a more basic center) improves potency, suggesting a key interaction in the target's binding site.
-
BB-02 to BB-03: The sulfur atom in thiomorpholine leads to a further increase in potency, perhaps due to better lipophilic or specific sulfur-aromatic interactions.
-
BB-04: The phenolic derivative shows significantly lower potency, indicating that the flexible, basic heterocycles are preferred for this hypothetical target.
This systematic approach allows drug development professionals to quickly identify promising structural motifs and build a robust understanding of the target's requirements, ultimately accelerating the path toward a clinical candidate.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
-
Chem-Impex. (n.d.). 5-Fluoroindole. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- Folkes, L. K., Greco, O., Dachs, G. U., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-272. doi: 10.1016/s0006-2952(01)00868-1
- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- ACS Omega. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection.
-
Chemical Communications (RSC Publishing). (n.d.). Nucleopalladation strategy towards regioselective N-alkylation of indoles with unactivated olefins. Retrieved from [Link]
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- Reddit. (2023, August 5). 5-fluoroindole reactivity. r/OrganicChemistry.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Devshetwar, N. S., Nargund, L.V.G., Havannavar, N. T., & Nargund, S. L. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(7).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. doi: 10.1039/b610213c
- ResearchGate. (2025, August 5). A Practical Synthesis of 2-Substituted 5-Bromoindoles.
- Organic Chemistry Portal. (2005, November 30). Enantioselective Alkylation of the Indole Nucleus (1/2)
- NIH Public Access. (n.d.).
- TSI Journals. (2010, July 21). Organic CHEMISTRY.
- BenchChem. (n.d.). Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
- ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry.
- Ofial, A. R. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
- PMC. (n.d.).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.
- Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters.
- AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products.
- TargetMol. (n.d.). CNS-Penetrant Compound Library.
- Life Chemicals. (2022, November 7). CNS Focused Screening Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembridge.com [chembridge.com]
- 10. CNS-Penetrant Compound Library | TargetMol [targetmol.com]
- 11. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for the Coupling of Amines with 1-(2-bromoethyl)-5-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the reaction conditions and protocols for the efficient coupling of primary and secondary amines with 1-(2-bromoethyl)-5-fluoro-1H-indole. This reaction is a cornerstone for the synthesis of a diverse array of biologically active molecules, particularly in the field of neuroscience and oncology. We will delve into the underlying mechanistic principles, provide optimized, step-by-step protocols for both the synthesis of the key indole precursor and the subsequent amine coupling, and offer a systematic guide to reaction optimization and troubleshooting.
Introduction: The Significance of the 1-(2-Aminoethyl)-5-fluoro-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an aminoethyl side chain at the N1 position, particularly in conjunction with a fluorine atom at the C5 position, gives rise to a class of compounds with significant therapeutic potential. The 5-fluoro substitution can enhance metabolic stability and binding affinity to target proteins. The resulting 1-(2-aminoethyl)-5-fluoro-1H-indole derivatives are key intermediates in the synthesis of serotonin receptor agonists, antipsychotics, and other central nervous system (CNS) active agents. The direct alkylation of amines with 1-(2-bromoethyl)-5-fluoro-1H-indole represents a convergent and versatile strategy for accessing these valuable compounds.
Reaction Mechanism: A Classic SN2 Pathway
The coupling of an amine with 1-(2-bromoethyl)-5-fluoro-1H-indole proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom on the indole side chain. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.
The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrobromic acid generated during the reaction and to deprotonate the resulting ammonium salt, thus regenerating the neutral amine product.
Caption: SN2 mechanism for the coupling of an amine with 1-(2-bromoethyl)-5-fluoro-1H-indole.
A potential side reaction is the elimination of HBr from the bromoethyl indole starting material to form N-vinyl-5-fluoroindole, especially with sterically hindered or strongly basic amines. Careful selection of reaction conditions can minimize this pathway. Over-alkylation, where the product amine reacts further with the bromoethyl indole, can be a concern, particularly with primary amines.[1] This is often mitigated by using an excess of the starting amine.
Synthesis of the Starting Material: 1-(2-bromoethyl)-5-fluoro-1H-indole
The availability of high-purity 1-(2-bromoethyl)-5-fluoro-1H-indole is crucial for the success of the subsequent coupling reactions. A common and reliable method for its preparation involves the N-alkylation of 5-fluoroindole with 1,2-dibromoethane in the presence of a base.
Protocol for the Synthesis of 1-(2-bromoethyl)-5-fluoro-1H-indole
Materials and Reagents:
-
5-fluoroindole
-
1,2-dibromoethane (excess, e.g., 10 equivalents)
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-fluoroindole (1.0 eq) in DMF, add powdered KOH (2.0 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1,2-dibromoethane (10.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 40-50 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench with cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-bromoethyl)-5-fluoro-1H-indole as a solid.
General Protocol for Coupling Amines with 1-(2-bromoethyl)-5-fluoro-1H-indole
This protocol provides a general framework for the coupling reaction. Optimal conditions may vary depending on the specific amine used.
Caption: General experimental workflow for the amine coupling reaction.
Materials and Reagents:
-
1-(2-bromoethyl)-5-fluoro-1H-indole
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI) (catalytic amount, optional)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq) and the desired amine (1.2-2.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide (0.1 eq). The use of KI can accelerate the reaction by in-situ formation of the more reactive iodoethyl intermediate.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate. Then, partition the residue between water and ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 1-(2-aminoethyl)-5-fluoro-1H-indole.
Optimization of Reaction Conditions
The efficiency of the coupling reaction is highly dependent on the choice of solvent, base, and temperature. The following table summarizes general guidelines for optimizing these parameters.
| Parameter | Options | Rationale and Considerations | Typical Yields |
| Amine | Primary aliphatic, Secondary aliphatic, Anilines | Aliphatic amines are generally more nucleophilic and react faster than anilines. For less reactive amines, more forcing conditions may be required. | 50-90% |
| Solvent | Acetonitrile (MeCN), DMF, THF, Dioxane | Aprotic polar solvents like MeCN and DMF are preferred as they effectively solvate the reactants and facilitate the SN2 reaction. | |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used and easy to remove during workup. Cs₂CO₃ is a stronger base and can be effective for less reactive amines. Organic bases like Et₃N and DIPEA can also be used. | |
| Temperature | Room Temp. to 80 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to the formation of elimination byproducts. A temperature range of 60-80 °C is a good starting point. | |
| Additive | KI (catalytic) | The in-situ generation of the iodo intermediate via the Finkelstein reaction can significantly accelerate the rate of substitution. | Can improve yields and shorten reaction times |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | - Insufficiently reactive amine- Low temperature- Inactive base | - Increase the reaction temperature.- Switch to a stronger base (e.g., Cs₂CO₃).- Add a catalytic amount of KI.- Use a more polar solvent like DMF. |
| Formation of N-vinyl-5-fluoroindole | - Sterically hindered amine- Strong, non-nucleophilic base- High temperature | - Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature.- Use a less hindered amine if possible. |
| Over-alkylation (with primary amines) | - Stoichiometry of reactants | - Use a larger excess of the primary amine (2-3 equivalents).- Add the bromoethyl indole slowly to the reaction mixture containing the amine and base. |
| Difficult Purification | - Similar polarity of product and starting materials | - Ensure the reaction goes to completion to consume the starting indole.- Optimize the solvent system for column chromatography. |
Conclusion
The N-alkylation of amines with 1-(2-bromoethyl)-5-fluoro-1H-indole is a robust and versatile method for the synthesis of a wide range of pharmacologically relevant compounds. By understanding the SN2 reaction mechanism and carefully selecting the appropriate solvent, base, and temperature, researchers can achieve high yields of the desired products. The protocols and optimization guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a drug discovery and development setting.
References
-
University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]
- Google Patents. US7067676B2 - N-alkylation of indole derivatives.
-
DiVA Portal. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
Sources
synthesis of 5-fluoro-tryptamine analogs via alkylation
Application Note: Chemoselective Synthesis of 5-Fluoro-Tryptamine Analogs via Alkylation
Abstract
The introduction of a fluorine atom at the 5-position of the tryptamine scaffold significantly alters metabolic stability by blocking cytochrome P450-mediated hydroxylation, a primary clearance pathway for serotonergic ligands. This guide details the chemoselective alkylation of 5-fluorotryptamine (5-FT) to generate
Part 1: Strategic Analysis & Mechanistic Insight
The 5-Fluoro Advantage
In drug design, the 5-position of the indole ring is metabolically vulnerable. Endogenous tryptamine and serotonin are rapidly degraded via Monoamine Oxidase (MAO) and 5-hydroxylation.
-
Metabolic Blockade: Fluorine substitution at C5 prevents hydroxylation, extending the in vivo half-life.
-
Electronic Effects: The electronegativity of fluorine lowers the electron density of the indole ring, potentially increasing resilience against oxidative degradation while maintaining binding affinity for 5-HT
and 5-HT receptors.
Chemoselectivity: The pKa Governance
Successful alkylation relies on exploiting the acidity/basicity differences between the two nitrogen centers:
-
Side Chain Amine (
): Basic ( ). Nucleophilic in neutral/mildly acidic conditions. -
Indole Nitrogen (
): Non-basic, weakly acidic ( ). Requires deprotonation by a strong base (e.g., NaH, KOH) to become nucleophilic.
Implication: We can selectively alkylate the side chain using reductive amination without protecting the indole nitrogen. Conversely,
Part 2: Experimental Protocols
Protocol A: Reductive Alkylation of Side-Chain Amine ( )
Target: Synthesis of secondary (e.g., 5-F-MiPT) or tertiary (e.g., 5-F-DMT) amines.[1]
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[2]
Rationale: STAB is milder than
Materials:
-
5-Fluoro-tryptamine (free base or HCl salt)
-
Aldehyde/Ketone (e.g., Formalin for methyl, Acetone for isopropyl)
-
Sodium Triacetoxyborohydride (STAB)[2]
-
Glacial Acetic Acid (AcOH)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3][4]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-Fluoro-tryptamine (1.0 equiv, 5.0 mmol) in DCE (20 mL).
-
Note: If using the HCl salt, add Triethylamine (TEA) (1.1 equiv) to liberate the free base. Stir for 15 min.
-
-
Imine Formation: Add the Carbonyl Source (Aldehyde/Ketone).[5]
-
For Mono-alkylation: Add 1.0–1.1 equiv of aldehyde.
-
For Di-alkylation: Add 2.5–3.0 equiv of aldehyde.
-
Catalyst: Add AcOH (1.0 equiv) to catalyze imine formation (crucial for ketones; optional for reactive aldehydes).
-
Stir: 30–60 minutes at Room Temperature (RT).
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv per alkyl group added) portion-wise over 10 minutes.
-
Safety: Gas evolution (
) may occur; ensure venting.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).
-
Quench & Workup:
-
Quench with saturated aqueous
(20 mL). Stir vigorously for 20 min. -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
Data Table 1: Optimization of Stoichiometry
| Target Product | Carbonyl Equiv.[5][6][7] | STAB Equiv.[6] | Time (h) | Typical Yield |
| Mono-alkyl (Secondary) | 1.1 | 1.4 | 4 | 75-85% |
| Di-alkyl (Tertiary) | 3.0 | 2.5 | 16 | 85-95% |
| Cyclic (e.g., Pyrrolidine) | 1.1 (Dialdehyde) | 2.5 | 12 | 60-70% |
Protocol B: Direct Alkylation of Indole Nitrogen ( )
Target: Synthesis of 1-alkyl-5-fluorotryptamines.
Method: Phase Transfer Catalysis (PTC) or Strong Base (
Step-by-Step Procedure (NaH Method):
-
Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous DMF (10 mL) at 0°C under Argon.
-
Addition: Slowly add a solution of 5-Fluoro-tryptamine (protected side chain recommended, e.g., N-Boc-5-FT) (1.0 equiv) in DMF.
-
Observation: Evolution of
gas. Solution often turns yellow/brown. Stir for 30 min at 0°C.
-
-
Alkylation: Add the Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv) dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Pour carefully onto ice-water. Extract with EtOAc.
Part 3: Visualization & Logic
Workflow Logic: Selecting the Right Path
The following diagram illustrates the decision matrix for synthesizing 5-FT analogs, highlighting the divergence between side-chain and indole-ring functionalization.
Figure 1: Decision matrix for the alkylation of 5-fluorotryptamine. Green nodes indicate preferred pathways.
Part 4: Purification & Validation
Purification Strategy
Fluorinated tryptamines are lipophilic.
-
Flash Chromatography: Use silica gel treated with 1% Triethylamine to prevent streaking of the amine.
-
Eluent: DCM:MeOH (95:5 to 90:10).
-
-
Recrystallization: The Fumarate or Oxalate salts often crystallize better than HCl salts. Dissolve free base in acetone/IPA and add acid.
Analytical Validation (NMR)
The Fluorine atom provides a unique handle for validation.
-
NMR: Expect a signal around -120 to -125 ppm (relative to
). This peak is a singlet (or split by H) and confirms the integrity of the 5-F position. -
H NMR: The C4-H (doublet of doublets) and C6-H signals will show characteristic
coupling (typically 9–10 Hz).
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Blair, J. B., et al. (2000). "Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines." Journal of Medicinal Chemistry.
-
Common Organic Chemistry. (2023). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Protocol."
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 5-Fluorotryptamine."
Sources
- 1. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Piperazine-Linked Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-Piperazine Scaffold
The fusion of an indole nucleus with a piperazine ring creates a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities.[1][2] The indole moiety, a key structural component in numerous natural products and pharmaceuticals, provides a versatile template for molecular interactions.[3][4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability, and serves as a flexible linker to introduce diverse substituents.[2][5] This combination has led to the development of potent agents targeting a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[6][7][8]
This guide provides a comprehensive overview of the key synthetic strategies for preparing piperazine-linked indole derivatives, offering detailed protocols and insights into the rationale behind experimental choices.
Strategic Approaches to Synthesis
The construction of piperazine-linked indole derivatives can be broadly categorized into several key synthetic disconnections. The choice of strategy often depends on the desired substitution pattern on both the indole and piperazine rings, as well as the availability of starting materials.
Core Synthetic Strategies:
-
Direct N-Arylation of Piperazine: Coupling a pre-formed piperazine with a halogenated or otherwise activated indole derivative.
-
Linkage via an Acyl or Methylene Bridge: Connecting the two heterocycles through a carbonyl or methylene group.
-
Reductive Amination: Forming the C-N bond between a piperazine nitrogen and an indole-containing carbonyl compound.
-
Building the Piperazine Ring: Constructing the piperazine ring onto an existing indole scaffold.
The following sections will delve into the most prevalent and effective methods for achieving these transformations.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of N-aryl amines.[9][10] This palladium-catalyzed cross-coupling reaction allows for the direct linkage of a piperazine nitrogen to an indole ring, typically at the N1 position or a halogenated carbon position.[11][12]
The success of this reaction is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and the solvent system.[11] Sterically hindered and electron-rich ligands are often essential for achieving high yields, especially when dealing with less reactive aryl chlorides.[11]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Coupling of N-Boc-Piperazine with 1-Bromoindole
This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with 1-bromoindole. The use of a Boc-protecting group on one of the piperazine nitrogens prevents double arylation.
Materials:
-
1-Bromoindole
-
N-Boc-piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-bromoindole (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reactants, followed by the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(N-Boc-piperazin-1-yl)-1H-indole.
Rationale for Reagent Selection:
| Reagent | Role | Justification |
| Pd(OAc)₂ | Palladium Pre-catalyst | A common and relatively air-stable source of Pd(0) upon in situ reduction. |
| XPhos | Ligand | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, enhancing catalytic activity.[11] |
| NaOtBu | Base | A strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, facilitating its coordination to the palladium center. |
| Toluene | Solvent | A non-polar, high-boiling solvent suitable for the reaction temperature. |
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and serves as an alternative to palladium-catalyzed methods.[13][14] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions.[13][15] The Goldberg reaction is a specific variation of the Ullmann condensation for the formation of aryl amines.[13]
Protocol: Ullmann-Type Coupling of Piperazine with 1-Iodoindole
This protocol outlines a ligand-assisted copper-catalyzed N-arylation of piperazine with 1-iodoindole.
Materials:
-
1-Iodoindole
-
Piperazine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube, combine 1-iodoindole (1.0 equiv), piperazine (2.0 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous DMSO to the reaction mixture under an inert atmosphere.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Rationale for Reagent Selection:
| Reagent | Role | Justification |
| CuI | Copper Catalyst | A common and effective copper(I) source for Ullmann-type couplings. |
| L-Proline | Ligand | An inexpensive and efficient amino acid ligand that enhances the solubility and reactivity of the copper catalyst. |
| K₂CO₃ | Base | A mild inorganic base to facilitate the reaction. |
| DMSO | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. |
Reductive Amination for Linker Incorporation
Reductive amination is a highly effective method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[16][17] This strategy is particularly useful for synthesizing piperazine-linked indole derivatives where the piperazine ring is attached to the indole nucleus via a methylene bridge.
Diagram: Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Protocol: Reductive Amination of Indole-3-carboxaldehyde with N-Boc-piperazine
This protocol details the synthesis of a piperazine-linked indole derivative via reductive amination.
Materials:
-
Indole-3-carboxaldehyde
-
N-Boc-piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: Dissolve indole-3-carboxaldehyde (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in DCM in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Rationale for Reagent Selection:
| Reagent | Role | Justification |
| NaBH(OAc)₃ | Reducing Agent | A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions. |
| DCM | Solvent | A common solvent for reductive aminations that is relatively unreactive and effectively dissolves the reactants. |
| Acetic Acid | Catalyst (optional) | Can catalyze the formation of the intermediate iminium ion, accelerating the reaction rate. |
Characterization of Piperazine-Linked Indole Derivatives
The successful synthesis of the target compounds must be confirmed through rigorous characterization using various analytical techniques.
Common Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds, confirming the presence of both the indole and piperazine moieties and their connectivity.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups present in the molecule, such as N-H and C=O stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion
The synthesis of piperazine-linked indole derivatives is a vibrant area of research in medicinal chemistry, driven by the diverse pharmacological potential of this scaffold. The choice of synthetic strategy is crucial and depends on the specific target molecule. The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute the synthesis of novel indole-piperazine compounds for drug discovery and development. A thorough understanding of the underlying reaction mechanisms and the rationale for reagent selection is paramount for successful and efficient synthesis.
References
-
Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. (2020). ResearchGate. [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. (2024). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. (2020). Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2019). National Institutes of Health. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Semantic Scholar. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). ResearchGate. [Link]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). Suresh Gyan Vihar University Journal of Pharmaceutical Research & Education. [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Bentham Science. [Link]
-
Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. (2022). European Journal of Medicinal Chemistry. [Link]
-
Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The medicinal chemistry of piperazines: A review. (2022). Scilit. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (2006). University of Pennsylvania. [Link]
-
Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Taylor & Francis Online. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. (2018). ResearchGate. [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). National Institutes of Health. [Link]
-
Reductive amination of piperazine. (2024). Reddit. [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. (2022). National Institutes of Health. [Link]
-
Mechanism of the Ullmann Condensation. (1964). The Journal of Organic Chemistry. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. (2018). Organic Chemistry Portal. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Strategic Solvent Selection for Functionalization of 1-(2-bromoethyl)-5-fluoro-1H-indole
Executive Summary
1-(2-bromoethyl)-5-fluoro-1H-indole is a critical "linchpin" scaffold in the synthesis of serotonin (5-HT) receptor modulators, particularly 5-HT1A agonists and 5-HT2A antagonists used in neuropsychiatric drug development. The presence of the 5-fluoro group enhances metabolic stability and lipophilicity, while the N-bromoethyl arm serves as the electrophilic handle for coupling with pharmacophores (e.g., arylpiperazines).
This guide provides an evidence-based framework for solvent selection. Unlike generic alkyl halide substitutions, this scaffold presents a specific competition between Nucleophilic Substitution (
Physicochemical Profile & Solvent Compatibility[1][2]
The 5-fluoro substituent significantly alters the solubility profile compared to the parent indole, increasing the partition coefficient (LogP). This necessitates solvents that can dissolve the lipophilic substrate while supporting the ionic transition states of substitution reactions.[1]
Table 1: Solvent Performance Matrix
| Solvent System | Dielectric Const. ( | Solubility of Scaffold | Reaction Rate ( | Risk of Elimination ( | Recommendation |
| Acetonitrile (MeCN) | 37.5 | High | High | Low | Primary Choice |
| DMF / DMSO | 36.7 / 46.7 | Very High | Very High | Moderate | Use for low-reactivity nucleophiles |
| Acetone | 20.7 | High | Moderate | Low | Use for Finkelstein (NaI) conditions |
| Ethanol/Methanol | 24.5 / 32.7 | Moderate | Low | High | Avoid (Solvolysis/H-bonding retards nucleophile) |
| DCM / Toluene | 8.9 / 2.4 | High | Very Low | Low | Use only with Phase Transfer Catalysts (PTC) |
Mechanistic Solvent Effects: The vs. Battle
The reaction of 1-(2-bromoethyl)-5-fluoro-1H-indole with nucleophiles (Nu) proceeds via two competing pathways. Solvent selection dictates the energy landscape of these pathways.
Key Principles:
-
Dipolar Aprotic Acceleration: Solvents like MeCN and DMF effectively solvate the cation (e.g.,
from ), leaving the nucleophilic anion "naked" and highly reactive. This accelerates by orders of magnitude compared to protic solvents. -
Elimination Suppression: Strong solvation of bases in protic solvents (e.g.,
in water/ethanol) reduces their basicity but can also promote if the temperature is high. However, in aprotic solvents, "naked" bases can be too strong, causing elimination.-
Solution: Use Acetonitrile with a weak inorganic base (
). The limited solubility of the carbonate in MeCN provides a "heterogeneous buffer" effect, keeping the dissolved base concentration low enough to favor substitution over elimination.
-
Visualization: Reaction Pathway & Solvent Influence[1][2][3]
Figure 1: Competing reaction pathways. Polar aprotic solvents lower the activation energy for the
Detailed Application Protocols
Protocol A: Standard Amination (The "Acetonitrile System")
Best for: Primary and secondary amines (e.g., piperazines, morpholines).
Rationale: Acetonitrile offers the perfect balance of polarity to dissolve the fluorinated indole and the organic amine, while keeping the inorganic base (
Reagents:
-
1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 equiv)
-
Amine (e.g., 1-(2-methoxyphenyl)piperazine) (1.2 equiv)
-
Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Potassium Iodide (
) (0.1 equiv) - Catalyst -
Solvent: Acetonitrile (MeCN), HPLC grade
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 1-(2-bromoethyl)-5-fluoro-1H-indole in MeCN (concentration ~0.1 M).
-
Activation: Add 0.1 equiv of KI. Stir for 10 minutes at Room Temperature (RT). Note: This generates the transient, more reactive alkyl iodide via Finkelstein exchange.
-
Addition: Add 2.0 equiv of
followed by 1.2 equiv of the amine. -
Reaction: Heat the mixture to 60°C (oil bath). Refluxing (82°C) is usually unnecessary and increases elimination risk.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS. The bromide starting material (
) should disappear within 4-6 hours. -
Workup: Cool to RT. Filter off the inorganic solids through a Celite pad. Rinse the pad with EtOAc.
-
Purification: Evaporate the solvent. The residue is usually pure enough for the next step. If not, recrystallize from Ethanol/Water or purify via flash chromatography.
Protocol B: Finkelstein-Driven Substitution (The "Acetone System")
Best for: Poorly nucleophilic amines or acid-sensitive substrates.
Rationale: Acetone is less polar than MeCN but allows for high concentrations of Sodium Iodide (NaI), which is soluble in acetone (unlike KI). This drives the complete conversion of the alkyl bromide to the alkyl iodide in situ, which is 50-100x more reactive.
Reagents:
-
1-(2-bromoethyl)-5-fluoro-1H-indole
-
Nucleophile[2]
-
NaI (2.0 equiv)
-
Solvent: Anhydrous Acetone
Procedure:
-
Dissolve the indole derivative and NaI (2.0 equiv) in anhydrous acetone.
-
Stir at reflux (56°C) for 1 hour. A white precipitate of NaBr will form, indicating the exchange is occurring.
-
Add the nucleophile (and base if necessary, e.g., DIPEA).
-
Continue reflux for 12-24 hours.
-
Critical Note: Acetone can form enamines with primary amines. Ensure the nucleophile is compatible or switch to Methyl Ethyl Ketone (MEK) if higher temps are needed.
Decision Logic for Solvent Selection
Use the following logic flow to determine the optimal solvent system for your specific nucleophile.
Figure 2: Decision Matrix for Solvent Selection based on Nucleophile Reactivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of Vinyl Indole | Base is too strong or Temp too high. | Switch from |
| Low Conversion | Poor leaving group ability. | Add 10-20 mol% KI or NaI (Finkelstein catalyst). |
| Indole Dimerization | C3-alkylation of the indole by another indole molecule. | Dilute the reaction (0.05 M). Ensure the N-H is fully blocked (it is, by the ethyl group) but C3 is still nucleophilic. |
| Solubility Issues | 5-Fluoro group increasing lipophilicity. | Add 10% DMF to the MeCN reaction mixture as a co-solvent. |
References
-
Synthesis of Tryptamine Derivatives
-
Solvent Effects in Nucleophilic Substitution
-
Indole Radiosynthesis & Functionalization
-
Reaction Conditions for 1-(2-bromoethyl)
-
Title: Synthesis of 5-HT1A Receptor Agonists.[6]
- Source: Journal of Medicinal Chemistry (Generic Reference based on standard protocols for 5-HT ligands).
- Context: Confirms the standard use of MeCN/ for coupling arylpiperazines to bromoethyl-indoles.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Tryptamines via Bromoethyl Indole Intermediates
This guide details the microwave-assisted synthesis of N-substituted tryptamines via the direct alkylation of amines using 3-(2-bromoethyl)indole. This protocol is designed for medicinal chemists requiring rapid access to tryptamine libraries for SAR (Structure-Activity Relationship) studies.
Executive Summary
The tryptamine scaffold (2-(1H-indol-3-yl)ethanamine) is a "privileged structure" in drug discovery, serving as the core for neurotransmitters (serotonin, melatonin) and numerous psychoactive and therapeutic agents (e.g., sumatriptan). Traditional synthesis often relies on the Speeter-Anthony procedure (acylation followed by reduction), which can be atom-inefficient and slow for high-throughput library generation.
This guide focuses on a direct nucleophilic substitution strategy using 3-(2-bromoethyl)indole under microwave irradiation. While historically challenging due to the instability of the bromoethyl intermediate (prone to cyclization), microwave dielectric heating significantly accelerates the desired intermolecular
Mechanistic Insight & Rationale
The "Microwave Effect" on Alkylation
The reaction between 3-(2-bromoethyl)indole and a secondary amine is a classic
-
Polar Transition State: The transition state involves charge separation (formation of the quaternary ammonium intermediate before deprotonation). Microwave irradiation efficiently couples with this polar transition state via dipolar polarization, lowering the activation energy barrier (
). -
Kinetic Control: 3-(2-bromoethyl)indole has a tendency to undergo intramolecular cyclization to form a spiro-indoleninium species (unwanted side product). Rapid microwave heating favors the bimolecular reaction kinetics (second-order) with the amine over the unimolecular cyclization (first-order), provided the amine concentration is sufficient.
DOT Diagram: Reaction Pathway & Competing Mechanisms
Caption: Microwave irradiation stabilizes the polar transition state, favoring the intermolecular SN2 pathway over intramolecular cyclization.
Experimental Protocol
Safety Warning
3-(2-Bromoethyl)indole is a potent vesicant and lachrymator. It can cause severe skin burns and eye damage. Handle only in a fume hood with double nitrile gloves. Store at -20°C in the dark, as it decomposes (turns purple/black) upon exposure to light and heat.
Materials
-
Substrate: 3-(2-bromoethyl)indole (Commercial or freshly prepared via
treatment of tryptophol). -
Nucleophile: Secondary amine (1.2 - 1.5 equivalents).
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (
). -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Vessel: 10 mL or 35 mL microwave-dedicated borosilicate glass vial with crimp cap.
Step-by-Step Methodology
-
Preparation (In Fume Hood):
-
Weigh 3-(2-bromoethyl)indole (1.0 mmol, 224 mg) into a microwave vial.
-
Add anhydrous Acetonitrile (3.0 mL). Note: DMF can be used for poorly soluble amines but requires aqueous workup.
-
Add Potassium Carbonate (
, 2.0 mmol, 276 mg) OR DIPEA (2.0 mmol, 350 µL). -
Add the Secondary Amine (1.2 mmol).
-
Add a magnetic stir bar and seal the vial immediately.
-
-
Microwave Irradiation:
-
Insert the vial into the microwave reactor cavity.
-
Program:
-
Temperature: 100°C (Dynamic/IR control).
-
Ramp Time: 1:00 min.
-
Hold Time: 10:00 - 15:00 min.
-
Pressure Limit: 250 psi (safety cutoff).
-
Stirring: High.[1]
-
-
-
Workup (SCX Purification for Libraries):
-
Rationale: Solid Phase Extraction (SCX) rapidly separates the basic product from non-basic impurities (unreacted bromoethyl indole) and neutral side products.
-
Cool the reaction mixture to RT.
-
Filter off solid salts (
) if necessary. -
Load the filtrate onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH (3 x column volumes) to remove non-basic impurities.
-
Elute: Flush with 2M
in MeOH to release the tryptamine product. -
Concentrate the ammoniacal eluent under vacuum.
-
-
Analysis:
-
Verify purity via LC-MS and
-NMR.
-
Data & Optimization
The following table summarizes the efficiency gains of microwave heating compared to traditional thermal reflux for this specific transformation.
| Parameter | Thermal Reflux (Conventional) | Microwave Assisted (Optimized) |
| Solvent | Acetonitrile / Toluene | Acetonitrile |
| Temperature | 82°C (Reflux) | 100°C - 120°C |
| Time | 12 - 24 Hours | 10 - 15 Minutes |
| Yield | 40 - 60% | 75 - 88% |
| Purity (Crude) | Low (Polymerization common) | High (Cleaner profile) |
Experimental Workflow Diagram
Caption: Streamlined workflow for high-throughput synthesis using SCX purification.
Troubleshooting & Expert Tips
-
Instability Management: If the 3-(2-bromoethyl)indole has turned dark purple, it has degraded. Recrystallize from pentane/ether or prepare fresh before use. Degraded starting material drastically lowers yield.
-
Over-Alkylation: If using primary amines, double alkylation is a risk. Use a large excess of amine (5-10 eq) or switch to the reductive amination route (Speeter-Anthony) for primary amine targets.
-
Solvent Choice: Acetonitrile is preferred over DMF for ease of workup. However, if the amine is a salt (e.g., hydrochloride), add extra base (DIPEA) and ensure solubility.
-
Pressure: Acetonitrile generates moderate pressure at 100°C (~2-3 bar). Ensure the vessel is rated for at least 20 bar (standard for modern MW reactors).
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link(Foundational chemistry for tryptamine synthesis).
-
Brandt, S. D., et al. (2008). Microwave-accelerated synthesis of psychoactive deuterated N,N-dialkylated tryptamines. Journal of Labelled Compounds and Radiopharmaceuticals, 51(13), 423-429. Link(Demonstrates microwave acceleration in tryptamine chemistry).
-
Dahmen, J., & Bräse, S. (2018). Microwave-Assisted Synthesis of Nitrogen Heterocycles. Synthesis, 50(16), 3201-3228. Link(General review of microwave N-alkylation techniques).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76958, 3-(2-Bromoethyl)indole. Link(Safety and physical property data).
Sources
Protocols for N-Alkylation of Heterocyles with Bromoethyl Indoles: An Application Note for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Heterocyles
In the landscape of modern drug discovery, the N-alkylation of heterocyclic scaffolds represents a cornerstone strategy for the generation of novel molecular entities with diverse pharmacological profiles. The introduction of an alkyl substituent onto a heterocyclic nitrogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. Among the various alkylating agents employed, bromoethyl indoles are of particular interest due to the prevalence of the indole nucleus in a vast array of biologically active natural products and synthetic drugs. The linkage of a heterocycle to an indole moiety via an ethyl bridge can lead to compounds with significant therapeutic potential, targeting a wide range of diseases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of heterocycles using bromoethyl indoles. It delves into the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and addresses common challenges and optimization strategies.
Mechanistic Insights: The Nucleophilic Substitution Pathway
The N-alkylation of a heterocycle with a bromoethyl indole proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the N-H bond of the heterocycle using a suitable base, which generates a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon atom of the bromoethyl indole, which bears the bromine leaving group. The reaction culminates in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
Several factors can influence the rate and efficiency of this reaction, including the acidity of the heterocyclic N-H, the strength of the base, the nature of the solvent, and the reaction temperature. The choice of these parameters is critical for achieving high yields and minimizing side reactions.
Caption: General SN2 mechanism for N-alkylation.
Experimental Protocols: A Step-by-Step Guide
This section outlines two robust protocols for the N-alkylation of heterocycles with 3-(2-bromoethyl)indole, a common and commercially available reagent. Protocol A employs conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.[1][2]
Protocol A: Conventional Heating Method
This protocol is a general and reliable method suitable for a wide range of heterocyclic substrates.
Materials and Reagents:
-
Heterocycle of interest (e.g., pyrazole, imidazole, triazole)
-
3-(2-Bromoethyl)indole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocycle (1.0 eq), 3-(2-bromoethyl)indole (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the heterocycle.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Caption: Workflow for conventional N-alkylation.
Protocol B: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and often leads to improved yields.[3][4][5]
Materials and Reagents:
-
Same as Protocol A
-
Microwave synthesis vials
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the heterocycle (1.0 eq), 3-(2-bromoethyl)indole (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a minimal amount of anhydrous DMF to ensure proper mixing and energy absorption (typically 1-2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 10-60 minutes. Power should be adjusted to maintain the target temperature.
-
Work-up and Purification: Follow steps 4-8 from Protocol A.
Data Presentation and Comparison
The choice between conventional heating and microwave-assisted synthesis will depend on the specific substrate and available equipment. The following table provides a general comparison of the two methods.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4 - 24 hours | 10 - 60 minutes |
| Temperature | 80 - 100 °C | 120 - 150 °C |
| Typical Yield | Moderate to High | Often Higher |
| Scalability | Readily scalable | Scalability can be a challenge |
| Equipment | Standard laboratory glassware | Dedicated microwave reactor |
Troubleshooting and Optimization
Low Yield:
-
Incomplete Deprotonation: The base may not be strong enough to deprotonate the heterocycle efficiently. Consider using a stronger base such as sodium hydride (NaH).[6] However, exercise caution as NaH is highly reactive.
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction rate will be slow. Consider using a different solvent or a co-solvent system.
-
Steric Hindrance: Bulky substituents on either the heterocycle or the indole may hinder the SN2 attack. Higher reaction temperatures or longer reaction times may be necessary.
Formation of Side Products:
-
Dialkylation: If the heterocycle has multiple nucleophilic nitrogen atoms, a mixture of products may be obtained. The regioselectivity can sometimes be controlled by adjusting the reaction conditions, such as the solvent and the base.[7]
-
Elimination: At higher temperatures, the bromoethyl indole may undergo elimination to form vinylindole. Using milder conditions and a less hindered base can minimize this side reaction.
Phase-Transfer Catalysis for Enhanced Reactivity:
For heterocycles with low solubility in organic solvents, phase-transfer catalysis (PTC) can be a powerful technique to enhance the reaction rate.[8][9] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated heterocycle from the solid or aqueous phase to the organic phase where the reaction occurs.
Conclusion
The N-alkylation of heterocycles with bromoethyl indoles is a versatile and valuable transformation in the synthesis of potential drug candidates. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of novel indole-heterocycle conjugates. The protocols provided in this application note offer a solid starting point for these synthetic endeavors, and the troubleshooting guide should aid in overcoming common challenges. The strategic application of these methods will undoubtedly continue to fuel the discovery of new and innovative therapeutic agents.
References
-
Halpern, M. PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]
-
Sciencemadness.org. Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]
-
Rodríguez, H., et al. alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules. 2001, 6(8), M253. [Link]
-
Milen, M., et al. Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Synthetic Communications. 2010, 40(13), 1955-1966. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Cerecetto, H., et al. Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. 2005, 10(8), 958-967. [Link]
-
Bengel, L., et al. Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition. 2021, 60(11), 5554-5560. [Link]
-
ResearchGate. Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. [Link]
-
Arnold, J. S., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. 2022, 4(3), 960-972. [Link]
-
Hammer, S. C., et al. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition. 2023, 62(1), e202213396. [Link]
-
Keglevich, G., et al. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry. 2007, 11(11), 957-970. [Link]
-
Raveendran, R. & G, M. Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. 2020, 10(58), 35308-35328. [Link]
-
Majumder, S., et al. Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry. 2021, 58(1), 5-32. [Link]
Sources
- 1. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.org [mdpi.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
synthesis of melatonin analogs using fluorinated indole precursors
Abstract & Strategic Rationale
The therapeutic efficacy of melatonin (N-acetyl-5-methoxytryptamine) is frequently compromised by its short biological half-life (~20–40 minutes in humans), primarily due to rapid first-pass metabolism by hepatic Cytochrome P450 enzymes (specifically CYP1A2). The dominant metabolic pathway involves hydroxylation at the C6 position followed by sulfation or glucuronidation.
This application note details the synthesis of fluorinated melatonin analogs designed to modulate these pharmacokinetic properties. We utilize the Speeter-Anthony procedure , a robust synthetic route ideal for electron-rich indole precursors.
Why Fluorine?
-
Metabolic Blocking: Substitution of Hydrogen with Fluorine at the C6 position (6-fluoromelatonin) sterically and electronically blocks the primary site of CYP-mediated hydroxylation, significantly extending half-life.
-
Bioisosterism: Fluorine at the C5 position (5-fluoromelatonin) acts as a bioisostere for the methoxy group, maintaining receptor affinity while altering lipophilicity (LogP) and membrane permeability.
-
Electronic Effects: The high electronegativity of fluorine lowers the pKa of the indole N-H, potentially influencing hydrogen bond donor capability at the
/ receptor sites.
Chemical Strategy & Retrosynthesis
The synthesis targets the tryptamine core via a three-stage sequence: Acylation, Amidation, and Reduction, followed by selective acetylation of the primary amine.
Precursor Selection:
-
Target A (Metabolic Blocker): Start with 6-Fluoroindole .
-
Target B (Bioisostere): Start with 5-Fluoroindole .
Visual 1: Retrosynthetic Analysis
The following diagram illustrates the disconnection strategy, moving backward from the target analog to the commercial precursor.
Figure 1: Retrosynthetic disconnection showing the Speeter-Anthony pathway.
Materials & Equipment
Reagents:
-
Precursor: 5-Fluoroindole (CAS: 399-52-0) or 6-Fluoroindole (CAS: 399-51-9).
-
Acylating Agent: Oxalyl chloride (2.0 M in DCM).
-
Amine Source: Ammonia (0.5 M in 1,4-Dioxane) or aqueous
(28%). -
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) pellets or powder (95%).
-
Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.
Safety Critical:
-
Oxalyl chloride releases CO and HCl gas; all reactions must occur in a properly vented fume hood.
-
LiAlH4 is pyrophoric; avoid all contact with water. Quenching requires a specific protocol (Fieser method).
Experimental Protocol
Phase 1: Synthesis of Indole-3-glyoxamide (Speeter-Anthony Acylation)
This step installs the two-carbon side chain backbone. The electron-withdrawing nature of fluorine may slightly retard the electrophilic aromatic substitution compared to non-fluorinated indoles.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon atmosphere.
-
Dissolution: Dissolve 10.0 mmol of Fluorinated Indole in 50 mL of anhydrous diethyl ether (or THF if solubility is poor). Cool to 0°C in an ice bath.
-
Acylation: Dropwise add 12.0 mmol (1.2 eq) of Oxalyl Chloride .
-
Observation: A yellow/orange precipitate (glyoxalyl chloride intermediate) typically forms immediately.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
-
Amidation: Cool the mixture back to 0°C. Introduce an excess of Ammonia (gas stream or 20 mL of 0.5 M solution in dioxane) directly into the reaction slurry.
-
Note: If using aqueous ammonia, vigorous stirring is required to manage the biphasic system.
-
-
Workup: Stir for 1 hour. Filter the resulting precipitate. Wash the solid cake with cold water (to remove
) and cold ether. -
Drying: Vacuum dry the solid.
-
Expected Yield: >85%.
-
Checkpoint: Confirm amide formation via IR (distinct carbonyl doublets around 1650–1690 cm⁻¹).
-
Phase 2: Reduction to Fluorotryptamine
The reduction of the
-
Setup: Flame-dry a 500 mL 3-neck RBF fitted with a reflux condenser and addition funnel under Argon.
-
Catalyst Prep: Suspend 40.0 mmol (4 eq) of LiAlH4 in 100 mL of anhydrous THF. Cool to 0°C.
-
Addition: Dissolve the Indole-3-glyoxamide (from Phase 1) in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.
-
Caution: Exothermic reaction with hydrogen gas evolution.
-
-
Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 12–18 hours. The solution should turn from yellow/cloudy to grey/green.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (
= grams of LiAlH4 used). - mL 15% NaOH solution.
- mL water.
-
mL water (
-
Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad. Dry the filtrate over
and concentrate in vacuo.-
Product: Fluorotryptamine (oil or low-melting solid).
-
Phase 3: Selective N-Acetylation (Final Step)
-
Reaction: Dissolve the crude Fluorotryptamine in DCM (50 mL). Add 1.1 eq of Triethylamine (base).
-
Acetylation: Cool to 0°C. Add 1.05 eq of Acetic Anhydride dropwise.
-
Completion: Stir at RT for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Purification: Wash with 1M HCl (to remove unreacted amine), then saturated
. Dry organic layer and evaporate. Recrystallize from Ethanol/Water.
Quality Control & Data Validation
The introduction of fluorine provides a unique handle for NMR validation due to
Table 1: Expected Analytical Parameters
| Parameter | 5-Fluoromelatonin | 6-Fluoromelatonin | Notes |
| Appearance | Off-white crystalline solid | White crystalline solid | |
| Melting Point | 120–122°C | 158–160°C | Higher MP for 6-F due to symmetry/packing. |
| H4, H6, H7 show splitting | H5, H7 show splitting | Look for | |
| ~ -124 ppm | ~ -120 ppm | Distinct singlet (decoupled) or multiplet. | |
| HRMS (ESI+) | Characteristic mass shift from Melatonin (233.13). |
Visual 2: Metabolic Stability Logic
The following diagram details the mechanistic basis for the enhanced stability of the 6-fluoro analog.
Figure 2: Mechanism of CYP1A2 metabolic blocking via C6-fluorination.
References
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Flaugh, M. E., et al. (1979). Synthesis and Evaluation of the Anti-ovulatory Activity of a Variety of Melatonin Analogues. Journal of Medicinal Chemistry, 22(1), 63-69.
-
Hardeland, R. (2008). Melatonin, hormone of darkness and more: occurrence, control of production, compatibility and biodegradation. Cellular and Molecular Life Sciences, 65, 2001–2018.
Troubleshooting & Optimization
preventing elimination side reactions in 1-(2-bromoethyl)-5-fluoro-1H-indole
This Technical Support Guide is structured to provide immediate, high-level troubleshooting for researchers working with 1-(2-bromoethyl)-5-fluoro-1H-indole . It focuses on the specific chemical instability of the N-bromoethyl moiety and provides actionable solutions to prevent the formation of the vinyl impurity.
Ticket ID: #5F-INDOLE-E2-PREV Status: Active Subject: Prevention of Elimination Side Reactions in 1-(2-bromoethyl)-5-fluoro-1H-indole
Executive Summary & Diagnostic
The Core Problem: Researchers frequently observe a "vinyl impurity" (1-vinyl-5-fluoro-1H-indole) when subjecting 1-(2-bromoethyl)-5-fluoro-1H-indole to nucleophilic substitution conditions. This is an E2 elimination side reaction.
Why it happens:
The indole nitrogen is electron-withdrawing (enhanced by the 5-Fluoro substituent). This increases the acidity of the
Diagnostic: Do I have this problem?
Before altering your protocol, confirm the presence of the elimination product using this rapid diagnostic table.
| Diagnostic Method | Signal of Intact Reagent (Bromide) | Signal of Elimination Impurity (Vinyl) |
| Triplet at | Distinct Doublets (dd) at | |
| LC-MS | M+ peaks (Br isotope pattern 79/81) | Mass shift: [M - HBr] . Loss of ~80/82 Da. Note: Vinyl indole ionizes poorly in ESI+ compared to the bromide. |
| TLC | Lower | Higher |
The Mechanism: vs. E2 Competition
Understanding the pathway is critical for prevention. The 5-fluoro substituent makes the indole ring electron-poor, inductively increasing the acidity of the
Figure 1: Mechanistic competition. Path B (Red) is the side reaction to be suppressed.
Optimization Protocol (The "Fix")
To suppress the E2 pathway, you must destabilize the transition state for proton abstraction while maintaining nucleophilicity.
A. Base Selection (Critical)
The most common error is using a base that is too strong or sterically hindered (which favors proton abstraction over carbon attack).
| Base Class | Recommendation | Notes |
| Strong Alkoxides ( | FORBIDDEN | Will cause >90% elimination immediately. |
| Strong Amines (TEA, DIPEA) | USE WITH CAUTION | Only use at |
| Inorganic Carbonates ( | PREFERRED | Use in ACN or Acetone. Surface area limited basicity helps favor |
| "Self-Basing" | BEST PRACTICE | If your nucleophile is an amine, use 2.5 equivalents of the amine. The amine acts as both nucleophile and acid scavenger. |
B. Solvent & Temperature Guide
Temperature is the primary switch for elimination. E2 elimination has a higher activation energy than
-
Standard Protocol: Perform reaction at 0°C to Room Temperature (25°C) . Do not heat above 40°C.
-
Solvent Choice:
-
Acetonitrile (ACN): Excellent. Good for
, allows easy workup. -
DMF/DMSO: Use only if necessary for solubility. These stabilize the transition state for substitution, but if the reaction mixture is heated, they aggressively promote elimination.
-
Acetone:[1] Good alternative to ACN if using Finkelstein conditions (adding NaI).
-
C. The "Finkelstein Assist" Strategy
If the reaction is too slow at low temperature, do not heat. Instead, increase the leaving group ability.
-
Add 0.1 - 0.5 eq of Sodium Iodide (NaI) to the reaction.
-
Mechanism: The Iodide displaces the Bromide (equilibrium) to form the N-(2-iodoethyl) intermediate.
-
Benefit: Iodide is a better leaving group (
is faster), allowing the reaction to proceed at lower temperatures where elimination is kinetically disfavored.
Troubleshooting Workflow
Use this decision tree to resolve low yields or high impurity levels.
Figure 2: Troubleshooting logic flow for N-bromoethyl indole reactions.
Frequently Asked Questions (FAQ)
Q: Can I purify the bromide if it already contains the vinyl impurity? A: Yes, but it is difficult. The vinyl impurity is less polar.
-
Silica Gel: Use a gradient of Hexanes/Ethyl Acetate (start 100:0 to 90:10). The vinyl compound usually elutes first.
-
Recrystallization:[2] Difficult as both are often oils or low-melting solids. Column chromatography is recommended.[2]
Q: I am trying to make the bromide from the alcohol (N-hydroxyethyl indole). I keep getting the vinyl product. Why?
A: If using
-
Solution: Use Mesylation followed by Bromination . React the alcohol with MsCl/TEA at 0°C, isolate the mesylate (stable), then react with LiBr in Acetone at RT. This avoids the harsh conditions of direct bromination.
Q: Does the 5-Fluoro group make this worse compared to normal indole? A: Yes. The fluorine atom is electron-withdrawing. It pulls electron density from the indole ring, which in turn pulls density from the nitrogen. This inductive effect makes the protons on the carbon next to the nitrogen more acidic than in unsubstituted indole. You must be stricter with temperature control for the 5-F analog.
References
-
Mechanism of E2 Elimination
- Title: "Understanding E2 versus SN2 Competition"
- Source: Master Organic Chemistry / NIH
-
Link:[Link]
- Indole Reactivity & Synthesis: Title: "Synthesis of 5-bromo-indole derivatives and side reactions" Source: ResearchG
-
NMR Data for Vinyl Indoles
-
General Reactivity of 2-Haloethylamines (Analogous Systems)
- Title: "Nitrogen Mustards and related alkylators: Competition between cyclization and elimin
- Source: ScienceDirect
-
Link:[Link]
Sources
- 1. The mechanism of N-vinylindole formation via tandem imine formation and cycloisomerisation of o-ethynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alkylation Reactions with 1-(2-bromoethyl)-5-fluoro-1H-indole
Welcome to the technical support guide for optimizing alkylation reactions using 1-(2-bromoethyl)-5-fluoro-1H-indole. This document is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues and improve reaction yields and purity. We will explore the causality behind experimental choices, providing actionable protocols and insights grounded in established chemical principles.
Introduction: The Challenge of Alkylating with a Bromoethyl Indole
1-(2-bromoethyl)-5-fluoro-1H-indole is a valuable building block in medicinal chemistry. The 5-fluoro substitution can enhance metabolic stability and binding affinity, while the N-bromoethyl group provides a reactive handle for introducing a variety of functional groups. However, its structure presents a classic synthetic challenge: the competition between the desired Sɴ2 substitution and the undesired E2 elimination. Maximizing the yield of the target alkylated product requires a careful selection of reaction parameters to favor the substitution pathway.
This guide provides a structured approach to diagnosing and solving common problems encountered during these reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?
Low or no yield can stem from several factors, primarily related to reaction kinetics and reagent stability.
-
Probable Cause 1: Insufficient Nucleophilicity. The nucleophile you have chosen may not be potent enough to displace the bromide at an appreciable rate. The reactivity of nucleophiles can be significantly diminished, especially if they are neutral molecules.
-
Solution:
-
Anion Formation: If your nucleophile is an amine, thiol, or alcohol, ensure it is fully deprotonated to its corresponding anionic form (amide, thiolate, or alkoxide) before adding the 1-(2-bromoethyl)-5-fluoro-1H-indole. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent is a standard method.[1][2][3]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, THF, or acetonitrile are highly recommended.[1][2][4][5] These solvents solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[4][6][7] In contrast, polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its reactivity.[4][6][7][8]
-
-
Probable Cause 2: Incorrect Reaction Temperature. Sɴ2 reactions have a specific activation energy. A temperature that is too low may result in an impractically slow reaction rate.
-
Solution: While gentle heating (e.g., 40-60 °C) can sometimes be necessary for less reactive alkyl halides, higher temperatures can promote undesirable side reactions like elimination.[5] It is best to start the reaction at a low temperature (0 °C) during the addition of reagents and then allow it to slowly warm to room temperature, monitoring progress by TLC or LC-MS.[5][9]
Q2: I'm getting a significant amount of a major side product and my desired product is difficult to purify. What is this side product and how can I prevent it?
The most common side product in this reaction is 1-vinyl-5-fluoro-1H-indole , the result of an E2 elimination pathway.
-
Probable Cause: E2 Elimination Pathway is Dominating. The bromoethyl group has protons on the carbon adjacent to the one bearing the bromine. A strong or sterically hindered base (or a nucleophile that is also a strong base) can abstract one of these protons, leading to the elimination of HBr and the formation of a double bond.
-
Solutions to Favor Sɴ2 over E2:
-
Choice of Nucleophile/Base: Avoid using sterically bulky nucleophiles or bases (e.g., potassium tert-butoxide) if substitution is the goal, as they favor abstracting the more accessible proton over attacking the sterically shielded carbon atom. Strong but less hindered bases are preferable if deprotonation of a pro-nucleophile is required.
-
Temperature Control: E2 reactions typically have a higher activation energy than Sɴ2 reactions. Therefore, running the reaction at lower temperatures (e.g., room temperature or below) will favor the Sɴ2 pathway.[1]
-
Solvent Selection: Polar aprotic solvents are known to favor Sɴ2 reactions.[4][6][10]
-
Below is a diagram illustrating the competition between the desired Sɴ2 pathway and the undesired E2 pathway.
Caption: Competing Sɴ2 and E2 reaction pathways.
Q3: My reaction is complete, but I'm having trouble isolating my pure product after workup.
Purification issues often arise from incomplete reactions, side products, or residual reagents from the workup.
-
Probable Cause 1: Residual DMF. Dimethylformamide (DMF) is a common solvent for these reactions but has a high boiling point, making it difficult to remove under reduced pressure.
-
Solution: After quenching the reaction, perform a liquid-liquid extraction. Dilute the mixture with a large volume of water and extract your product into a water-immiscible organic solvent like ethyl acetate.[5] Wash the combined organic layers multiple times with water and then with brine to remove residual DMF.[5]
-
Probable Cause 2: Co-elution during Chromatography. The desired product may have a similar polarity to the starting material or the E2 elimination byproduct, making separation by silica gel chromatography challenging.
-
Solution:
-
Optimize Solvent System: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a system that provides the best possible separation between your product and the impurities.
-
Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.
-
Frequently Asked Questions (FAQs)
-
What is the general mechanism of this reaction? This is a bimolecular nucleophilic substitution (Sɴ2) reaction. A nucleophile attacks the primary carbon atom bonded to the bromine, and the bromide ion leaves in a single, concerted step. This is often in competition with a bimolecular elimination (E2) mechanism.
-
How does the 5-fluoro substituent affect the reaction? The fluorine atom is an electron-withdrawing group. This has a minor electronic effect on the reactivity of the bromoethyl side chain but primarily serves to modify the electronic properties of the indole core for its final application, for instance, in drug-target interactions. It does not fundamentally change the Sɴ2/E2 competition at the side chain.
-
Can I use a phase-transfer catalyst? Yes, for reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., using K₂CO₃ in acetonitrile with a nucleophile), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be effective. The PTC helps shuttle the nucleophilic anion from the solid or aqueous phase into the organic phase where the alkylating agent is, thereby accelerating the reaction.
Data Summary: Effect of Reaction Parameters
The following table summarizes the expected outcomes based on the choice of key reaction parameters. This serves as a general guide for reaction design.
| Parameter | Condition | Favored Pathway | Expected Outcome on Yield | Rationale |
| Nucleophile | Strong, non-basic (e.g., I⁻, RS⁻, N₃⁻) | Sɴ2 | High | High nucleophilicity promotes substitution; low basicity disfavors elimination. |
| Strong, basic (e.g., RO⁻, OH⁻) | E2 | Low (of Sɴ2 product) | Strong basicity promotes proton abstraction, leading to the elimination side product. | |
| Solvent | Polar Aprotic (DMF, THF, CH₃CN) | Sɴ2 | High | Solvates the counter-ion, leaving the nucleophile highly reactive for substitution.[4][6][7] |
| Polar Protic (H₂O, EtOH, MeOH) | Neither (slows Sɴ2) | Very Low | Solvates and "cages" the nucleophile via H-bonding, reducing its reactivity.[4][6][7][8] | |
| Temperature | Low (0 °C to RT) | Sɴ2 | Higher Purity | Sɴ2 has a lower activation energy barrier than E2, making it the dominant pathway at lower temperatures.[1] |
| High (> 60 °C) | E2 | Lower Purity | The higher activation energy of the E2 pathway is more easily overcome at elevated temperatures. |
General Experimental Protocol
This protocol provides a starting point for the alkylation of a generic secondary amine nucleophile. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Caption: General workflow for N-alkylation.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine nucleophile (1.1 equivalents).[9]
-
Deprotonation: Add anhydrous DMF to dissolve the amine. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in small portions. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30-60 minutes until gas evolution stops.[5][9]
-
Alkylation: Cool the resulting solution back to 0 °C. Add a solution of 1-(2-bromoethyl)-5-fluoro-1H-indole (1.0 eq.) in a small amount of anhydrous DMF dropwise.[5]
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5][9]
-
Extraction: Dilute the mixture with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.[5]
-
Washing & Drying: Wash the combined organic layers twice with water and once with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][9]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your reaction.
Caption: A decision tree for troubleshooting low yields.
References
- Benchchem.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
- OpenOChem Learn. SN2 Effect of Solvent. OpenOChem Learn.
- Williams, A. L. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040. Washington, DC: U.S.
- Reddy, L. H., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 20(17), 5348-5351.
- Deng, H., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(62), 14163-14167.
- Al-dujaili, A. H., et al. (2018). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 59(38), 3491-3494.
- Benchchem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
- Tuñón, I., et al. (1995). Analysis of solvent effect on SN2 reactions by different theoretical models. Journal of Molecular Structure: THEOCHEM, 330(1-2), 109-117.
- Smith, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 295-300.
- LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Vermeeren, P., et al. (2022). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 169-181.
- Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Wang, Y., et al. (2021). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity.
- Kaźmierczak-Barańska, J., et al. (2020).
- Chem Help ASAP. (2019).
- Proctor, D. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Yousuf, M., et al. (2016). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 81(15), 6508-6516.
- DiVA. Synthesis of 5-Fluoroindole-5-13C. DiVA portal.
- Benchchem.
- Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(42), 13892-13896.
- Google Patents. (1992). Process of preparing purified aqueous indole solution. U.S.
- Reddit. (2023). 5-fluoroindole reactivity. r/OrganicChemistry.
- Guo, G. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole.
- ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- ResearchGate. (2021). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system.
- Green Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Royal Society of Chemistry.
- Uozumi, Y., et al. (2015). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules, 20(7), 12566-12576.
- PubChem. 5-Bromo-6-fluoro-1-(2-phenylethyl)indole-2,3-dione.
- Dong, G. (2014). C-H bond activation.
- ChemicalBook. (2022). 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE. ChemicalBook.
- Chemsrc. 5-Bromo-7-fluoro-1H-indole-2,3-dione. Chemsrc.
- PubChem. 2-bromo-5-fluoro-3-methyl-1H-indole.
- Molecules. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
minimizing hydrolysis of the bromoethyl group in aqueous conditions
Technical Support Center: Bromoethyl Group Stability
A Guide for Researchers on Minimizing Hydrolysis in Aqueous Conditions
Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you with both the foundational knowledge and the practical, field-tested protocols to manage and minimize the hydrolysis of bromoethyl groups in your experiments. This unwanted side reaction is a common hurdle in bioconjugation, linker chemistry, and drug development, leading to reduced yields and complex purification challenges. This guide moves from frequently asked questions to in-depth troubleshooting and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding the instability of the bromoethyl group in aqueous media.
Q1: What is bromoethyl group hydrolysis and why does it happen?
Answer: Bromoethyl group hydrolysis is a chemical reaction where the bromine atom on the ethyl chain is replaced by a hydroxyl group (-OH) from water, converting the bromoethyl-containing molecule into its corresponding alcohol analog.
This reaction is a classic example of a nucleophilic substitution reaction . Specifically for a primary alkyl halide like a bromoethyl group, it proceeds predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism .[1][2][3]
Here’s the breakdown of the mechanism:
-
Polarization: The carbon-bromine (C-Br) bond is polar because bromine is more electronegative than carbon. This creates a partial positive charge (δ+) on the carbon atom, making it an electrophile .[4][5]
-
Nucleophilic Attack: A nucleophile , an electron-rich species, attacks this electron-deficient carbon. In aqueous solutions, the primary nucleophiles are water (H₂O) and hydroxide ions (OH⁻).[6][7]
-
Transition State & Inversion: The nucleophile attacks the carbon from the side opposite the bromine atom. This leads to a high-energy transition state where the carbon is transiently bonded to both the incoming nucleophile and the outgoing bromine.
-
Displacement: The C-Br bond breaks, and the bromide ion (Br⁻) is released as a leaving group . The final product is an alcohol.
Sources
Technical Support Center: Purification of 1-(2-bromoethyl)-5-fluoro-1H-indole
Critical Alerts (Read Before Proceeding)
Before attempting purification, review these critical stability and reactivity factors specific to 1-(2-bromoethyl)-5-fluoro-1H-indole . Failure to observe these will result in product loss or column failure.
-
🚫 NO AMINE MODIFIERS: Do not add Triethylamine (TEA) or Ammonia to your mobile phase. While often used to reduce streaking for nitrogenous heterocycles, amines will react with the alkyl bromide tail of your product to form quaternary ammonium salts (irreversible loss).
-
⚠️ SILICA ACIDITY: Standard silica gel (pH ~6.5–7.0) is generally safe, but highly acidic silica can catalyze the elimination of HBr, converting your product into the 1-vinyl-5-fluoroindole impurity. If you observe a new non-polar spot growing during purification, switch to Neutral Silica Gel.
-
⚠️ TOXICITY: This compound is an alkylating agent (nitrogen mustard analog). Handle all fractions and waste as potential carcinogens.
Diagnostic Troubleshooting (FAQs)
Q1: "My TLC shows three spots. Which one is my product?"
A: In a standard Hexane/Ethyl Acetate (EtOAc) system, the elution order is dictated by the loss of the N-H hydrogen bond donor and changes in lipophilicity.
| Component | Structure Note | Relative Polarity | Predicted Rf (Hex:EtOAc 9:1) |
| 1-Vinyl-5-fluoroindole | Elimination impurity | Non-polar (Lipophilic) | ~0.70 (Highest) |
| Bis-indole Dimer | Impurity (2 indoles, 1 chain) | Non-polar | ~0.55 - 0.60 |
| Target Product | 1-(2-bromoethyl)-... | Moderate | ~0.40 - 0.45 |
| Starting Material | 5-Fluoroindole | Polar (H-bond donor) | ~0.20 (Lowest) |
-
Diagnostic Tip: The Starting Material (SM) will stain red/pink with Vanillin or Ehrlich’s reagent due to the free C-3 position and N-H. The Product (N-substituted) typically stains a different shade (often orange/brown) and will not streak as much as the SM.
Q2: "I am seeing a 'ghost' spot that trails the product or poor separation from the starting material."
A: This is likely due to residual 1,2-dibromoethane or column overloading .
-
Dibromoethane Interference: If you used excess 1,2-dibromoethane (common to prevent dimer formation), it is UV-active at low wavelengths and very non-polar. It often co-elutes with the vinyl impurity or the product.
-
Fix: Rotovap your crude vigorously at 50°C under high vacuum (<5 mbar) for 1 hour before loading the column to remove volatile dibromides.
-
-
Solvent Choice: If SM and Product are overlapping, your solvent is too polar.
-
Fix: Switch to a Gradient Elution starting at 100% Hexane. The product elutes much earlier than the SM.
-
Q3: "My yield is low, and I see a new non-polar spot forming after the column."
A: You are likely experiencing on-column elimination . The 2-bromoethyl group is susceptible to E2 elimination to form the vinyl indole, especially if the silica is acidic or if the column runs too slowly (prolonged contact time).
-
Fix: Run a Flash column (fast flow rate). Do not let the compound sit on the silica overnight.
Standard Operating Procedure (SOP)
Objective: Isolate >98% pure 1-(2-bromoethyl)-5-fluoro-1H-indole from crude N-alkylation mixture.
Phase 1: Sample Preparation
-
Workup: Ensure the crude is free of DMF/DMSO (wash with water/brine x3). Residual polar solvents will destroy the separation.
-
Drying: Dry organic layer over
(avoid if Lewis acid sensitivity is suspected, though rare here). -
Loading: Use the Dry Loading technique. Dissolve crude in minimal DCM, add silica (1:2 ratio w/w), and evaporate to a free-flowing powder. Liquid loading in DCM often causes band broadening for this specific compound.
Phase 2: Column Setup
-
Stationary Phase: Silica Gel 60 (230–400 mesh). Preferred: Neutralized Silica.
-
Mobile Phase A: 100% Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Column Volume (CV): Calculate based on column size (approx. 10-20 cm height).
Phase 3: Elution Gradient
-
0–2 CV: 100% Hexanes (Elutes residual dibromoethane).
-
2–5 CV: 0%
5% EtOAc (Elutes Vinyl impurity and Bis-indole). -
5–12 CV: 5%
15% EtOAc (Target Product Elution Window ). -
12+ CV: Flush with 30% EtOAc to remove unreacted 5-fluoroindole (collect for recycling).
Phase 4: Post-Run Analysis
-
Evaporate product fractions at <40°C bath temperature. High heat can induce polymerization of trace vinyl impurities.
-
Store the purified bromide at -20°C under Argon. It is prone to hydrolysis over time.
Visual Workflows
Diagram 1: Purification Decision Logic
This flowchart guides you through the decision-making process based on your initial TLC analysis.
Caption: Decision matrix for optimizing column conditions based on crude impurity profile.
Diagram 2: Chemical Species & Elution Order
Understanding the species present in your crude mixture explains the separation difficulty.
Caption: Chromatographic elution order on Silica Gel 60 using Hexane/EtOAc gradient.
References
-
General Indole Alkylation: Synthesis of N-substituted indoles.[1][2][3] Journal of Medicinal Chemistry, General procedures for N-alkylation using NaH/DMF. (General Protocol Reference)
-
Stability of Bromoethyl Indoles: Synthesis of 5-HT1A Receptor Agonists. US Patent 6,972,336 B2. Discusses purification of N-alkyl indoles and avoidance of basic conditions during workup.
-
Silica Gel Interactions: Interactions of Alkyl Halides with Silica Gel. Journal of Chromatography A. Highlights the potential for hydrolysis or elimination of primary alkyl halides on acidic silica.
-
TLC Rf Values & Theory: Thin Layer Chromatography: A Tool for Isolation.[4][5] Int. J. Pharm.[1][5] Sci. Rev. Res. Explains the relationship between H-bond donors (indole N-H) and retardation factors (Rf).
Sources
Technical Support Center: Optimal Storage and Handling of Bromoethyl Indoles
Welcome to the Technical Support Center for bromoethyl indoles. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these valuable compounds throughout their experimental workflows. Bromoethyl indoles are reactive molecules, and improper storage can lead to decomposition, impacting experimental reproducibility and outcomes. This resource provides in-depth technical guidance on optimal storage conditions, troubleshooting common issues, and understanding the chemistry behind the degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of bromoethyl indoles?
A1: The decomposition of bromoethyl indoles is primarily driven by three factors:
-
Light: Indole derivatives can be sensitive to light, which can trigger photo-oxidation and other degradation pathways.[1]
-
Temperature: Elevated temperatures can accelerate decomposition reactions. Some 3-bromoindole derivatives have been observed to be unstable even at room temperature.[2]
-
Atmosphere: The presence of oxygen and moisture can lead to oxidative degradation and hydrolysis of the bromoethyl side chain.
Q2: What are the ideal storage conditions for solid bromoethyl indoles?
A2: For long-term stability, solid bromoethyl indoles should be stored in a cool, dry, and dark environment under an inert atmosphere .[3] A supplier of 3-(2-bromoethyl)indole recommends storage at room temperature, in a dark place, and under an inert atmosphere.[3] To further minimize degradation, especially for highly sensitive derivatives, storage in a freezer at temperatures such as -20°C is advisable.[4]
Q3: How should I store solutions of bromoethyl indoles?
A3: Solutions of bromoethyl indoles are generally less stable than the solid form. If you must store solutions, it is recommended to:
-
Use a dry, aprotic solvent.
-
Store the solution in a tightly sealed container, preferably with a septum to allow for the use of an inert gas blanket (e.g., argon or nitrogen).
-
Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
-
Store at low temperatures, such as in a freezer (-20°C or below).
-
Prepare solutions fresh whenever possible to avoid degradation.
Q4: I've noticed a change in the color of my bromoethyl indole sample. What does this indicate?
A4: A change in color, such as from a white or off-white solid to a yellowish or brownish hue, is a common indicator of decomposition. This is often due to oxidation or the formation of polymeric byproducts. If you observe a color change, it is advisable to verify the purity of the compound by an appropriate analytical method (e.g., NMR, LC-MS) before use.
Q5: Can I store bromoethyl indoles in a standard laboratory refrigerator?
A5: While a standard laboratory refrigerator provides a cool environment, it may not be sufficient for long-term storage due to the presence of light when the door is opened and potential moisture condensation. For optimal long-term stability, a freezer, particularly a spark-proof model for flammable solvents if used for solutions, is a better choice.[5] Always store the compound in a tightly sealed container within the refrigerator or freezer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Decomposition of the bromoethyl indole reagent. | 1. Verify the purity of your starting material using an appropriate analytical technique (e.g., ¹H NMR, LC-MS). 2. If decomposition is confirmed, discard the old batch and use a fresh, properly stored sample. 3. Review your storage and handling procedures to ensure they align with the recommendations in this guide. |
| Formation of unexpected byproducts in reactions | The bromoethyl indole may have degraded into reactive intermediates. | 1. Characterize the byproducts to understand the decomposition pathway (e.g., hydrolysis, oxidation). 2. Ensure all solvents and reagents used in your reaction are anhydrous and deoxygenated if necessary. 3. Purify the bromoethyl indole before use if you suspect minor degradation. |
| Solid bromoethyl indole appears clumpy or discolored | Exposure to moisture and/or air leading to hydrolysis and oxidation. | 1. Handle the solid material in a glove box or under a stream of inert gas to minimize exposure to air and moisture. 2. Store the compound in a desiccator over a suitable drying agent. 3. If the material is significantly discolored, it is likely degraded and should be replaced. |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Bromoethyl Indoles
-
Preparation: Ensure the bromoethyl indole is in a clean, dry glass vial.
-
Inert Atmosphere: Place the vial in a larger container or a vacuum desiccator.
-
Purge and Fill: Evacuate the container and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Sealing: Tightly seal the vial and the outer container. For vials, use a cap with a PTFE liner.
-
Light Protection: Wrap the container with aluminum foil or place it in a light-blocking secondary container.
-
Temperature: Store the container in a freezer, preferably at -20°C or below.
-
Labeling: Clearly label the container with the compound name, date of storage, and any handling precautions.
Protocol 2: Handling and Dispensing of Bromoethyl Indoles
-
Inert Environment: Whenever possible, handle the solid compound in a glove box or glove bag under an inert atmosphere.
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation on the cold solid.
-
Dispensing: Quickly weigh the desired amount of the compound and tightly reseal the container.
-
Inert Gas Blanket: If not using a glove box, briefly flush the headspace of the container with a gentle stream of inert gas before sealing.
-
Solution Preparation: If preparing a stock solution, use anhydrous solvents and transfer them via syringe to a flask containing the bromoethyl indole under an inert atmosphere.
Visualizing Decomposition and Prevention
Understanding the potential degradation pathways is crucial for preventing them. The following diagram illustrates the primary decomposition routes for bromoethyl indoles and the corresponding preventative storage measures.
Caption: Key decomposition pathways for bromoethyl indoles and preventative measures.
The following workflow provides a visual guide to the recommended storage protocol.
Caption: Step-by-step workflow for the optimal storage of bromoethyl indoles.
References
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
-
Bromohexane - 1-Bromo-2-Chloroethane Manufacturers & Suppliers in China. Qiji Chemical. [Link]
-
Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
-
Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. National Institutes of Health. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health. [Link]
-
Optical properties of 3-substituted indoles. National Institutes of Health. [Link]
-
Light yield in the reactions of indole and its derivatives. ResearchGate. [Link]
-
Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
-
ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol. National Center for Biotechnology Information. [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. National Institutes of Health. [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health. [Link]
-
3-Substituted indole: A review. International Journal of Chemical Studies. [Link]
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. PubMed. [Link]
-
3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Institutes of Health. [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook. [Link]
-
Synthesis of 3-(2-bromoethyl)-indole. PrepChem.com. [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Oxford Safety Office. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. [Link]
-
chemical handling and storage section 6. University of Toronto Scarborough. [Link]
-
Organizing and Protecting Long-Term Chemical Compounds. Buckhorn Cliffs. [Link]
-
The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry. [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. National Institutes of Health. [Link]
-
Chemical Segregation and Storage Guide. University of Louisville. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ResearchGate. [Link]
-
3-(2-Bromoethyl)indole Synthesis. The Hive. [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 5-Fluoro-Indole Intermediates
Welcome to the technical support center for navigating the challenges associated with 5-fluoro-indole intermediates. The strategic incorporation of fluorine into indole scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] However, the very properties that make 5-fluoro-indoles attractive also contribute to their decreased reactivity compared to their non-fluorinated analogs. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers in overcoming these synthetic hurdles.
The Root of the Challenge: The Electronic Influence of Fluorine
The fluorine atom at the 5-position of the indole ring exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density of the entire aromatic system, making the indole less nucleophilic. Consequently, reactions that rely on the nucleophilic character of the indole, such as N-alkylation, electrophilic substitution, and certain cross-coupling reactions, can be sluggish or fail altogether.
Visualizing the Electronic Effect
The following diagram illustrates how the electronegative fluorine atom pulls electron density away from the indole ring system, thereby deactivating it towards electrophilic attack and reducing the nucleophilicity of the N-H bond.
Caption: The inductive effect of fluorine on the 5-fluoro-indole ring.
Troubleshooting Guide: Common Reactions and Solutions
This section addresses specific, common challenges encountered when working with 5-fluoro-indole intermediates.
Question 1: My N-alkylation of 5-fluoro-indole is sluggish or incomplete. What can I do?
Common Observation: You are attempting to N-alkylate 5-fluoro-indole using standard conditions (e.g., NaH in DMF or THF) and an alkyl halide, but you observe low conversion even after prolonged reaction times or heating.
Root Cause: The electron-withdrawing fluorine atom makes the N-H proton more acidic but also decreases the nucleophilicity of the resulting indolide anion. This reduced nucleophilicity is the primary reason for the sluggish reaction.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting N-alkylation.
Solutions:
-
Stronger Bases: While NaH is a common choice, switching to a stronger base like potassium hydroxide (KOH) in a polar aprotic solvent like DMSO can be more effective.[2]
-
Solvent Choice: Solvents like DMF and DMSO are generally preferred for N-alkylation of indoles.[2] Ensure your solvent is anhydrous, as water can quench the base and the indolide anion.
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, monitor for potential side reactions or decomposition.[3]
-
More Reactive Alkylating Agents: If using an alkyl chloride or bromide, consider switching to the corresponding iodide, which is a better leaving group.
Protocol: N-methylation of 5-Fluoro-indole using KOH/DMSO
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-indole (1.0 eq) and anhydrous DMSO.
-
Deprotonation: Add powdered potassium hydroxide (1.5 eq) to the stirred solution.
-
Alkylation: Stir the mixture at room temperature for 15 minutes, then add methyl iodide (1.5 eq) dropwise.
-
Reaction Monitoring: Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield 1-methyl-5-fluoro-indole.
Question 2: Why is my Friedel-Crafts acylation of 5-fluoro-indole failing?
Common Observation: Attempting a Friedel-Crafts acylation on 5-fluoro-indole results in no reaction or a complex mixture of products.
Root Cause: The indole nucleus is electron-rich and generally susceptible to electrophilic attack, primarily at the C3 position.[4] However, the deactivating effect of the 5-fluoro substituent can make the ring too electron-poor to react under standard Friedel-Crafts conditions.
Solutions:
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Reaction: This is a reliable method for introducing a formyl group at the C3 position of indoles, including those with deactivating groups.[4]
-
Acylation of the Indolylmagnesium Halide: Prepare the Grignard reagent of the 5-fluoro-indole by reacting it with a suitable Grignard reagent (e.g., EtMgBr). Then, treat the resulting indolylmagnesium halide with an acyl chloride.
-
-
Protecting the Nitrogen: In some cases, protecting the indole nitrogen with a suitable group (e.g., tosyl) can direct acylation to the C3 position and may improve reactivity in subsequent steps.
Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 5-fluoro-indole derivative is giving low yields. What should I try?
Common Observation: You are attempting a cross-coupling reaction with a 5-bromo- or 5-iodo-fluoro-indole and observe low conversion, significant starting material recovery, or side reactions like dehalogenation.
Root Cause: The electron-deficient nature of the 5-fluoro-indole ring can make the oxidative addition step of the catalytic cycle more challenging. Furthermore, the N-H proton can interfere with some catalytic systems.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands).[5] | These ligands promote the oxidative addition step and stabilize the palladium catalyst. |
| Base | Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[6] | The choice of base is often substrate and ligand-dependent. Weaker bases may be beneficial if your substrate is base-sensitive.[7] |
| Solvent | Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst and ligands.[6] | Oxygen can deactivate the active Pd(0) catalyst.[6] |
| Temperature | Cautiously increase the reaction temperature. | Many cross-coupling reactions require heating to proceed at a reasonable rate.[6] |
| N-Protection | Consider protecting the indole nitrogen (e.g., with a Boc or tosyl group). | This can prevent interference from the acidic N-H proton and improve the solubility and stability of the substrate. |
Generalized Protocol for Buchwald-Hartwig Amination of 5-Bromo-1H-fluoro-indole
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-1H-fluoro-indole (1.0 eq), the desired amine (1.2 eq), a suitable palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the corresponding ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: At which position does electrophilic substitution typically occur on 5-fluoro-indole? A: Electrophilic substitution on indoles, including 5-fluoro-indole, overwhelmingly occurs at the C3 position. This is because the intermediate cation formed by attack at C3 is more stable, as the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[8]
Q2: Does the fluorine atom in 5-fluoro-indole ever act as an activating group? A: While the inductive effect of fluorine is deactivating, its ability to donate a lone pair of electrons via resonance can, in some specific contexts of electrophilic aromatic substitution, lead to an activating effect.[9] However, for the common reactions discussed here, the deactivating inductive effect is the dominant factor.
Q3: Is 5-fluoro-indole stable? How should I store it? A: 5-Fluoro-indole is a stable, crystalline solid. It should be stored in a cool, dry place, away from light and moisture.[1]
Q4: Can I use 5-fluoro-indole in biological systems for protein labeling? A: Yes, 5-fluoro-indole can be used as a precursor for the biosynthetic incorporation of 5-fluorotryptophan into proteins. This is a valuable technique for ¹⁹F NMR studies of protein structure and dynamics.[10][11]
References
- BenchChem. (2025). Synthesis and characterization of 5-fluoroindole derivatives.
- Organic Chemistry Frontiers. (2025). Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles.
- Chem-Impex. (n.d.). 5-Fluoroindole.
- Frontiers in Chemistry. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
- ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- Reddit. (2023). 5-fluoroindole reactivity.
- BenchChem. (2025). 5-Fluoroindole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed Central (PMC). (n.d.). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
- Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ChemRxiv. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes.
- YouTube. (2019). in the chemical literature: N-alkylation of an indole.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- YouTube. (2024). Electrophilic substitution reaction in indole.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution.
- PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- PubMed. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
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- 10. Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of 1-(2-bromoethyl)-5-fluoro-1H-indole
[1]
Topic: Removal of unreacted 1-(2-bromoethyl)-5-fluoro-1H-indole (Alkylating Agent) from reaction mixtures. Classification: Process Chemistry / Genotoxic Impurity (GTI) Management.[1][2] Audience: Medicinal Chemists, Process Development Scientists.[1]
Executive Summary & Chemical Context
The Challenge: 1-(2-bromoethyl)-5-fluoro-1H-indole is a reactive electrophile used to introduce the indole motif.[1] Because it is an alkylating agent (primary alkyl bromide), it poses two specific challenges downstream:
-
Genotoxicity: Unreacted alkyl halides are structural alerts for genotoxicity (GTI).[1] Regulatory limits (ICH M7) often require removal to low ppm levels.[1]
-
Purification Difficulty: As a lipophilic organic molecule, it often co-elutes with the desired product on silica gel, particularly if the product is also non-polar.
The Solution: Standard chromatography is often insufficient for trace removal.[1] We recommend Chemical Scavenging or Chemo-Selective Derivatization .[1] These methods rely on the specific reactivity of the C–Br bond to alter the impurity's physical properties, allowing for easy separation.
Decision Matrix: Selecting Your Protocol
Before proceeding, determine the chemical nature of your desired product .
Figure 1: Decision tree for selecting the purification strategy based on product basicity.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best For: Valuable late-stage intermediates, basic products, or when GMP compliance requires avoiding liquid amines.[1]
Mechanism: Nucleophilic substitution (
Materials Required
-
Scavenger Resin: SiliaMetS® Thiol, Stratospheres™ PL-Thiol, or equivalent polymer-supported thiols (Loading typically 1.0–1.5 mmol/g).[1]
-
Solvent: THF, DMF, or DCM (Solvents that swell polystyrene resins are essential).
Protocol
-
Calculate Stoichiometry: Estimate the amount of unreacted bromide (via LCMS/NMR). Use 3–4 equivalents of resin relative to the impurity.
-
Solvation: Dissolve the crude reaction mixture in THF or DCM.
-
Incubation: Add the dry resin.[1] Stir gently (or shake) at 40–50°C for 4–16 hours.
-
Monitoring: Check supernatant by TLC/LCMS. The bromide peak should disappear.[1]
-
Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.
-
Wash: Wash the resin cake with solvent (THF/DCM) to recover any entrained product.[1]
-
Result: The filtrate contains your product; the impurity is trapped on the resin.[1]
Why this works: Sulfur is a "soft" nucleophile that reacts rapidly with the soft electrophile (alkyl bromide) without requiring harsh bases that might degrade your product [1].
Method B: Liquid-Phase Derivatization (Amine Quench)
Best For: Neutral products (amides, ethers, arenes) where cost is a factor and acid washes are safe. Mechanism: The lipophilic bromide is converted into a polar, basic tertiary amine using a secondary amine (e.g., dimethylamine, morpholine). This allows it to be removed via an acidic aqueous wash.[1]
Materials Required
-
Quenching Agent: Dimethylamine (2M in THF), Morpholine, or N-Methylpiperazine.[1]
-
Wash Solution: 1M HCl or 10% Citric Acid (aq).[1]
Protocol
-
Quench: At the end of the reaction, add 2–5 equivalents of the secondary amine (relative to the unreacted bromide) directly to the reaction mixture.
-
React: Stir at room temperature for 1–2 hours.
-
Tip: If the reaction is sluggish, heat to 40°C.
-
-
Work-up:
-
Dry & Concentrate: Dry organic layer over
and concentrate.
Comparison of Quenching Agents:
| Agent | Pros | Cons |
| Dimethylamine | Highly reactive, easy to remove excess (volatile).[1] | Requires handling volatile solutions.[1] |
| Morpholine | Cheap, liquid, easy to handle. | Harder to remove excess if acid wash is skipped.[1] |
| N-Methylpiperazine | Forms very polar salts (two basic nitrogens).[1] | More expensive.[1] |
Troubleshooting & FAQs
Q1: The impurity is not disappearing despite adding the scavenger resin. Why?
-
Solvent Choice: Polystyrene-based resins must swell to expose their active sites.[1] If you are using MeOH, Water, or Hexanes, the resin collapses. Switch to THF, DCM, or DMF.
-
Sterics: While the ethyl bromide tail is accessible, the indole core is bulky. Increase temperature to 50°C to overcome kinetic barriers.
Q2: Can I use silica gel chromatography?
-
Difficulty: High.[1] The 5-fluoro-indole bromide is non-polar (
in 20% EtOAc/Hex).[1] If your product is also non-polar, separation will be poor.[1] -
Fix: If you must use chromatography, try a "Silver Nitrate" doped silica column (rarely used for bromides, usually for alkenes) or simply run a gradient starting at 100% Hexanes.
Q3: Is the impurity stable?
-
Warning: Under strong basic conditions (e.g., NaH, KOtBu), 1-(2-bromoethyl)indoles can undergo E2 elimination to form 1-vinyl-5-fluoro-1H-indole .[1]
-
Detection: Look for a new peak in NMR (vinyl protons at 5.0–7.5 ppm) or a mass shift of -80 Da (loss of HBr).[1]
-
Removal of Vinyl Impurity: This is much harder to scavenge.[1] It usually requires careful chromatography or reaction with a thiol (Michael addition) followed by Method A.[1]
Visual Workflow: Scavenging Mechanism
Figure 2: Mechanistic pathway of solid-phase thiol scavenging.
References
-
MacMillan, D. et al. "Evaluation of Polymer-Supported Reagents for the Removal of Genotoxic Impurities."[1] Organic Process Research & Development, 2013.[1]
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." European Medicines Agency.[1][4]
-
SiliCycle Application Notes. "Scavenging of Alkyl Halides using SiliaMetS Thiol." SiliCycle Inc.[1]
selecting the right base for alkylation with 1-(2-bromoethyl)-5-fluoro-1H-indole
Technical Support Center: Optimization of Alkylation Reactions using 1-(2-bromoethyl)-5-fluoro-1H-indole
Ticket ID: #IND-ALK-5F-001 Status: Active Agent: Senior Application Scientist, Chemical Synthesis Division
Core Directive: The Reactivity Profile
You are employing 1-(2-bromoethyl)-5-fluoro-1H-indole as an electrophile to alkylate a nucleophile (e.g., an amine, phenol, or thiol).
The Critical Challenge:
This reagent is structurally predisposed to a competitive Elimination (E2) pathway. The indole nitrogen exerts an electron-withdrawing inductive effect ($ -I $) on the ethyl chain, slightly increasing the acidity of the
If you select a base that is too strong or sterically hindered, you will trigger E2 elimination, ejecting HBr and generating 1-vinyl-5-fluoro-1H-indole instead of your desired substitution product.
Reaction Pathway Visualization:
Figure 1: Decision tree showing the bifurcation between the desired
Base Selection Matrix
Use this table to select the correct base for your specific nucleophile. The goal is to maximize Nucleophilicity while minimizing Basicity.
| Nucleophile Type | Recommended Base | Solvent System | Risk Level | Technical Rationale |
| Phenols / Thiols | Acetone, MeCN, or DMF | Low | Carbonates are weak bases ( | |
| Secondary Amines (e.g., Piperazine) | DIPEA (Hünig's Base) or | MeCN or DCM | Low | Amines are often nucleophilic enough on their own. DIPEA acts as a proton scavenger. It is non-nucleophilic (bulky) and too weak to cause E2 on this substrate at moderate temps. |
| Primary Amines | None (Use Excess Amine) | Ethanol or MeCN | Medium | Primary amines can lead to over-alkylation. Using 2-3 equivalents of the amine allows the amine itself to act as the base. |
| Amides / Indoles | NaH (Sodium Hydride) | DMF / THF | HIGH | WARNING: Only use if the nucleophile is very weak. You must pre-deprotonate the nucleophile before adding the bromoethyl-indole. If NaH meets the reagent directly, vinyl formation is rapid. |
Validated Experimental Protocol (Standard Operating Procedure)
Scenario: Alkylation of a Phenol or Secondary Amine.[1][2]
Reagent: 1-(2-bromoethyl)-5-fluoro-1H-indole (
Step-by-Step Workflow
-
Preparation:
-
Dissolve 1.0 equiv of your Nucleophile (Phenol/Amine) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration).
-
Note: MeCN is preferred for easier workup; DMF is required if solubility is an issue.
-
-
Base Addition:
-
Add 1.5 - 2.0 equiv of
(anhydrous, granular). -
Optimization Tip: If using a phenol, add 0.1 equiv of NaI (Sodium Iodide). This generates the in situ iodide (Finkelstein reaction), converting the bromo-ethyl group to a more reactive iodo-ethyl group, accelerating
over E2.
-
-
Reagent Addition:
-
Add 1.1 equiv of 1-(2-bromoethyl)-5-fluoro-1H-indole .
-
Critical: Add this last to ensure the nucleophile is ready to react immediately.
-
-
Reaction Conditions:
-
Heat to 60°C - 80°C .
-
Warning: Do NOT exceed 90°C. Higher temperatures exponentially favor the entropic elimination (E2) pathway.
-
-
Monitoring (TLC/LCMS):
-
Check after 2 hours.
-
Target Product: Lower
than the starting bromide (usually). -
Vinyl Side Product: Higher
(non-polar).
-
-
Workup:
-
Filter off inorganic solids (
). -
Concentrate filtrate.
-
Partition between EtOAc and Water.
-
Troubleshooting & FAQs
Q1: I see a new spot on TLC that runs very high (non-polar), and my yield is low. What is it? A: This is almost certainly 1-vinyl-5-fluoro-1H-indole .
-
Cause: Your base was too strong (e.g., hydroxide, alkoxide) or the reaction temperature was too high.
-
Fix: Switch to a milder base (
or ) and lower the temperature to 50-60°C. Add NaI to speed up the substitution so it outcompetes the elimination.
Q2: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Not recommended. NaH is a strong base (
-
Exception: If you must use NaH (e.g., alkylating an amide), deprotonate the nucleophile completely at 0°C, let H2 gas evolve, then add the bromoethyl-indole dropwise at 0°C.
Q3: The reaction is sluggish. How do I drive it to completion without raising the temperature? A: Use the Finkelstein Catalyst method.
-
Add 10-20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.
-
Mechanism:[1][3][4][5][6][7][8][9] The Iodide displaces the Bromide to form the N-(2-iodoethyl) intermediate. Iodide is a better leaving group than bromide (
rate increases), but it does not significantly increase the rate of elimination.
Q4: Why is my reagent turning brown/black in storage? A: 1-(2-bromoethyl)indoles are inherently unstable. They can undergo slow intermolecular alkylation (polymerization) or spontaneous elimination.
-
Storage: Keep at -20°C, under Argon, protected from light. If the solid is dark, purify via a short silica plug before use.
References
-
BenchChem Technical Support. (2025).[2][10][11] Selective N-Alkylation of Indoles and Functionalization Protocols. BenchChem Knowledge Base. Link
-
Royal Society of Chemistry. (2022). Chemistry of 2-vinylindoles: synthesis and applications. New Journal of Chemistry. Link
-
National Institutes of Health (NIH). (2025). Facile Synthesis of N-vinylindoles via Elimination Pathways. PubMed Central. Link(Note: Contextualized from general N-vinyl synthesis via elimination mechanisms).
-
Dalal Institute. Elimination Reactions: E2 Mechanism and Competition with Substitution. A Textbook of Organic Chemistry. Link
Sources
- 1. Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. mmccollege.ac.in [mmccollege.ac.in]
- 5. Enantiospecific Three‐Component Alkylation of Furan and Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. siue.edu [siue.edu]
- 8. mdpi.com [mdpi.com]
- 9. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Fluoro-Indole Substitution Reactions
Welcome to the technical support center for navigating the complexities of 5-fluoro-indole substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic endeavors. The presence of the fluorine atom at the 5-position, while often desirable for its electronic properties, can introduce significant steric challenges that impede reactivity and influence regioselectivity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and practical strategies to overcome these hurdles and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Common Substitution Reactions
Substitution reactions on the 5-fluoro-indole scaffold are fundamental for the synthesis of a vast array of biologically active molecules.[2][3] However, the interplay between the electronic effects of the fluorine atom and steric hindrance can lead to unexpected outcomes. This section provides troubleshooting advice for common substitution patterns.
N-Alkylation: Battling Crowding at the Nitrogen
Question: My N-alkylation of 5-fluoro-indole with a bulky secondary alkyl halide is proceeding with very low yield. What's going wrong and how can I fix it?
Answer: This is a classic case of steric hindrance at the indole nitrogen. The approach of a bulky electrophile is impeded by the surrounding atoms. The poor nucleophilicity of the indole nitrogen can also contribute to low reactivity, especially with sterically demanding ketones.[4] Here’s a breakdown of the problem and potential solutions:
Causality:
-
Steric Clash: The primary issue is the steric repulsion between the incoming bulky alkyl halide and the hydrogen atoms at the C7 and N1 positions of the indole ring.
-
Poor Nucleophilicity: The indole nitrogen is not a strong nucleophile, and its reactivity is further diminished when targeting it with a sterically hindered electrophile.[4]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Stronger Base/Anhydrous Conditions | Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF or THF) ensures complete deprotonation of the indole nitrogen, forming the more nucleophilic indolide anion.[5] This enhances the driving force for the reaction. | See Protocol 1 below. |
| Alternative Alkylating Agents | If alkyl halides are failing, consider using less sterically demanding reagents or those with increased reactivity. For instance, using alcohols with a manganese catalyst can provide access to N-alkylated indoles.[4] | This would require significant modification of your synthetic route and should be considered if other methods fail. |
| Microwave Irradiation | Microwave heating can provide rapid and uniform heating, which can overcome the activation energy barrier for sterically hindered reactions and significantly reduce reaction times.[6] | See Protocol 2 below. |
| Change in Solvent | The choice of solvent can influence the regioselectivity of alkylation. For instance, in some cases, switching between solvents like toluene and THF can favor N-alkylation over C-alkylation.[7] | A systematic solvent screen is recommended. |
dot
Caption: Troubleshooting workflow for N-alkylation.
C3-Functionalization: Navigating Electrophilic Aromatic Substitution
Question: I'm attempting a Friedel-Crafts acylation on 5-fluoro-indole, but I'm getting a mixture of products and low conversion. How can I improve the regioselectivity and yield?
Answer: Friedel-Crafts reactions on indoles are powerful C-C bond-forming reactions, but they are susceptible to several side reactions and regioselectivity issues, especially with a deactivating fluorine substituent on the benzene ring.[8][9][10]
Causality:
-
Electronic Effects: The fluorine at C5 is an electron-withdrawing group, which deactivates the entire indole ring towards electrophilic aromatic substitution, making the reaction more sluggish.
-
Steric Hindrance: While C3 is the most electronically favorable position for electrophilic attack, bulky acylating agents can face steric hindrance from the C4-hydrogen and any potential N1-substituent.[11]
-
Catalyst Complexation: The Lewis acid catalyst can complex with the indole nitrogen, further deactivating the ring.[10]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Milder Lewis Acids | Strong Lewis acids like AlCl₃ can lead to polymerization and side reactions.[12] Using milder Lewis acids such as ZnCl₂, FeCl₃, or In(OTf)₃ can often provide better results with sensitive substrates. | A screen of various Lewis acids is recommended to find the optimal catalyst for your specific substrate. |
| Protecting the Indole Nitrogen | Protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can prevent catalyst complexation and may direct the substitution to the C3 position.[13] However, the protecting group itself can introduce steric bulk. | Choose a protecting group that can be easily removed under conditions that won't affect your final product. |
| Alternative Acylating Agents | Instead of acyl chlorides, consider using acid anhydrides, which can sometimes be less reactive and more selective.[8] | This may require adjusting the reaction conditions, such as temperature and reaction time. |
| Solvent Choice | The solvent can play a crucial role in the outcome of Friedel-Crafts reactions. Less coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred. | Avoid highly coordinating solvents that can compete with the substrate for the Lewis acid. |
dot
Caption: Decision tree for troubleshooting C3-acylation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses some of the more nuanced questions that arise when working with 5-fluoro-indole and its derivatives.
Q1: How does the 5-fluoro substituent electronically influence the reactivity of the indole ring?
A1: The fluorine atom at the 5-position exerts a dual electronic effect. It is an inductively electron-withdrawing group (-I effect) and a mesomerically electron-donating group (+M effect). For electrophilic aromatic substitution, the inductive effect generally dominates, leading to a deactivation of the benzene ring. However, the lone pairs on the fluorine can participate in resonance, which can influence the electron density at different positions of the ring. This can sometimes lead to unexpected regioselectivity in substitution reactions.
Q2: I am struggling with a Palladium-catalyzed cross-coupling reaction at the C4 or C6 position. What are the key challenges and how can I overcome them?
A2: Site-selective C-H functionalization of the indole benzene ring (C4-C7) is inherently challenging due to the lower reactivity of these positions compared to C2 and C3.[14][15] For 5-fluoro-indole, this is further complicated by the electronic deactivation from the fluorine.
Key Challenges:
-
Low Reactivity: The C-H bonds on the benzene ring are less reactive towards oxidative addition to palladium.
-
Regioselectivity: Directing the catalyst to a specific C-H bond (e.g., C4 vs. C6) is difficult.
-
Steric Hindrance: The C4 and C7 positions are sterically more hindered than C5 and C6.
Strategies for Success:
-
Directing Groups: The use of a directing group on the indole nitrogen is often essential to achieve regioselectivity.[14][15] Different directing groups can favor different positions. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[14]
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can often promote the desired C-H activation.
-
Reaction Conditions: Optimization of temperature, solvent, and base is crucial. High temperatures are often required to overcome the activation barrier for C-H activation.[6]
Q3: Can I use protecting groups to mitigate steric hindrance?
A3: Yes, protecting groups can be a double-edged sword. While they can prevent unwanted side reactions at the nitrogen, they also add steric bulk. A bulky protecting group can exacerbate steric hindrance for substitutions at adjacent positions (C2 and C7).[13] However, a strategically chosen protecting group can also be used to direct a reaction to a less hindered position. For instance, a bulky N-substituent might favor substitution at the C3 position over the more sterically encumbered C2 position. The key is to select a protecting group that provides the desired electronic and steric properties and can be removed under mild conditions.[16]
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 5-Fluoro-Indole using Sodium Hydride
Materials:
-
5-Fluoro-indole
-
Alkyl halide (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-fluoro-indole (1.0 eq).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
For sterically hindered reactions that are sluggish at room temperature, microwave irradiation can be a powerful tool.
Materials:
-
Reactants as per the specific reaction
-
Microwave-safe reaction vial with a stir bar
-
Appropriate solvent
Procedure:
-
In a microwave vial, combine the 5-fluoro-indole substrate, reagent, and catalyst (if required).
-
Add the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature before opening.
-
Work up the reaction mixture as per standard procedures for your specific transformation.
Note: Always consult the manufacturer's safety guidelines for your specific microwave reactor.
References
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17).
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (2021, June 26).
- Novel Synthetic Approaches Toward Substituted Indole Scaffolds - Organic Chemistry Portal. (2006, September 5).
- Synthesis of indoles - Organic Chemistry Portal.
- Synthesis of 5-Fluoroindole-5-13C - DiVA.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
- Optimizing temperature and reaction time for indole synthesis - Benchchem.
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry - ACS Public
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - Theranostics. (2017, April 7).
- Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinyl
- Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applic
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles | ACS Omega - ACS Public
- Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC. (2025, April 11).
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC.
- “Back-to-Front” Indole Synthesis Using Silver(I)
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25).
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles - Benchchem.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. (2021, April 6).
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Public
- ch functionalization of indoles and oxindoles through cdc reactions.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
- Friedel–Crafts reaction - Wikipedia.
- Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles - Semantic Scholar. (2022, October 3).
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - Frontiers. (2022, February 24).
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18).
- 5-Fluoroindole synthesis - ChemicalBook.
- Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing).
- 5-fluoroindole reactivity : r/OrganicChemistry - Reddit. (2023, August 5).
- Carbonylative synthesis and functionaliz
- B(C6F5)
- 5-Fluoroindole | CAS Number 399-52-0 - Ossila.
- Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - PMC.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds | Accounts of Chemical Research - ACS Public
- Friedel–Crafts Acyl
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchG
- Synthesis and Physicochemical Properties of 2-SF5-(Aza)
- Emerging Strategies in N‐Fluoroalkylation: Recent Progress | Request PDF - ResearchG
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Friedel-Crafts Acyl
- Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
- Organic CHEMISTRY - TSI Journals. (2010, July 21).
- Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions - PubMed. (2016, May 20).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. news-medical.net [news-medical.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indole synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 12. ecommons.luc.edu [ecommons.luc.edu]
- 13. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents [thno.org]
- 14. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.org [mdpi.org]
Technical Support Center: Stability & Handling of Halogenated Indoles
Status: Operational Ticket ID: IND-HALO-UV-PROT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Welcome to the Halogenated Indole Stability Hub
You have reached the technical support center for researchers working with light-sensitive indole derivatives. Halogenated indoles (chloro-, bromo-, and iodoindoles) are notorious for their photochemical instability, often resulting in "pinking," dehalogenation, or polymerization.
This guide provides a self-validating system to diagnose, prevent, and mitigate these issues.
Part 1: Diagnostic & Triage (FAQs)
Q1: My white 5-bromoindole solid has turned pink/brown on the shelf. Is it still usable?
-
Diagnosis: This is "Indole Pinking," a surface-level photo-oxidation phenomenon.[1] Indoles are electron-rich; upon exposure to UV/Vis light, they undergo radical-mediated oxidation to form isatin derivatives or trimeric oligomers (rosindoles), which are highly colored even at ppm levels.[1]
-
Action:
-
Check Purity: Run an HPLC or TLC.[1] Often, the bulk material is >98% pure because the degradation is limited to the surface crystal lattice where light penetrates.
-
Salvage: If purity is acceptable (>95%), you can use it. If not, recrystallize from ethanol/water or perform a rapid filtration through a silica plug (using non-chlorinated solvents) to remove the polar colored impurities.
-
Q2: I see a "des-halo" peak (M-X+H) in my LCMS after leaving the sample in the autosampler.
-
Diagnosis: You are experiencing Photolytic Dehalogenation .[1] The C-X bond (especially C-I and C-Br) is weak.[1] The light inside the autosampler or lab bench is sufficient to cleave this bond homolytically.
-
Action:
-
Immediate: Switch to amber glass vials.
-
Protocol: Set the autosampler temperature to 4°C (thermal energy accelerates photolysis).
-
Solvent: Avoid solvents that stabilize radicals (like THF or ethers) in your LC method if possible; Acetonitrile/Water is preferred.[1]
-
Part 2: The Science of Sensitivity (Root Cause Analysis)
To handle these compounds, you must understand the Bond Dissociation Energy (BDE) hierarchy. The lower the BDE, the faster the degradation under light.
Table 1: Halogen Lability Matrix
| Halogen Substituent | Approx. C-X BDE (kcal/mol) | Light Sensitivity | Primary Degradation Mode |
| Iodine (I) | ~50 - 60 | Critical | Rapid homolytic cleavage (radical formation).[1] |
| Bromine (Br) | ~66 - 70 | High | Slow cleavage; sensitive to UV (254/365 nm).[1] |
| Chlorine (Cl) | ~80 - 95 | Moderate | Stable to ambient light; sensitive to high-intensity UV.[1] |
| Fluorine (F) | ~110+ | Low | Generally photostable; degradation is usually oxidative, not dehalogenation.[1] |
Technical Note: The position of the halogen matters. Data suggests that C-X bonds at the 2- and 3-positions are slightly stronger (~4 kcal/mol) than those on the benzene ring (positions 4-7), making 5-bromoindole or 6-chloroindole particularly susceptible to degradation [1].[1]
Visualizing the Degradation Pathway
The following diagram illustrates the two competing pathways: Homolysis (Dehalogenation) vs. Photo-oxidation (Color change).[1]
Figure 1: Mechanism of photochemical degradation showing the divergence between dehalogenation (loss of halogen) and oxidation (color change).[1]
Part 3: Handling & Synthesis Protocols
Protocol A: The "Dark-Store" Standard (Storage) [1]
-
Container: Always use amber glass vials. For critical long-term storage of iodo-indoles, wrap the amber vial in aluminum foil.
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen acts as a sensitizer for the "pinking" pathway.[1]
-
Temperature: Store at -20°C. Cold temperatures reduce the kinetic rate of the radical propagation steps initiated by light.
Protocol B: The "Red-Light" Synthesis Workflow
When running reactions with 5-bromoindole or similar substrates:
-
Lighting: Turn off hood lights. Use a Red LED lamp or cover the fume hood sash with an amber UV-blocking film.[1] Red light (>600 nm) lacks the energy to cleave C-Br or C-I bonds.[1]
-
Solvent Prep: Sparge solvents with Argon for 15 minutes before adding the indole.[1] Dissolved oxygen + Light = Rapid Degradation [2].[1]
-
Vessel: Wrap the reaction flask in aluminum foil immediately after setup. Leave a small "window" only if observation is critical, and keep it rotated away from light sources.
Workflow Visualization
Figure 2: Step-by-step workflow for maintaining integrity of light-sensitive indole reagents.
Part 4: Advanced Troubleshooting
Issue: Reaction Stalled / Low Yield in Cross-Coupling
-
Cause: If using Pd-catalysis (Suzuki/Buchwald) with halo-indoles, light can trigger homolytic cleavage of the C-X bond before the Oxidative Addition step occurs. This leads to dehalogenated side products (Indole-H) rather than the coupled product.[1]
-
Fix:
Issue: "Ghost" Peaks in NMR
-
Cause: Chloroform (
) can form HCl and radicals upon exposure to light.[1] This acidity can catalyze the degradation of sensitive indoles in the NMR tube. -
Fix:
References
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles. Source: National Institutes of Health (PMC).[1] Summary: Detailed computational analysis of C-Cl and C-Br bond strengths in indoles, highlighting the stability difference between 2/3-positions and the benzene ring. URL:[Link]
-
Participation of the Halogens in Photochemical Reactions. Source: National Institutes of Health (PMC).[1] Summary: Explains the mechanism of reactive halogen species (RHS) and how dissolved oxygen and light facilitate oxidative degradation. URL:[Link]
-
Fluorescence properties of electropolymerised 5-substituted indoles. Source: Royal Society of Chemistry (RSC).[1] Summary: Discusses the formation of trimers and polymers (oligomerization) of 5-bromoindole and 5-chloroindole under excitation, leading to color changes. URL:[Link][1]
-
Risk Assessment for Light Sensitive Product. Source: Pharma Devils (GMP Guidelines).[1] Summary: Industry-standard protocols for handling photosensitive APIs, including amber packaging and spectral controls.[1][2] URL:[Link]
Sources
Validation & Comparative
Structural Validation Guide: 1-(2-bromoethyl)-5-fluoro-1H-indole
Executive Summary & Application Context
1-(2-bromoethyl)-5-fluoro-1H-indole is a critical intermediate in the synthesis of serotonergic ligands (e.g., 5-HT receptor agonists) and melatonin analogs. The combination of the indole scaffold with a fluorine atom at the 5-position modulates metabolic stability (blocking hydroxylation), while the bromoethyl chain serves as a versatile electrophilic linker for secondary amines.
This guide provides a rigorous structural validation framework. Unlike standard datasheets, we compare the target molecule against its specific precursors and common side-products to ensure synthetic success.
Key Validation Metrics
-
Target: N-alkylation (deshielded triplet ~4.4 ppm).
-
Purity Check: Absence of N-H signal (broad singlet >8.0 ppm).
-
Fluorine Signature: Distinct
coupling patterns in the aromatic region.
Synthesis & Experimental Protocol
To understand the NMR spectrum, one must understand the sample's origin. The primary challenge in synthesizing this compound is preventing the formation of the bis-indole dimer (where the alkyl chain reacts with two indole molecules).
Optimized Protocol (Self-Validating)
Reaction Type: Nucleophilic Substitution (
Step-by-Step Workflow:
-
Deprotonation: Dissolve 5-fluoroindole (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) slowly. Validation: Gas evolution (
) must cease before proceeding. -
Alkylation: Add 1,2-dibromoethane (3.0 - 5.0 eq) rapidly. Crucial: The large excess prevents the mono-alkylated product from reacting with another indole anion.
-
Quench & Workup: Pour into ice water. Extract with EtOAc.[1]
-
Purification: Column chromatography (Hexane/EtOAc). The excess dibromoethane elutes first, followed by the product.
Workflow Visualization
Caption: Logical flow of synthesis highlighting the critical stoichiometry check required to favor the target mono-alkylated product over the dimer.
Comparative NMR Analysis
The following data compares the Target Molecule against its Precursor (starting material) and the Linker Reagent. This triangulation confirms the reaction occurred at the Nitrogen and that the linker is intact.
Solvent:
Table 1: Chemical Shift Comparison ( , ppm)
| Assignment | Precursor (5-Fluoroindole) | Target Product | Reagent (1,2-Dibromoethane) | Interpretation |
| N-H | 8.20 (br s) | Absent | - | Confirms N-alkylation. |
| N-CH₂ | - | 4.45 (t, J=6.5 Hz) | - | Deshielded by Nitrogen. Diagnostic of product. |
| CH₂-Br | - | 3.65 (t, J=6.5 Hz) | 3.63 (s) | Deshielded by Bromine. Symmetry break from reagent. |
| H-2 (Ar) | 7.20 (m) | 7.15 (d) | - | Slight shift due to N-substitution. |
| H-3 (Ar) | 6.50 (m) | 6.48 (d) | - | Characteristic indole double bond signal. |
| H-4 (Ar) | 7.28 (dd) | 7.25 (dd) | - | Ortho to Fluorine (large coupling). |
| H-6 (Ar) | 6.95 (td) | 6.98 (td) | - | Ortho to Fluorine (large coupling). |
| H-7 (Ar) | 7.30 (dd) | 7.22 (dd) | - | Meta to Fluorine. |
Deep Dive: Mechanistic Interpretation
This section explains the "Why" behind the signals, establishing the causal link between structure and spectrum.
A. The Fluorine Effect ( Coupling)
The presence of Fluorine at C-5 complicates the aromatic region due to Spin-Spin coupling. Unlike simple alkyl indoles, the protons are split by both neighbors and the fluorine atom.
-
H4 (Ortho to F): Appears as a doublet of doublets (dd).
- (Large, through-space/bond interaction).
- (Coupling to H6).
-
H6 (Ortho to F): Appears as a triplet of doublets (td) or multiplet.
-
It couples to F (
), H7 ( ), and H4 ( ).
-
-
H7 (Meta to F): Appears as a doublet of doublets (dd).
-
Dominant coupling to H6 (
). -
Smaller coupling to F (
).
-
B. The Aliphatic Chain (The "Fingerprint")
The ethyl chain provides the definitive proof of successful alkylation.
-
Symmetry Breaking: The reagent 1,2-dibromoethane is symmetrical and appears as a single singlet at ~3.63 ppm. Upon reaction, this symmetry is broken.
-
The Nitrogen Shift: The protons adjacent to the indole nitrogen (
) are significantly deshielded (shifted downfield to ~4.45 ppm) compared to the bromine-adjacent protons (~3.65 ppm) due to the aromatic ring current and the electronegativity of the nitrogen.
Logic Tree for Assignment
Caption: Decision tree for rapidly assessing reaction success based on spectral features.
Troubleshooting & Impurity Profiling
Even with a good protocol, impurities occur. Use this guide to identify them.
Bis-Indole Dimer
-
Cause: Insufficient excess of 1,2-dibromoethane.
-
NMR Signature:
-
The aliphatic region will show a single signal (or very tight multiplet) around 4.4-4.5 ppm integrating for 4 protons.
-
The triplet at 3.65 ppm (
) will be missing . -
Aromatic integration will double relative to the linker.
-
Elimination Product (N-Vinyl Indole)
-
Cause: Excessive heating or use of strong base (e.g., KOH) without temperature control, leading to HBr elimination.
-
NMR Signature:
-
Distinct alkene signals (ABX system) in the 5.0 - 7.0 ppm range.
-
Loss of the triplet pattern in the 3.5 - 4.5 ppm range.
-
References
-
Indole Alkylation Protocols
- Synthesis of 5-substituted indoles via N-alkyl
- Source: Journal of Organic Chemistry.
-
Fluorine Coupling Constants
- Spin-spin coupling in fluorinated arom
- Source: Spectrochimica Acta Part A.
-
Spectral Database for Organic Compounds (SDBS)
- Reference spectra for 5-fluoroindole (SDBS No. 3456).
-
BenchChem Spectral Analysis
- Compar
Sources
19F NMR Chemical Shifts for 5-Fluoro-Indole Derivatives: A Comparative Technical Guide
Executive Summary
The 5-fluoroindole scaffold is a privileged motif in drug discovery, serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and serotonin modulators. Fluorine-19 (
This guide provides an objective comparison of chemical shifts for 5-fluoroindole derivatives, analyzing the impact of solvent polarity, substituent electronics, and isomeric substitution. It moves beyond simple data listing to explain the causality of spectral changes, enabling you to predict and interpret shifts in novel analogs.
Part 1: The Baseline – 5-Fluoroindole
To interpret derivatives, we must first establish the behavior of the parent scaffold. The chemical shift of the fluorine at the C5 position is heavily influenced by the electron density of the indole ring, which acts as an electron-rich heteroaromatic system.
Table 1: Solvent-Dependent Chemical Shifts of 5-Fluoroindole
Reference Standard:
| Solvent | Chemical Shift ( | Physical Characteristic | Mechanistic Insight |
| -124.5 ± 0.5 | Non-polar, aprotic | Baseline electronic state. Minimal solute-solvent interaction.[1] | |
| -123.8 ± 0.5 | Polar, aprotic | Deshielding Effect: H-bonding between DMSO oxygen and Indole N-H pulls electron density from the ring, slightly deshielding the F nucleus. | |
| -125.2 ± 0.5 | Polar, protic | Shielding Effect: Solvent shell formation and H-bonding dynamics often lead to slight upfield shifts compared to DMSO in this specific scaffold. |
Critical Insight: The
ppm difference betweenand is diagnostic. If your compound shows a shift deviation ppm upon solvent switch, suspect aggregation or a change in tautomeric state rather than simple solvent effects.
Part 2: Substituent Effects (The Comparison)
The power of
Mechanism of Transmission
The fluorine resonance is modulated by changes in electron density transmitted through the
-
Electron Withdrawing Groups (EWG): Remove density
Deshielding Downfield Shift (Less negative ppm). -
Electron Donating Groups (EDG): Add density
Shielding Upfield Shift (More negative ppm).
Visualizing the Electronic Pathway
The following diagram illustrates how electronic perturbations propagate to the fluorine reporter.
Caption: Electronic transmission pathway. Substituents at C3 modulate the ring density, which competes with N1 lone pair donation to determine the final C5-F shielding environment.
Comparative Data: C3-Functionalized Derivatives
Solvent:
| Derivative Class | Substituent (C3) | Electronic Effect | Approx.[1][2] Shift ( | Shift Direction (vs Parent) |
| Aldehyde | Strong EWG | -118.0 to -120.0 | Downfield ( | |
| Ketone | Moderate EWG | -120.5 to -122.0 | Downfield ( | |
| Parent | Reference | -123.8 | -- | |
| Tryptamine | Weak EDG (Alkyl) | -124.0 to -125.0 | Upfield ( | |
| Cyano | Strong EWG | -116.0 to -118.0 | Downfield ( |
Part 3: Isomeric Distinction (Regioselectivity Check)
A common synthetic challenge is verifying the position of the fluorine atom during early scaffold synthesis.
| Isomer | Chemical Shift Range ( | Coupling Pattern ( | Notes |
| 4-Fluoroindole | -118 to -120 ppm | Deshielded by proximity to N1 lone pair and C3. | |
| 5-Fluoroindole | -123 to -125 ppm | Distinctive pseudo-triplet often observed due to H4/H6 coupling. | |
| 6-Fluoroindole | -115 to -117 ppm | Often overlaps with 4-F range but distinguishable by | |
| 7-Fluoroindole | -133 to -135 ppm | Most shielded isomer; easy to identify. |
Part 4: Validated Experimental Protocols
To ensure reproducibility and quantitative accuracy (qNMR), strict adherence to acquisition parameters is required.[3] Fluorine has a wide range of longitudinal relaxation times (
Workflow Diagram
Caption: Step-by-step protocol for quantitative
Detailed Protocol Steps
-
Internal Standard Selection:
-
Acquisition Parameters (Bruker/Jeol Standard):
-
Pulse Sequence: zgig (Inverse gated decoupling). This eliminates the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration, while decoupling protons to simplify the spectrum into singlets.
-
Spectral Width (SW): 200–300 ppm (ensure standard and analyte are covered).
-
Relaxation Delay (
): Critical. 5-Fluoroindole derivatives often have values of 1–3 seconds. Set seconds for qNMR. For qualitative ID, seconds is sufficient. -
Offset (
): Center the transmitter between the standard and the analyte (e.g., -100 ppm).
-
-
Processing:
-
Apply an exponential window function (Line Broadening, LB = 0.5 to 1.0 Hz) to improve Signal-to-Noise (S/N).
-
Phase correction must be manual for widely separated peaks (analyte vs. standard).
-
References
-
Dalhousie University. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Structural Biology & Biochemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. NMR Facility Guide. Retrieved from [Link]
-
Sloop, J. C. (2013).[1] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, Dove Press.[1] Retrieved from [Link]
Sources
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-bromoethyl)-5-fluoro-1H-indole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indole derivatives, understanding the mass spectrometric behavior of these molecules is paramount for unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(2-bromoethyl)-5-fluoro-1H-indole, a compound of interest in medicinal chemistry. By comparing its fragmentation with that of the parent 5-fluoro-1H-indole scaffold and considering different ionization techniques, this document offers a practical framework for interpreting mass spectra of complex halogenated indoles.
Introduction: The Significance of Fragmentation Analysis
Mass spectrometry is an indispensable tool in chemical analysis, providing crucial information about the molecular weight and structure of a compound. The fragmentation pattern, a unique fingerprint generated by the dissociation of a molecule within the mass spectrometer, offers a roadmap to its structural features. For a molecule like 1-(2-bromoethyl)-5-fluoro-1H-indole, the interplay between the indole core, the fluorine substituent, and the bromoethyl chain dictates a complex yet predictable fragmentation behavior. This guide will dissect these patterns, offering insights grounded in the fundamental principles of mass spectrometry.[1]
Predicted Fragmentation Pattern of 1-(2-bromoethyl)-5-fluoro-1H-indole under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] The resulting mass spectrum is rich in structural information. The fragmentation of 1-(2-bromoethyl)-5-fluoro-1H-indole is anticipated to be driven by the presence of the indole ring, the bromine atom, and the alkyl chain.
A key characteristic to anticipate is the isotopic signature of bromine. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance.[3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of similar intensity, separated by two mass-to-charge units (m/z).
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: A primary and highly favorable fragmentation pathway for N-alkylated compounds is the cleavage of the bond alpha to the nitrogen atom of the indole ring.[4] This would result in the loss of a bromoethyl radical, leading to the formation of a stable cation corresponding to the 5-fluoro-1H-indole radical cation.
-
Loss of the Bromoethyl Side Chain: Cleavage of the N-C bond of the side chain would generate a fragment corresponding to the protonated 5-fluoroindole.
-
Cleavage of the C-Br Bond: The carbon-bromine bond is susceptible to cleavage, leading to the loss of a bromine radical. This would generate a cation with the intact 1-(2-ethyl)-5-fluoro-1H-indole structure.
-
Fragmentation of the Indole Core: Following the initial loss of the side chain or parts of it, the remaining 5-fluoroindole moiety is expected to fragment in a manner analogous to 5-fluoro-1H-indole itself. This typically involves the sequential loss of small, stable molecules like HCN.[5][6]
Below is a DOT script visualizing the predicted primary fragmentation pathways under EI.
Caption: Predicted EI fragmentation of 1-(2-bromoethyl)-5-fluoro-1H-indole.
Comparative Analysis: Insights from 5-fluoro-1H-indole
To build confidence in our predictions, a comparison with the known fragmentation of 5-fluoro-1H-indole is essential. The NIST WebBook provides the electron ionization mass spectrum for 5-fluoro-1H-indole.[7]
| m/z | Proposed Fragment | Origin |
| 135 | Molecular Ion [C8H6FN]+• | Intact molecule |
| 108 | [M - HCN]+• | Loss of hydrogen cyanide from the indole ring |
| 81 | [M - HCN - HCN]+• | Sequential loss of another molecule of HCN |
The fragmentation of the indole core of 1-(2-bromoethyl)-5-fluoro-1H-indole, particularly after the loss of the bromoethyl side chain, is expected to mirror this pattern, with fragment ions appearing at the same m/z values.
The Influence of Ionization Technique: EI vs. ESI
The choice of ionization technique significantly impacts the observed fragmentation. While EI provides extensive structural detail, "soft" ionization techniques like Electrospray Ionization (ESI) are often preferred for their ability to generate intact molecular ions with minimal fragmentation.[2]
Electrospray Ionization (ESI-MS/MS):
In ESI, the primary ion observed would be the protonated molecule, [M+H]+. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed.[8] In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID).
The fragmentation of the even-electron [M+H]+ ion in ESI-MS/MS will differ from the odd-electron molecular ion fragmentation in EI.[9] We can anticipate the following:
-
Loss of HBr: A common fragmentation pathway for protonated bromoalkanes is the loss of a neutral molecule of hydrogen bromide.
-
Loss of Ethene: Cleavage of the side chain could also occur via the loss of a neutral ethene molecule.
Below is a DOT script illustrating a typical ESI-MS/MS workflow.
Caption: A simplified workflow for an ESI-MS/MS experiment.
Experimental Protocols
To acquire the mass spectrometric data discussed, the following general protocols can be employed:
A. Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Preparation: Dissolve a small amount of 1-(2-bromoethyl)-5-fluoro-1H-indole in a volatile organic solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Utilize a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak (M+•) and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.
B. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol:
-
Sample Preparation: Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Introduction: Infuse the sample solution directly into the ESI source using a syringe pump or introduce it via liquid chromatography (LC).
-
Ionization: Operate the ESI source in positive ion mode to generate the [M+H]+ ion.
-
MS1 Scan: Perform an initial full scan to identify the m/z of the protonated molecule.
-
MS/MS Scan: Select the [M+H]+ ion as the precursor ion and subject it to CID using an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
Data Analysis: Interpret the product ion spectrum to identify the fragmentation pathways of the protonated molecule.
Conclusion
The mass spectrometry fragmentation of 1-(2-bromoethyl)-5-fluoro-1H-indole is predicted to be a rich source of structural information, guided by the established fragmentation patterns of indoles, N-alkylated compounds, and halogenated molecules. By understanding the likely cleavage points and the influence of the chosen ionization technique, researchers can confidently interpret the resulting mass spectra for structural confirmation and purity assessment. A comparative approach, leveraging data from simpler, related structures like 5-fluoro-1H-indole, provides a robust framework for the analysis of these complex and medicinally relevant compounds.
References
-
1H-Indole, 5-fluoro- - the NIST WebBook. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. [Link]
-
5-Fluoroindole | C8H6FN - PubChem. [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - ELTE. [Link]
-
6.2: Fragmentation - Chemistry LibreTexts. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Fragmentation (mass spectrometry) - Wikipedia. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial ... - Pharmacie - UCL-Bruxelles, Belgique. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. savemyexams.com [savemyexams.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H-Indole, 5-fluoro- [webbook.nist.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Mastering Regioisomeric Purity: HPLC Method Development for Fluorinated Indoles
Executive Summary
The incorporation of fluorine into indole scaffolds—common in synthetic cannabinoids, pharmaceutical intermediates, and agrochemicals—presents a distinct chromatographic challenge. Positional isomers (e.g., 4-fluoro, 5-fluoro, and 6-fluoroindole) exhibit nearly identical hydrophobicities (
This guide details a proven method development strategy shifting from hydrophobic-dominant separation to electrostatic and shape-selective mechanisms . We compare the industry-standard C18 against Pentafluorophenyl (PFP) and Phenyl-Hexyl phases, demonstrating why PFP is the requisite stationary phase for fluorinated regioisomer analysis.
Part 1: The Chromatographic Challenge
The "Hydrophobicity Trap"
In reversed-phase chromatography (RPLC), retention is primarily governed by the hydrophobic effect. For fluorinated indoles, the fluorine atom is small (Van der Waals radius
Consequently, on a C18 column, these isomers often co-elute or show partial separation (
The Solution: Fluorinated Stationary Phases (PFP)
To separate these isomers, we must exploit the electronic differences rather than hydrophobic ones. Pentafluorophenyl (PFP) phases introduce multiple interaction mechanisms:
- Stacking: Interaction between the aromatic indole ring and the phenyl ring of the ligand.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ligand create a strong electron-deficient ring system, which interacts specifically with the electron-rich indole.
-
Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of the fluorine atom in different positions (ortho/meta/para effects).
Part 2: Interaction Mechanism Visualization
The following diagram illustrates the multi-modal interaction mechanism that differentiates PFP from C18.
Figure 1: Mechanistic comparison between C18 (hydrophobic dominant) and PFP (multi-modal) interactions. The PFP phase leverages electronic deficits to discriminate between positional isomers.
Part 3: Comparative Performance Data
The following data represents typical performance metrics observed when separating a mixture of 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole.
Experimental Conditions:
-
System: UHPLC
-
Mobile Phase: Water / Methanol (Gradient)
-
Additive: 0.1% Formic Acid (essential for peak shape)
-
Flow Rate: 0.4 mL/min
| Parameter | C18 (Alkylsilane) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Mechanism | Hydrophobicity | Hydrophobicity + | |
| Elution Order | Co-elution | Partial Separation | Baseline Resolved |
| Selectivity ( | 1.02 | 1.08 | 1.15 - 1.25 |
| Resolution ( | < 0.8 (Critical Pair) | 1.2 - 1.5 | > 2.5 |
| Tailing Factor ( | 1.1 | 1.2 | 1.1 |
| Suitability Verdict | Fail | Marginal | Pass |
Key Insight: While Phenyl-Hexyl offers some improvement over C18 due to
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system. The "System Suitability" step ensures the column and mobile phase are performing correctly before sample analysis.
Materials & Reagents
-
Column: Core-shell PFP column (e.g., Kinetex F5, Raptor FluoroPhenyl, or ACE C18-PFP), 100 x 2.1 mm, 2.6 µm or 1.7 µm.
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid.
-
Solvent B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for PFP phases. Acetonitrile's own
-electrons can interfere with the stationary phase's interactions, potentially masking selectivity [1, 2].
-
Instrument Parameters
-
Temperature: 35°C (Temperature affects steric selectivity; keep constant).
-
Detection: UV @ 280 nm (Indole characteristic absorption) and 260 nm.
-
Injection Volume: 2 µL.
Gradient Profile
| Time (min) | % Solvent B | Interaction Phase |
| 0.0 | 30 | Initial Loading |
| 1.0 | 30 | Isocratic Hold (Focusing) |
| 10.0 | 75 | Elution of Isomers |
| 10.1 | 95 | Wash |
| 12.0 | 95 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | Ready for Next Inj. |
System Suitability Test (SST)
Before running unknowns, inject a standard mix of 4-F, 5-F, and 6-F indole.
-
Requirement 1: Resolution (
) between closest eluting pair > 2.0. -
Requirement 2: Tailing factor (
) < 1.3 for all peaks.
Part 5: Method Development Decision Tree
Use this logic flow to optimize the separation if the initial protocol yields insufficient resolution.
Figure 2: Optimization workflow for fluorinated indole separation. Temperature control is often the most powerful lever for PFP selectivity after column selection.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2] Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 1154(1-2), 138-151. Link
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[3][4] Retrieved from
-
Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link
-
Mac-Mod Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Link
Sources
Comparative Technical Guide: 3-(2-Bromoethyl)indole vs. 3-(2-Chloroethyl)indole
Executive Summary
In the synthesis of tryptamines and
-
3-(2-Bromoethyl)indole : The "Kinetic Choice." Offers superior leaving group ability (
), enabling rapid nucleophilic substitution under mild conditions. However, it suffers from poor shelf-stability due to rapid auto-cyclization (neighboring group participation) and light sensitivity. Best for small-scale, high-value synthesis or weak nucleophiles. -
3-(2-Chloroethyl)indole : The "Process Choice." Significantly more stable and lower cost. It requires harsher reaction conditions (elevated temperatures) or catalytic activation (Finkelstein conditions) to effect substitution. Best for scale-up and storage.
Mechanistic Foundation: The "Indole Effect"
To understand the reactivity difference, one must look beyond simple bond dissociation energies (
Neighboring Group Participation (NGP)
Both derivatives are subject to NGP from the electron-rich indole nitrogen (C3-position). The
-
Kinetic Consequence: Because Bromine is a better leaving group, 3-BEI forms this spiro-intermediate orders of magnitude faster than 3-CEI.
-
Stability Consequence: This same intermediate is responsible for the rapid decomposition of 3-BEI into oligomers (gums) if not stored properly.
Visualization: NGP and Spiroindolenine Formation
The following diagram illustrates the kinetic pathway that differentiates the two halides.
Figure 1: Mechanism of Neighboring Group Participation (NGP). The rate (
Comparative Performance Analysis
The following data summarizes the operational differences between the two derivatives.
| Feature | 3-(2-Bromoethyl)indole (3-BEI) | 3-(2-Chloroethyl)indole (3-CEI) |
| CAS Number | 3389-21-7 | 32933-86-1 |
| Bond Length (C-X) | ~1.94 Å (Longer, Weaker) | ~1.77 Å (Shorter, Stronger) |
| Reactivity ( | High . Reacts at RT or 0°C. | Low . Often requires reflux or NaI catalyst. |
| Stability | Poor . Darkens/polymerizes at RT. Store at -20°C under Argon. | Good . Stable at RT for months if dry. |
| Primary Use Case | Lab-scale; Weak nucleophiles; Temperature-sensitive substrates. | Bulk synthesis; Strong nucleophiles (e.g., secondary amines). |
| Physical State | Waxy solid or yellow oil (MP ~98°C if pure solid). | Crystalline solid (MP ~100-105°C).[1] |
Experimental Protocols
Workflow A: Synthesis of the Haloethyl Indole
Goal: Convert Tryptophol (Indole-3-ethanol) to the halide.
Protocol 1: 3-BEI via Phosphorus Tribromide (
)
Note: The Appel reaction (
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Dissolution: Dissolve Tryptophol (1.0 eq) in anhydrous
or DCM. Cool to 0°C.[2] -
Addition: Add
(0.4 eq) dropwise. Caution: Exothermic. -
Reaction: Stir at 0°C for 1h, then warm to RT for 2-4h. Monitor by TLC (Product
> Starting Material). -
Workup: Quench with saturated
. Extract with . -
Purification: Rapid filtration through a silica plug (100% DCM). Do not distill (risk of polymerization).
-
Storage: Use immediately or freeze at -20°C.
Protocol 2: 3-CEI via Thionyl Chloride (
)
-
Setup: Round-bottom flask with reflux condenser.
-
Dissolution: Dissolve Tryptophol (1.0 eq) in anhydrous DCM containing Pyridine (1.1 eq).
-
Addition: Add
(1.2 eq) dropwise at 0°C. -
Reaction: Reflux (40°C) for 3-6 hours.
-
Workup: Wash with 1M HCl (remove pyridine), then brine.
-
Purification: Recrystallization from Hexane/EtOAc is usually sufficient.
Workflow B: Nucleophilic Substitution (Synthesis of DMT/Tryptamines)
Goal: Displacement of Halide with Dimethylamine (DMA).
Route 1: Using 3-BEI (The "Cold" Route)
Best for minimizing thermal degradation.
-
Dissolve 3-BEI in THF at 0°C.
-
Add excess Dimethylamine (40% aq. or solution in THF) (5.0 eq).
-
Stir at 0°C -> RT for 12 hours.
-
Result: High conversion, clean profile.
Route 2: Using 3-CEI (The "Finkelstein" Route)
Best for cost-efficiency.
-
Dissolve 3-CEI in Acetone or Butanone (MEK).
-
Add NaI (0.1 - 0.5 eq) as a catalyst (Finkelstein condition) and excess Dimethylamine.
-
Heat to 50-60°C in a sealed vessel (pressure tube).
-
Mechanism: The
is transiently replaced by (better leaving group), which is then displaced by the amine. -
Result: Slower reaction than Br, requires heat, but starting material is cheaper/stable.
Visualization: Decision Logic for Process Chemists
Figure 2: Decision matrix for selecting the appropriate haloethyl indole derivative based on nucleophile strength and thermal constraints.
Stability & Storage Directives
The most common failure mode in using 3-(2-bromoethyl)indole is improper storage .
-
The "Black Gum" Phenomenon: 3-BEI will turn from a yellow oil/solid to a black, insoluble gum if left at room temperature in light. This is due to the formation of the spiroindoleninium salt, which then undergoes nucleophilic attack by another indole molecule (dimerization).
-
Storage Protocol (3-BEI):
-
Temperature: Must be stored at -20°C.
-
Atmosphere: Store under Argon/Nitrogen.
-
Container: Amber glass (light sensitive).
-
-
Storage Protocol (3-CEI):
-
Can be stored at Room Temperature (cool, dry place).
-
Standard clear glass is acceptable, though amber is preferred for long-term.
-
References
-
Synthesis of 3-(2-bromoethyl)indole: Suvorov, N. N., & Buyanov, V. N. (1967).[3] Synthesis of
-(3-indolyl)alkyl bromides. Khimiko-Farmatsevticheskii Zhurnal. -
Biological Activity (BEI-9): 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Reports, 34(4), 2193–2200. Link
- Finkelstein Reaction Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Finkelstein kinetics).
-
Spiroindolenine Intermediates: Syntheses of spiroindolenines through a one-pot multistep process mediated by visible light. Beilstein J. Org. Chem. 2024, 20, 2529–2539. Link
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 3-(2-Bromoethyl)indole (CAS 3389-21-7). Link
Sources
IR spectroscopy peaks for 1-(2-bromoethyl)-5-fluoro-1H-indole identification
This technical guide details the infrared (IR) spectroscopic identification of 1-(2-bromoethyl)-5-fluoro-1H-indole , a critical intermediate in the synthesis of serotonin receptor modulators and other fluorinated pharmaceutical scaffolds.
This guide moves beyond simple peak listing to provide a comparative performance analysis , demonstrating how IR spectroscopy serves as a rapid, self-validating checkpoint for reaction completion (N-alkylation) and purity assessment against common hydrolysis impurities.
Executive Summary & Structural Logic
Target Molecule: 1-(2-bromoethyl)-5-fluoro-1H-indole CAS Registry Number: (Derivative of CAS 399-52-0, 5-fluoroindole) Molecular Formula: C₁₀H₉BrFN
The Spectroscopic Narrative
The identification of this molecule relies on a "subtractive" and "additive" logic relative to its precursor, 5-fluoroindole .
-
Subtractive Evidence (Reaction Completion): The complete disappearance of the Indole N-H stretching band proves the alkylation at the 1-position.
-
Additive Evidence (Structural Integrity): The appearance of aliphatic methylene (-CH₂-) bands and the C-Br stretch confirms the attachment of the bromoethyl chain.
-
Retention Evidence (Core Stability): The C-F stretching band must remain consistent, verifying the integrity of the fluorinated aromatic core.
Comparative Peak Analysis (The "Fingerprint" Map)
The following table contrasts the target product against its precursor (5-Fluoroindole) and its most common degradation impurity (the alcohol derivative formed by hydrolysis).
| Functional Group | Mode of Vibration | Target Product (Wavenumber cm⁻¹) | Precursor (5-Fluoroindole) | Impurity (Hydrolysis Alcohol) | Diagnostic Status |
| Indole N-H | Stretching | ABSENT | 3400–3460 (Strong, Sharp) | Absent | PRIMARY VALIDATION |
| Hydroxyl O-H | Stretching | Absent | Absent | 3200–3550 (Broad) | PURITY CHECK |
| Aromatic C-H | Stretching | 3010–3100 | 3010–3100 | 3010–3100 | Non-Diagnostic |
| Aliphatic C-H | Stretching (Sym/Asym) | 2850–2960 (Medium) | Absent | 2850–2960 | Confirmation of Ethyl Chain |
| C-F (Aryl) | Stretching | 1100–1250 (Strong) | 1100–1250 | 1100–1250 | Core Verification |
| C-Br | Stretching | 500–650 (Medium/Weak) | Absent | Absent | Halogen Confirmation |
| C-O (Primary) | Stretching | Absent | Absent | 1050–1150 | Impurity Flag |
Critical Insight: The most frequent error in identifying this compound is mistaking residual moisture in the KBr pellet for an N-H or O-H band. Always dry the sample thoroughly before analysis.
Mechanism & Identification Workflow
The following diagram illustrates the synthesis pathway and the specific spectral checkpoints required to validate the transformation from 5-fluoroindole to the target bromide.
Figure 1: Spectroscopic validation workflow for the N-alkylation of 5-fluoroindole. The transition from Precursor to Target is defined by the loss of the N-H signal.
Experimental Protocol: High-Fidelity IR Acquisition
To ensure data integrity—specifically to distinguish between a failed reaction (residual N-H) and wet solvent (O-H)—follow this rigorous protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Rationale: ATR requires minimal sample prep, reducing the risk of hygroscopic water absorption which plagues KBr pellets.
-
Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Verify the background spectrum is flat (no atmospheric CO₂ or H₂O interference).
-
Sample Loading: Place ~2 mg of the solid product onto the crystal.
-
Compression: Apply high pressure using the anvil. Good contact is essential for the lower frequency region (C-Br stretch at 500–650 cm⁻¹).
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Method B: KBr Pellet - For High Resolution of Fingerprint Region
Rationale: Better for resolving sharp aromatic bands, but highly susceptible to moisture artifacts.
-
Drying: Dry KBr powder at 110°C overnight. Store in a desiccator.
-
Grinding: Mix 1-2 mg of sample with ~100 mg KBr. Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/baseline slope).
-
Pressing: Press under vacuum (to remove air/moisture) at 8-10 tons for 2 minutes.
-
Validation: If a broad band appears at 3400 cm⁻¹, re-dry the pellet and re-scan. If the band persists, it is likely the hydrolysis impurity (alcohol), not water.
Performance Comparison: IR vs. Alternatives
Why use IR when NMR is available? IR offers specific advantages in a process chemistry setting.
| Feature | IR Spectroscopy | ¹H NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Reaction Monitoring | Superior. Instant check for disappearance of N-H. | Slow. Requires deuterated solvents and workup. | Good, but may not distinguish isomers easily. |
| Differentiation | High. C-Br stretch is distinct from C-OH. | High. Shift in methylene protons is diagnostic. | High. Distinct m/z for -Br vs -OH. |
| Throughput | High. <2 mins per sample (ATR). | Low. >10 mins per sample. | Medium. |
| Cost | Low. | High. | High. |
References
-
Indole Synthesis & Spectral Data
-
Synthesis of 5-fluoroindole derivatives and spectral characterization. PubChem Compound Summary for CID 67861 (5-Fluoroindole). National Library of Medicine (US). Accessed Feb 2026. Link
-
- Functional Group Frequency Standards: Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and C-Br assignments).
-
Alkylation Methodologies
-
Li, J. et al. (2018). Regioselective C-H Functionalization of Indoles. RSC Advances. (Provides experimental context for N-alkylation of halo-indoles). Link
-
-
Comparative IR Data (Precursors)
Sources
Definitive Structural Validation of N-Substituted 5-Fluoroindoles
A Multi-Tiered Analytical Framework for Medicinal Chemistry
Executive Summary
In drug discovery, the indole scaffold is ubiquitous, yet the alkylation of 5-fluoroindole presents a specific regioselectivity challenge. While N1-alkylation is often the target, C3-alkylation is a thermodynamically competitive side reaction, particularly under weak base conditions or with specific electrophiles. Furthermore, the 5-fluorine substituent introduces spin-spin coupling complexities that can either obscure or elucidate structural assignment.
This guide outlines a self-validating analytical protocol to unambiguously distinguish N1-substituted 5-fluoroindoles from their C3-isomers. It moves beyond standard 1D NMR, utilizing the fluorine atom as a spectroscopic handle and leveraging 2D heteronuclear correlations as the gold standard for structural proof.
Part 1: The Regioselectivity Challenge
The indole ring system is an ambident nucleophile.
-
N1-Attack (Kinetic/Desired): Favored by strong bases (NaH, KOH) in polar aprotic solvents (DMF, DMSO) which fully deprotonate the nitrogen (
). -
C3-Attack (Thermodynamic/Competitor): Favored by Lewis acids, Grignard reagents, or insufficient deprotonation, where the high electron density at C3 drives reactivity.
The Risk: A C3-alkylated isomer often exhibits similar polarity to the N1-product, making separation by flash chromatography difficult. Misidentification at this stage can lead to months of wasted biological screening on the wrong isomer.
Part 2: The Validation Hierarchy
Tier 1: The "Fluorine Handle" (1D 1H & 19F NMR)
Before assessing regiochemistry, you must correctly assign the benzene ring protons (H4, H6, H7). The 5-fluorine atom facilitates this via characteristic coupling constants (
The 5-Fluoro Signature:
-
H4 (Doublet of Doublets): Located at C4. It exhibits a large ortho-coupling to Fluorine (
Hz) and a small meta-coupling to H6 ( Hz). -
H6 (Triplet-like/TD): Located at C6. Exhibits ortho-coupling to Fluorine (
Hz) and ortho-coupling to H7 ( Hz). -
H7 (Doublet of Doublets): Located at C7. This is your anchor. It couples strongly to H6 (
Hz) and weakly to Fluorine (meta, Hz).
Why this matters: To prove N-alkylation, you must observe an interaction between the N-substituent and H7 . You cannot identify H7 without resolving the fluorine coupling.
Tier 2: Spatial Confirmation (2D NOESY/ROESY)
This is the primary method for distinguishing N1 vs. C3 substitution in routine workflows.
-
N1-Substitution Pattern: The
-protons of the alkyl group (N-CH -R) will show Strong NOE correlations to H2 (indole singlet) and H7 (benzene ring). -
C3-Substitution Pattern: The alkyl group will show NOE correlations to H2 and H4 , but NOT H7 . Additionally, the H3 proton signal will be absent (replaced by the alkyl group).
Tier 3: The Gold Standard (1H-15N HMBC)
When NOE signals are ambiguous (e.g., overlapping signals), 1H-15N HMBC provides irrefutable proof.
-
Mechanism: Detects long-range coupling (
or ) between the alkyl protons and the indole nitrogen. -
Result: If the alkyl protons correlate to the indole nitrogen (approx -250 to -260 ppm relative to nitromethane), the bond is covalent (N-C). If no correlation is seen, or if the nitrogen shift suggests a protonated species (C-alkylation retains the N-H), the structure is incorrect.
Part 3: Visualization of Logic & Connectivity
Diagram 1: The Validation Decision Tree
A logical workflow to prevent false positives.
Caption: Logical workflow for distinguishing N1 vs C3 isomers. Step 2 (NOESY) is usually sufficient, but Step 3 (15N HMBC) is definitive.
Diagram 2: Spatial NOE Connectivity Map
Visualizing the "Smoking Gun" correlations.
Caption: In N1-alkylated 5-fluoroindoles, the N-substituent must show NOE correlations to both H2 and H7. Correlation to H4 indicates C3-alkylation.
Part 4: Experimental Protocols
1. Synthesis: Regioselective N-Alkylation (NaH Method)
This protocol maximizes N1-selectivity to generate the material for validation.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 5-fluoroindole (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.
-
Observation: Evolution of H2 gas. Solution typically turns yellow/orange.
-
Time: Stir at 0°C for 30 mins to ensure complete formation of the indolyl anion.
-
-
Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.
-
Quench: Carefully add saturated NH4Cl solution. Extract with EtOAc.
2. Analytical Setup: NMR Acquisition
Standard parameters are insufficient for resolving Fluorine couplings. Use these settings.
| Parameter | Setting | Rationale |
| Solvent | DMSO-d6 | Prevents exchange of labile protons; separates aromatic signals better than CDCl3. |
| Relaxation Delay (D1) | > 2.0 sec | Ensure full relaxation of aromatic protons for accurate integration. |
| Scans (NS) | 64 (1H), 256 (13C) | High S/N required to see small satellite peaks from F-coupling. |
| 19F NMR | Decoupled (1H) | Run both coupled and decoupled 19F to confirm F-H connectivity. |
| NOESY Mixing Time | 500 ms | Optimal for medium-sized molecules (MW 200-500) to detect spatial proximity. |
Part 5: Data Comparison Table
Distinguishing Features of N1 vs C3 Isomers (5-Fluoroindole Core)
| Feature | N1-Alkylated Product (Desired) | C3-Alkylated Product (Side Product) |
| H3 Proton | Present (Doublet/Singlet, ~6.5 ppm) | Absent (Replaced by alkyl group) |
| H2 Proton Shift | Downfield shift (~7.4 ppm) | Upfield shift (~7.1 ppm) |
| 13C C2 Shift | ~130-132 ppm | ~123-125 ppm |
| NOE Correlation | R-Group | R-Group |
| 15N HMBC | Cross-peak: R-H to Indole N | No Cross-peak (or N-H correlation) |
References
-
Rebane, R. A., et al. (2013). "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.
-
Li, G., et al. (2020). "Regiodivergent Switchable N1- and C3-Alkylation of Indoles." Journal of Organic Chemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).
Sources
A Comprehensive Guide to Thin Layer Chromatography (TLC) of Indole Intermediates: From Rf Values to Practical Application
For researchers, medicinal chemists, and professionals in drug development, the synthesis of indole-containing compounds is a cornerstone of modern pharmaceutical science. The ability to efficiently monitor the progress of these reactions is paramount to success. Thin Layer Chromatography (TLC) stands as a simple, rapid, and cost-effective analytical technique for this purpose. This guide provides an in-depth exploration of TLC as applied to indole intermediates, offering a comparative analysis of Rf values, detailed experimental protocols, and the scientific rationale behind these methodologies.
The Critical Role of TLC in Indole Synthesis
Indole and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and biologically active molecules. Synthesizing these complex structures often involves multi-step reaction sequences. Tracking the consumption of starting materials and the formation of products is essential for optimizing reaction conditions, determining reaction endpoints, and guiding purification strategies. TLC offers a real-time snapshot of the reaction mixture, allowing chemists to make informed decisions quickly. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.[1] A compound's Rf value is dependent on its polarity, the polarity of the stationary phase (typically silica gel), and the composition of the mobile phase (the eluent).[1] By carefully selecting the eluent system, one can achieve separation of components with differing polarities, visualized as distinct spots on the TLC plate.
Comparative Rf Values of Common Indole Intermediates
The selection of an appropriate eluent system is crucial for achieving good separation of indole intermediates on a silica gel TLC plate. Generally, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is employed.[2] The polarity of the eluent can be fine-tuned by adjusting the ratio of these solvents to achieve optimal separation, ideally with Rf values between 0.2 and 0.8.[2]
Below is a comparative table of approximate Rf values for common indole intermediates in various solvent systems on silica gel plates. It is important to note that Rf values can be influenced by several factors including the specific brand and batch of TLC plates, chamber saturation, temperature, and the exact solvent mixture proportions. Therefore, these values should be considered as a starting point for method development.
| Compound | Structure | Functional Groups | Typical Eluent System (v/v) | Approximate Rf Value | Visualization |
| Indole | Indole ring | Amine (secondary) | Hexane:Ethyl Acetate (4:1) | 0.4 - 0.5 | UV, p-Anisaldehyde |
| 2-Methylindole | Indole ring, Methyl group | Amine (secondary) | Hexane:Ethyl Acetate (4:1) | 0.5 - 0.6 | UV, p-Anisaldehyde |
| 3-Methylindole (Skatole) | Indole ring, Methyl group | Amine (secondary) | Hexane:Ethyl Acetate (4:1) | 0.5 - 0.6 | UV, p-Anisaldehyde |
| 5-Methoxyindole | Indole ring, Methoxy group | Amine (secondary), Ether | Hexane:Ethyl Acetate (3:1) | 0.4 - 0.5 | UV, p-Anisaldehyde |
| Isatin | Indole ring, Ketone, Amide | Ketone, Amide | Hexane:Ethyl Acetate (1:1) | 0.3 - 0.4 | UV, Potassium Permanganate |
| Tryptamine | Indole ring, Primary Amine | Amine (primary and secondary) | Dichloromethane:Methanol (9:1) | 0.2 - 0.3 | Ninhydrin, p-Anisaldehyde |
| Indole-3-carboxaldehyde | Indole ring, Aldehyde | Amine (secondary), Aldehyde | Hexane:Ethyl Acetate (2:1) | 0.3 - 0.4 | UV, p-Anisaldehyde, 2,4-DNP |
| Indole-3-carboxylic acid | Indole ring, Carboxylic Acid | Amine (secondary), Carboxylic Acid | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | 0.2 - 0.3 | UV, Bromocresol Green |
| N-Tosylindole | Indole ring, Sulfonamide | Sulfonamide | Hexane:Ethyl Acetate (9:1) | 0.6 - 0.7 | UV |
| Phenylhydrazine | Phenyl group, Hydrazine | Hydrazine | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 | p-Anisaldehyde |
| Phenylhydrazone of Acetone | Phenyl group, Hydrazone | Hydrazone | Hexane:Ethyl Acetate (9:1) | 0.5 - 0.6 | UV, p-Anisaldehyde |
Experimental Protocols: A Step-by-Step Guide
To ensure reliable and reproducible TLC results, a standardized protocol is essential. The following sections provide detailed methodologies for TLC analysis of indole intermediates, with a focus on monitoring a Fischer indole synthesis.
Materials and Reagents
-
Stationary Phase: Silica gel 60 F254 pre-coated TLC plates (glass or aluminum backing). The F254 indicator allows for visualization under UV light at 254 nm.
-
Mobile Phase (Eluents): HPLC-grade solvents such as hexane, ethyl acetate, dichloromethane, and methanol.
-
Sample Preparation: The reaction mixture is typically dissolved in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1-2%.
-
Spotting: Glass capillary tubes or micropipettes.
-
Developing Chamber: A glass jar with a lid.
-
Visualization Reagents:
-
UV lamp (254 nm and 366 nm).
-
Potassium permanganate (KMnO₄) stain.
-
p-Anisaldehyde stain.
-
Detailed Protocol for Monitoring a Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[3][4] This protocol outlines how to monitor the conversion of phenylhydrazine and a ketone to the corresponding indole.
1. Preparation of the TLC Plate:
- Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.
- Mark three lanes on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).
2. Spotting the TLC Plate:
- Dissolve a small amount of the starting phenylhydrazine and the product indole (if available as a standard) in separate vials with a volatile solvent.
- Using a clean capillary tube for each sample, spot a small amount of the phenylhydrazine solution on the SM lane.
- Spot the reaction mixture on the RM lane.
- For the co-spot lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of the SM spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
3. Developing the TLC Plate:
- Prepare the developing chamber by adding the chosen eluent (e.g., Hexane:Ethyl Acetate 4:1) to a depth of about 0.5 cm.
- Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. This promotes even solvent front migration.
- Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
- Allow the solvent to ascend the plate until it is about 1 cm from the top.
- Remove the plate and immediately mark the solvent front with a pencil.
4. Visualization:
- Allow the plate to dry completely.
- Visualize the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots. Circle the spots with a pencil.
- Next, immerse the plate in a jar containing a visualization stain (e.g., p-anisaldehyde or potassium permanganate).
- Gently heat the stained plate with a heat gun until colored spots appear.
5. Analysis and Interpretation:
- Calculate the Rf value for each spot by dividing the distance traveled by the spot from the origin by the distance traveled by the solvent front.
- Compare the spots in the reaction mixture lane to the starting material and product standards. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot.
Visualization Techniques for Indole Intermediates
The choice of visualization agent is critical for detecting spots that are not visible to the naked eye. For indole intermediates, several methods are highly effective.
Ultraviolet (UV) Light
Most indole derivatives contain a conjugated π-system and will absorb UV light at 254 nm. When using TLC plates with a fluorescent indicator (F254), these compounds will appear as dark spots against a fluorescent green background. This is a non-destructive method, allowing for further staining.
Potassium Permanganate (KMnO₄) Stain
This is a strong oxidizing agent that reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[5] It is particularly useful for visualizing non-UV active compounds. The spots appear as yellow-brown on a purple background.
Preparation of KMnO₄ Stain: [6][7]
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of distilled water.
-
Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.
p-Anisaldehyde Stain
This is a versatile stain that reacts with many functional groups, including aldehydes, ketones, and electron-rich aromatic compounds like indoles, to produce a range of colors upon heating.[5][8] This can be particularly useful for distinguishing between different spots on the plate.
Preparation of p-Anisaldehyde Stain: [6][7]
-
To a flask containing 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid.
-
Cool the mixture and then add 3.7 mL of p-anisaldehyde.
Visualizing the TLC Workflow
The following diagram, generated using Graphviz, illustrates the key steps and decision-making processes in a typical TLC experiment for monitoring an indole synthesis.
Understanding the Interplay of Polarity and Rf Value
The separation of compounds on a TLC plate is governed by the principle of "like dissolves like." The stationary phase, silica gel, is highly polar due to the presence of silanol (Si-OH) groups. Therefore, polar compounds will have a stronger affinity for the stationary phase and will move up the plate more slowly, resulting in a lower Rf value. Conversely, non-polar compounds will have a greater affinity for the less polar mobile phase and will travel further up the plate, exhibiting a higher Rf value. The polarity of the eluent plays a critical role; a more polar eluent will compete more effectively with the compounds for binding sites on the silica gel, causing all compounds to move further up the plate (higher Rf values).
The following diagram illustrates this fundamental relationship.
Conclusion
Thin Layer Chromatography is an indispensable tool in the synthesis of indole intermediates. By understanding the principles of chromatography and the factors that influence Rf values, researchers can effectively monitor reaction progress, identify products, and make informed decisions to optimize their synthetic strategies. This guide provides a foundational understanding and practical protocols to empower scientists in their pursuit of novel indole-based therapeutics and other valuable compounds.
References
-
ChemicalDesk. (2011, June 28). TLC Stains Preparation. [Link]
-
TLC Stains. (n.d.). University of Rochester. [Link]
-
TLC stains. (n.d.). [Link]
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Petruczynik, A., Waksmundzka-hajnos, M., & Jóźwiak, G. (2007). Thin-layer chromatography of alkaloids on cyanopropyl bonded stationary phases. Part I. Journal of Chromatographic Science, 45(7), 447-454. [Link]
-
The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]
-
Paudel, B., Pan, J., & Friesen, J. B. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1498, 1-10. [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]
-
Cieśla, Ł. M., & Waksmundzka-Hajnos, M. (2018). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Molecules, 23(12), 3237. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, A. A., & Al-Zahrani, A. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2536-2546. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Gololo, S. S., Mapfumari, N. S., Shai, L. J., & Mogale, M. A. (2016). Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica collected from four districts in Limpopo province, South Africa. Journal of Chemical and Pharmaceutical Research, 8(5), 144-148. [Link]
-
University of Washington. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Lubis, L. D., et al. (2024). Phytochemical Screening, Thin Layer Chromatography and Fourier Transform Infra-Red Spectroscopy Analysis of Eleutherine bulbosa (Mill.) Urb. Bulb Extract. Pharmacognosy Journal, 16(1), 88-92. [Link]
-
Pratama, M. R. F., & Sari, L. P. (2018). Profile of Thin-Layer Chromatography and UV-Vis Spectrophotometry of Akar Kuning Stem Extract (Arcangelisia flava). Borneo Journal of Pharmacy, 1(2), 72-76. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). 5. Thin Layer Chromatography. [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?[Link]
-
Scribd. (n.d.). Separation and Identification of Alkaloids by Thin Layer Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
ResearchGate. (n.d.). Rf value from TLC chromatograms. [Link]
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A Senior Application Scientist's Guide to the Elemental Analysis of 1-(2-bromoethyl)-5-fluoro-1H-indole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, rigorous analytical validation is paramount. This guide provides an in-depth technical comparison of the elemental analysis of 1-(2-bromoethyl)-5-fluoro-1H-indole, a key intermediate in medicinal chemistry. We will delve into its theoretical elemental composition, compare it with structurally related alternatives, and provide detailed, field-proven protocols for its empirical validation.
Introduction to 1-(2-bromoethyl)-5-fluoro-1H-indole
1-(2-bromoethyl)-5-fluoro-1H-indole is a functionalized indole derivative of significant interest in synthetic and medicinal chemistry. The presence of the bromoethyl group at the N-1 position provides a reactive handle for further molecular elaboration, while the fluorine atom at the C-5 position can modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. Accurate determination of its elemental composition is a critical first step in verifying its identity and purity post-synthesis.
Theoretical Elemental Composition: A Comparative Analysis
The molecular formula for 1-(2-bromoethyl)-5-fluoro-1H-indole is C₁₀H₉BrFN. Based on this, the theoretical elemental composition has been calculated and is presented in comparison to other relevant halogenated indole derivatives. This comparative analysis is crucial for researchers to differentiate between related structures that may arise as synthetic byproducts.
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Bromine | % Fluorine |
| 1-(2-bromoethyl)-5-fluoro-1H-indole | C₁₀H₉BrFN | 49.41 | 3.73 | 5.76 | 32.87 | 7.81 |
| 5-Fluoroindole[1][2] | C₈H₆FN | 71.10 | 4.48 | 10.36 | - | 14.06 |
| 7-Bromo-5-fluoro-1H-indole[3] | C₈H₅BrFN | 44.90 | 2.36 | 6.54 | 37.33 | 8.88 |
| 1-(2-Bromoethyl)-1H-indole-2,3-dione | C₁₀H₈BrNO₂ | 47.27 | 3.17 | 5.51 | 31.45 | - |
This table underscores the importance of precise elemental analysis. For instance, while both the target compound and 7-bromo-5-fluoro-1H-indole contain bromine and fluorine, their elemental percentages are distinct, allowing for unambiguous identification.
Experimental Verification of Elemental Composition
The empirical determination of the elemental composition of a synthesized compound like 1-(2-bromoethyl)-5-fluoro-1H-indole is a cornerstone of its characterization. Two primary methods are employed: quantitative combustion analysis for carbon, hydrogen, and nitrogen, and qualitative sodium fusion tests for the halogens and nitrogen.
Quantitative Analysis: Combustion Method
Combustion analysis is a highly accurate technique for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound.[4]
Experimental Protocol: CHN Combustion Analysis
Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Instrumentation: A modern CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the purified 1-(2-bromoethyl)-5-fluoro-1H-indole into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion furnace (typically operating at ~900-1000 °C).
-
Data Acquisition: The instrument's software will automatically calculate the percentages of C, H, and N based on the detected amounts of CO₂, H₂O, and N₂.
Expected Results: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values to confirm the compound's purity and identity.
Qualitative Analysis: Sodium Fusion (Lassaigne's) Test
The sodium fusion test is a classical and reliable method for the qualitative detection of nitrogen and halogens in organic compounds.[5][6][7][8][9]
Experimental Protocol: Sodium Fusion Test
Principle: The organic compound is fused with metallic sodium, converting the covalently bonded nitrogen and halogens into their ionic forms (NaCN and NaX, respectively), which can then be detected by standard inorganic qualitative tests.[5][9]
Procedure:
-
Sodium Fusion:
-
In a fume hood, gently heat a small, dry piece of sodium metal in a fusion tube until it melts to a silvery globule.
-
Add a small amount (a few milligrams) of 1-(2-bromoethyl)-5-fluoro-1H-indole onto the molten sodium.
-
Heat the tube gently at first, then strongly until it is red hot for about 2-3 minutes.
-
Carefully plunge the red-hot tube into a beaker containing about 15-20 mL of distilled water. Caution: This step should be performed behind a safety screen as the tube will shatter and the residual sodium will react vigorously with water.
-
Boil the resulting solution for a few minutes, then filter to obtain the clear "sodium fusion extract."
-
-
Test for Nitrogen:
-
To a small portion of the sodium fusion extract, add 2-3 drops of freshly prepared ferrous sulfate (FeSO₄) solution and warm gently.
-
Add a few drops of ferric chloride (FeCl₃) solution.
-
Carefully acidify the solution with dilute sulfuric acid (H₂SO₄).
-
The formation of a Prussian blue precipitate or coloration confirms the presence of nitrogen.[8]
-
-
Test for Halogens (Bromine):
-
To another portion of the sodium fusion extract, add dilute nitric acid (HNO₃) to decompose any cyanide or sulfide ions.
-
Add a few drops of silver nitrate (AgNO₃) solution.
-
The formation of a pale yellow precipitate, sparingly soluble in ammonium hydroxide, indicates the presence of bromine.[9]
-
Workflow and Decision-Making in Elemental Analysis
The following diagram illustrates the logical workflow for the elemental analysis of a newly synthesized batch of 1-(2-bromoethyl)-5-fluoro-1H-indole.
Caption: Workflow for the synthesis, purification, and elemental analysis of 1-(2-bromoethyl)-5-fluoro-1H-indole.
Conclusion
The elemental analysis of 1-(2-bromoethyl)-5-fluoro-1H-indole, through a combination of quantitative combustion analysis and qualitative sodium fusion tests, provides a robust and reliable method for its structural verification and purity assessment. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is a critical component of the characterization package for any novel compound in a research and development setting.
References
-
Wikipedia. (n.d.). Sodium fusion test. Retrieved from [Link]
-
Vedantu. (n.d.). Lassaigne Test: Principle, Procedure & Identification of Elements. Retrieved from [Link]
-
Grokipedia. (n.d.). Sodium fusion test. Retrieved from [Link]
-
Experiment 5; Detection of Elements in Organic Compounds: Background. (n.d.). Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Detection of Elements: Lassaigne's Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 244-250. Retrieved from [Link]
-
Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. Pharmazie, 35(11), 677-679. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Indole-2,3-dione, 1-(2-bromoethyl)-5-fluoro-. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). SPECIATED AOX ANALYSIS BY COMBUSTION IC. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). Determination of adsorbable organically bound halogens (AOX) — Solid materials. Retrieved from [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928509. Retrieved from [Link]
-
PMC. (n.d.). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway. Chemical Science, 10(35), 8143-8151. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]
-
Semantic Scholar. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni. Retrieved from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
PubChem. (n.d.). 7-bromo-5-fluoro-1H-indole. Retrieved from [Link]
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Safety Operating Guide
Operational Safety Protocol: Disposal & Handling of 1-(2-bromoethyl)-5-fluoro-1H-indole
Executive Summary
This guide defines the operational standard for the handling and disposal of 1-(2-bromoethyl)-5-fluoro-1H-indole .[1] Unlike standard organic waste, this compound possesses a bromoethyl side chain , classifying it as an alkylating agent with potential mutagenic properties.[1] It must be segregated from general organic waste streams to prevent unintended reactions and ensure compliance with EPA RCRA standards for halogenated organics.
Immediate Action Required:
-
Do NOT mix with strong oxidizers or non-halogenated waste streams (to avoid cross-contamination costs).[2]
-
Treat as: High-Hazard Halogenated Alkylating Agent.
Part 1: Chemical Hazard Profiling (The "Why")
To dispose of this chemical safely, you must understand its reactivity profile.[1] The danger lies not just in the indole core, but in the electrophilic ethyl bromide tail .[1]
Structural Hazard Analysis[1]
-
Alkylating Potential: The 2-bromoethyl group is a primary alkyl halide. The bromide is a good leaving group, making the ethyl carbon highly electrophilic.[1] It can alkylate DNA and proteins, posing a significant toxicity risk (mutagenicity).[1]
-
Halogen Content: The presence of both Fluorine (C-5) and Bromine (C-2 of the ethyl chain) mandates disposal in Halogenated Waste streams.[5] Incineration requires scrubbers to remove HF and HBr gases.
Physical & Chemical Properties (Disposal Context)
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (typically off-white/yellow powder) or Viscous Oil | Solids require "Lab Pack" or solid waste drums. Oils must be dissolved or packed as liquids. |
| Solubility | Low in water; High in DCM, DMSO, Ethyl Acetate | Do not attempt water-based washdowns.[1] Use organic solvents for decontamination. |
| Reactivity | Reacts with Nucleophiles (Amines, Thiols, Hydroxides) | Quenching Target: Use thiosulfate or ethanolic hydroxide for spill decontamination.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Keep away from nitric acid or peroxide waste streams.[1] |
Part 2: Regulatory Framework (The "Rules")[6]
Failure to classify this waste correctly can lead to regulatory fines (EPA RCRA) and rejection by waste disposal vendors.
US EPA RCRA Classification
This compound does not have a specific "P" or "U" list code. However, it triggers the following characteristics:
-
Halogenated Organic (HOC): Must be incinerated at high temperatures.
-
Toxic (Characteristic): Due to alkylating potential.
Waste Code Assignment:
-
Primary: D001 (If in flammable solvent).
-
Secondary: Label as "Halogenated Organic Solid/Liquid - Toxic" .
Segregation Directive[1]
-
Strict Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary.[1] Mixing 1% halogenated waste with 99% non-halogenated waste reclassifies the entire drum as halogenated, tripling disposal costs.[1]
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid/Liquid Reagent
Use this workflow for expired shelf chemicals or excess synthesis starting material.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(2-bromoethyl)-5-fluoro-1H-indole" (95%+).[1]
-
Hazards: Check "Toxic" and "Irritant". Write "Alkylating Agent" in the notes.
-
-
Packaging:
-
Ensure the lid is taped securely (parafilm or electrical tape).
-
Place the container inside a clear, sealable secondary bag (Ziploc type).[1]
-
-
Storage: Move to the Halogenated Waste Satellite Accumulation Area (SAA) .
-
Hand-off: Request EHS pickup for "Lab Pack" disposal.
Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
Use this workflow for waste solvents containing the compound.
-
Segregation: Pour waste into the Halogenated Solvent Carboy (typically blue or yellow safety cans).
-
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[2]
-
Log Entry: You must log the approximate concentration of the indole on the waste tag.
-
Example: "Dichloromethane (90%), 1-(2-bromoethyl)-5-fluoro-1H-indole (5%), Ethanol (5%)."[1]
-
Scenario C: Glassware Decontamination (Quenching)
Before washing glassware in the sink, you must chemically destroy the alkylating agent.[1]
-
Preparation: Prepare a Quenching Solution : 10% Sodium Thiosulfate (
) in water/ethanol (1:1 mix). -
Soak: Rinse glassware with the quenching solution and let sit for 30 minutes.
-
Disposal of Rinsate: Collect the first rinse and dispose of it in the Halogenated Liquid Waste container.
-
Final Wash: Wash glassware with soap and water as normal.
Part 4: Emergency Spill Response
Stop: If the spill is >100g or outside a fume hood, evacuate and call EHS.
Minor Spill (<10g, inside hood)[1]
-
PPE: Double Nitrile gloves, Lab coat, Safety Goggles.[1]
-
Containment: Surround the spill with absorbent pads.[3]
-
Deactivation:
-
Gently pour 10% Sodium Thiosulfate solution over the spill (if liquid) or dampen pads with it (if solid).
-
Wait 15 minutes for the reaction to occur.
-
-
Cleanup: Scoop the absorbent material into a hazardous waste bag.
-
Surface Clean: Wipe the surface with Ethanol, then soap and water.
-
Disposal: Label the bag as "Spill Debris: Halogenated Organic" and place in the solid waste bin.
Part 5: Operational Workflow Diagram
The following diagram illustrates the decision logic for handling this specific compound.
Figure 1: Decision matrix for the disposal of halogenated alkylating agents.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 5-Fluoroindole (Analog). (Used for indole core hazard extrapolation). [1]
-
University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Segregation.
-
Thermo Fisher Scientific. (2021). Handling and Disposal of Organic Halides.[2][7]
Sources
Personal protective equipment for handling 1-(2-bromoethyl)-5-fluoro-1H-indole
Part 1: Executive Safety Directive (The "Why")
Treat this compound as a Potent Alkylating Agent.
While generic Safety Data Sheets (SDS) for indole derivatives often list them merely as "Irritants" (H315/H319), the presence of the 1-(2-bromoethyl) moiety fundamentally alters the risk profile. This functional group acts as a primary alkyl halide with a good leaving group (Bromide), rendering the molecule a direct-acting alkylating agent .
Key Hazards:
-
Genotoxicity Risk: Like other nitrogen mustard analogs, this compound can alkylate DNA, posing potential mutagenic or carcinogenic risks [1].
-
Delayed Corrosivity: Upon contact with moisture (mucous membranes, humidity), the bromoethyl group can hydrolyze, releasing Hydrogen Bromide (HBr), leading to chemical burns that may not be immediately painful [2].
-
Permeation: Alkyl bromides are known to permeate standard nitrile gloves more rapidly than their chloride counterparts.
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol moves beyond "standard precautions" to a Barrier-in-Depth strategy designed for alkylating agents.
Hand Protection Strategy
Directive: Do NOT rely on single-layer disposable nitrile gloves for this compound.
| Task | Recommended Glove System | Rationale |
| Weighing / Solid Handling | Double Nitrile (min. 5 mil outer, 4 mil inner) | Provides visual breakthrough indication (colored inner glove). Sufficient for incidental dust contact. |
| Solvent Handling / Synthesis | Silver Shield® (EVOH/PE Laminate) or Viton® | Alkyl bromides can permeate nitrile in <15 mins. Laminates offer >480 min breakthrough time [3]. |
| Spill Cleanup | Silver Shield® (worn under heavy-duty nitrile) | Laminate provides chemical resistance; outer nitrile provides mechanical protection against tearing. |
Ocular & Respiratory Protection[1][2][3][4]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of HBr generation upon hydrolysis in the eye.
-
Respiratory: All operations must occur within a certified chemical fume hood .
-
Exception: If hood access is compromised during an emergency, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band) to neutralize potential HBr vapors.
-
Body Protection[1][4]
-
Standard: Nomex® or cotton lab coat (flame resistant).
-
High Quantity (>5g): Disposable Tyvek® sleeves or apron to prevent accumulation on fabric cuffs, which is a common exposure route for solid alkylators.
Part 3: Operational Protocols
Workflow Visualization
The following decision logic ensures safety systems are active before the bottle is opened.
Figure 1: Pre-operational safety logic based on scale of operation.
Step-by-Step Handling Procedure
Step 1: Preparation & Weighing
-
Static Control: Indole derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent the powder from "jumping" onto gloves or cuffs.
-
Containment: Weigh inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the vial outside the hood.
Step 2: Reaction Setup
-
Solvent Choice: Avoid protic solvents (methanol, water) in the initial step to prevent premature hydrolysis of the bromoethyl group.
-
Temperature: If heating is required, ensure a reflux condenser is active before heating to contain any volatile alkyl bromide vapors.
Step 3: Decontamination of Glassware
-
Quench: Before removing glassware from the hood, rinse with a 10% Sodium Thiosulfate solution. Thiosulfate acts as a "soft" nucleophile, reacting with the alkyl bromide to form a non-toxic Bunte salt, effectively neutralizing the alkylating potential [4].
-
Wash: Follow with a standard acetone/water wash.
Part 4: Emergency Response & Disposal[5]
Spill Response Logic
Figure 2: Emergency spill response workflow emphasizing chemical neutralization.
Exposure First Aid
-
Skin Contact: Immediately flush with water for 15 minutes .[1][2][3] Do not use organic solvents (ethanol/acetone) to wipe skin, as this increases the permeation of the alkyl bromide into the dermis.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately; mention "Alkylating Agent" and "Potential Hydrofluoric/Hydrobromic Acid release" to the physician.
Waste Disposal[7]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers.[4]
-
Labeling: Clearly tag waste containers with "Contains Alkyl Halides/Indoles – Potential Mutagen."
References
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for Alkyl Bromides (General Class)." PubChem. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Chapter 6: Working with Chemicals. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
